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Core Science & Biosynthesis

Foundational

A Technical Guide to (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-ol: Synthesis, Characterization, and Applications

For distribution to: Researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-ol, a chiral amino alcohol of signifi...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical overview of (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-ol, a chiral amino alcohol of significant interest in pharmaceutical development. The document covers its chemical identity, physicochemical properties, stereoselective synthesis strategies, analytical characterization, and applications as a key building block in medicinal chemistry.

Core Compound Identity

The molecule of interest is a chiral γ-amino alcohol. The stereochemistry at the C3 position, designated as (R), is a critical feature that dictates its utility in asymmetric synthesis and its biological interactions in potential active pharmaceutical ingredients (APIs). While the specific (3R) enantiomer is a specialized intermediate, the racemic mixture is cataloged, providing a foundation for its properties.

  • IUPAC Name: (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-ol

  • Synonyms: (R)-3-Amino-3-(4-isopropylphenyl)-1-propanol

  • CAS Number: 955287-40-8 (for the racemic compound, 3-Amino-3-(4-isopropylphenyl)propan-1-ol)[1][2]

  • Molecular Formula: C₁₂H₁₉NO[1]

  • Molecular Weight: 193.29 g/mol [1]

Chemical Structure:

Physicochemical and Safety Data

Understanding the physical properties and handling requirements is fundamental for laboratory use. The data presented below is for the racemic compound and serves as a reliable estimate for the (3R)-enantiomer.

PropertyValueSource
Physical Form Solid[1]
Purity ≥97%[1]
Storage Temperature 2-8°C, Inert atmosphere, Keep in dark place[1]
InChI Key TVSIYSBCFQVGGD-UHFFFAOYSA-N[1]
Signal Word Danger[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[1]

Stereoselective Synthesis: Strategies and Methodologies

The synthesis of enantiomerically pure chiral amino alcohols is a cornerstone of modern pharmaceutical chemistry.[3][4] The (3R) configuration is crucial for the desired pharmacological activity in many APIs. Several robust strategies exist, with asymmetric reduction of a prochiral ketone being the most prevalent and efficient.

Core Strategy: Asymmetric Reduction of a Prochiral Ketone

This approach involves the stereoselective reduction of the corresponding β-aminoketone, 3-amino-3-(4-isopropylphenyl)propan-1-one. The choice of catalyst is paramount to achieving high enantiomeric excess (e.e.).

Workflow for Asymmetric Ketone Reduction

G cluster_0 Preparation of Precursor cluster_1 Key Stereoselective Step cluster_2 Product Isolation start 4-Isopropylacetophenone mannich Mannich Reaction (e.g., with Paraformaldehyde, NH4Cl) start->mannich ketone Prochiral β-Aminoketone 3-Amino-3-(4-isopropylphenyl)propan-1-one mannich->ketone reduction Asymmetric Reduction ketone->reduction workup Reaction Quench & Aqueous Workup reduction->workup catalyst Chiral Catalyst System (e.g., Ru-TsDPEN, CBS Catalyst) catalyst->reduction purify Purification (Crystallization or Chromatography) workup->purify product (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL purify->product

Caption: General workflow for the synthesis of the target chiral amino alcohol.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example based on highly effective ruthenium-catalyzed reactions for similar substrates.[5]

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral catalyst, such as (R,R)-TsDPEN-Ru complex (0.5-1 mol%).

  • Reagent Addition: Add the substrate, 3-amino-3-(4-isopropylphenyl)propan-1-one hydrochloride (1.0 eq), and a suitable solvent (e.g., isopropanol or a formic acid/triethylamine mixture).

  • Reaction Execution: Heat the mixture to the optimal temperature (typically 40-60°C) and stir until completion, monitored by TLC or HPLC. Reaction times can vary from a few hours to 24 hours.

  • Workup: Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the enantiomerically pure (3R)-amino alcohol.

Alternative Synthetic Routes
  • Biocatalysis: The use of engineered enzymes, such as ketoreductases (KREDs) or amine dehydrogenases (AmDHs), offers a green and highly selective alternative.[6][7] These enzymes can reduce the prochiral ketone or catalyze the asymmetric amination of a corresponding hydroxy-ketone with exceptional enantioselectivity (>99% e.e.) under mild aqueous conditions.[7]

  • Chiral Pool Synthesis: While less direct for this specific structure, synthesis can sometimes begin from a readily available chiral starting material, such as an amino acid, where the stereocenter is already established.[8]

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, identity, and purity of the synthesized compound. The data below are predicted based on the known spectra of analogous compounds, such as 3-amino-1-propanol and other 3-amino-3-arylpropan-1-ol derivatives.[9][10][11]

Predicted NMR and IR Data
TechniqueFunctional Group / Proton EnvironmentExpected Chemical Shift / Frequency
¹H NMR -CH (OH)-~3.6-3.8 ppm (t)
-CH (NH₂)-~4.0-4.2 ppm (dd or t)
-CH₂ - (Methylene)~1.8-2.1 ppm (m)
Ar-H (Aromatic)~7.1-7.4 ppm (d, d)
-CH (CH₃)₂ (Isopropyl)~2.9 ppm (septet)
-CH(C H₃)₂ (Isopropyl)~1.2 ppm (d)
-NH₂ , -OH Broad singlets, variable ppm
¹³C NMR C -OH~60-62 ppm
C -NH₂~50-52 ppm
-C H₂- (Methylene)~38-40 ppm
Aromatic C -H~126-128 ppm
Aromatic C -ipso~140-142 ppm
Aromatic C -isopropyl~148-150 ppm
C H(CH₃)₂ (Isopropyl)~34 ppm
CH(C H₃)₂ (Isopropyl)~24 ppm
IR (cm⁻¹) O-H stretch (alcohol)3300-3400 (broad)
N-H stretch (amine)3200-3350 (medium, may show two bands)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-2960
C=C stretch (aromatic)1600, 1490
C-O stretch (alcohol)1050-1150
Analytical Workflow for Chiral Purity

The enantiomeric excess (e.e.) is the most critical quality attribute for a chiral intermediate.

  • Method: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 or 254 nm).

  • Validation: The (3R)-enantiomer will have a distinct retention time from the (3S)-enantiomer. The e.e. is calculated from the relative peak areas of the two enantiomers. A standard of the racemic mixture is required for method development to confirm peak separation.

Applications in Drug Discovery and Development

Chiral γ-amino alcohols are privileged scaffolds in medicinal chemistry. Their stereochemistry is often the deciding factor in the efficacy and safety of a drug.[6][12]

  • Key Intermediate: This compound serves as a crucial building block for synthesizing more complex APIs.[3][12] The primary amine and hydroxyl groups provide two reactive handles for further chemical elaboration, such as N-alkylation, acylation, or etherification.

  • Neurological and Psychiatric Drugs: The 3-amino-3-arylpropan-1-ol framework is a core component of several successful drugs targeting the central nervous system, including antidepressants and ADHD medications.[13][14] The specific (R)-configuration is often essential for selective interaction with neurotransmitter transporters or receptors.

  • Asymmetric Catalysis: In addition to being a synthetic target, chiral amino alcohols are widely used as ligands in asymmetric catalysis, helping to control the stereochemical outcome of other chemical reactions.[4][12]

By providing a versatile and enantiomerically pure scaffold, (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-ol enables the efficient and stereocontrolled synthesis of novel drug candidates, ultimately accelerating the drug development pipeline.

References

  • Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available from: [Link]

  • Frontiers in Catalysis. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Available from: [Link]

  • Westlake University. New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Available from: [Link]

  • ACS Publications. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. (2024). Available from: [Link]

  • Pharmaffiliates. 3-Amino-3-phenylpropan-1-ol. Available from: [Link]

  • Semantic Scholar. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Available from: [Link]

  • PubMed. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. (2001). Available from: [Link]

  • PMC. Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. (2011). Available from: [Link]

  • Beilstein Journals. Asymmetric organocatalytic synthesis of chiral homoallylic amines. (2024). Available from: [Link]

  • ResearchGate. Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones | Request PDF. Available from: [Link]

  • ChemBK. 3-Amino-3-(4-methylphenyl)propan-1-ol. (2024). Available from: [Link]

  • AIR Unimi. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). Available from: [Link]

  • PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Available from: [Link]

  • MDPI. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. (2024). Available from: [Link]

  • University of Malta. Colourful 3-amino-1,8-naphthalimide alkyl-substituted fluorescent derivatives. (2024). Available from: [Link]

  • MilliporeSigma. 3-Amino-3-(4-isopropylphenyl)propan-1-ol. Available from: [Link]

  • PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol. Available from: [Link]

  • Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to (R)-3-Amino-3-(4-isopropylphenyl)propan-1-ol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-3-Amino-3-(4-isopropylphenyl)propan-1-ol is a chiral β-amino alcohol, a class of compounds that serve as crucial building blocks in modern orga...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(4-isopropylphenyl)propan-1-ol is a chiral β-amino alcohol, a class of compounds that serve as crucial building blocks in modern organic and medicinal chemistry.[1][2] The stereochemistry of these molecules is of paramount importance as it directly influences their biological activity, making their enantioselective synthesis a significant focus of research and development.[1][2] This guide provides a comprehensive overview of the chemical structure, stereoselective synthesis, analytical characterization, and potential applications of (R)-3-Amino-3-(4-isopropylphenyl)propan-1-ol, with a focus on its role as a valuable intermediate in the synthesis of pharmacologically active molecules.

Introduction: The Significance of Chiral β-Amino Alcohols

Chiral β-amino alcohols are a privileged structural motif found in a wide array of natural products and synthetic pharmaceuticals. Their value stems from the presence of two versatile functional groups, an amine and a hydroxyl group, in a specific stereochemical arrangement. This arrangement allows for the formation of key interactions with biological targets, such as enzymes and receptors. Consequently, the development of efficient and stereoselective methods for the synthesis of chiral β-amino alcohols is a critical endeavor in the field of drug discovery.[3][4]

(R)-3-Amino-3-(4-isopropylphenyl)propan-1-ol, with its defined stereocenter and lipophilic isopropylphenyl group, is a valuable chiral building block for the synthesis of more complex molecules. The isopropylphenyl moiety can enhance the pharmacokinetic properties of a drug, such as its metabolic stability and binding affinity to target proteins.

Chemical Structure and Physicochemical Properties

(R)-3-Amino-3-(4-isopropylphenyl)propan-1-ol is a chiral molecule with the chemical formula C₁₂H₁₉NO. The structure consists of a propan-1-ol backbone with an amino group and a 4-isopropylphenyl group attached to the chiral carbon at position 3.

PropertyValueSource
CAS Number 955287-40-8
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol [5]
Appearance Solid
Purity ≥97%
Storage 2-8°C, inert atmosphere, keep in dark place

Chemical Structure Diagram:

G start 4-Isopropylacetophenone reagents1 Mannich Reaction (e.g., Formaldehyde, Amine HCl) intermediate1 3-Amino-1-(4-isopropylphenyl)propan-1-one reagents2 Asymmetric Reduction (e.g., Chiral Catalyst, Reducing Agent) intermediate2 (R)-3-Amino-1-(4-isopropylphenyl)propan-1-one product (R)-3-Amino-3-(4-isopropylphenyl)propan-1-ol reagents1->intermediate1 reagents2->product

Figure 2: General synthetic workflow for (R)-3-Amino-3-(4-isopropylphenyl)propan-1-ol.

Step 1: Synthesis of 3-Amino-1-(4-isopropylphenyl)propan-1-one (Mannich Reaction)

The first step involves a Mannich reaction, a classic method for the aminoalkylation of an acidic proton located alpha to a carbonyl group.

Experimental Protocol:

  • To a stirred solution of 4-isopropylacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol), add paraformaldehyde (1.2 eq) and an appropriate amine hydrochloride (e.g., dimethylamine hydrochloride, 1.2 eq).

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Causality: The Mannich reaction is a reliable method for forming the β-aminoketone precursor. The choice of amine can be varied, and if a primary amine is used, subsequent protection of the amine may be necessary before the reduction step.

Step 2: Asymmetric Reduction to (R)-3-Amino-3-(4-isopropylphenyl)propan-1-ol

The key to obtaining the desired (R)-enantiomer is the use of a chiral catalyst in the reduction of the prochiral ketone.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst (e.g., a chiral oxazaborolidine catalyst such as (R)-CBS, or a chiral ruthenium complex) in an anhydrous solvent (e.g., THF).

  • Cool the solution to the recommended temperature for the specific catalyst (e.g., -20 °C to 0 °C).

  • Slowly add a solution of the reducing agent (e.g., borane-dimethyl sulfide complex or isopropanol for transfer hydrogenation) to the catalyst solution and stir for a short period to allow for complex formation.

  • Add a solution of 3-amino-1-(4-isopropylphenyl)propan-1-one (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture, maintaining the temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol).

  • Allow the mixture to warm to room temperature and then perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC.

  • The crude product can be purified by column chromatography.

Causality: The chiral catalyst creates a chiral environment around the ketone, directing the hydride attack from the reducing agent to one face of the carbonyl group, leading to the preferential formation of one enantiomer. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (Conceptual):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3 - 7.1m4HAromatic protons (CH)
~4.0m1HCH-N
~3.6t2HCH₂-O
~2.9septet1HCH-(CH₃)₂
~1.8m2HCH₂-C
~1.2d6HC(CH₃)₂
(variable)br s3HNH₂, OH

Expected ¹³C NMR Spectral Data (Conceptual):

Chemical Shift (δ) ppmAssignment
~148Aromatic C-ipso (C-isopropyl)
~143Aromatic C-ipso (C-CH(NH₂))
~126Aromatic CH
~125Aromatic CH
~60CH₂-O
~55CH-N
~40CH₂-C
~34CH-(CH₃)₂
~24C(CH₃)₂

NMR Data Interpretation Workflow:

G sample Dissolve sample in deuterated solvent nmr Acquire ¹H and ¹³C NMR spectra sample->nmr h_nmr Analyze ¹H NMR: - Chemical Shift - Integration - Multiplicity nmr->h_nmr c_nmr Analyze ¹³C NMR: - Chemical Shift nmr->c_nmr correlation Perform 2D NMR (COSY, HSQC, HMBC) for connectivity h_nmr->correlation c_nmr->correlation structure Assign signals to specific atoms and confirm structure correlation->structure

Figure 3: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, broadO-H and N-H stretching
3000-2850MediumC-H stretching (aliphatic)
~1600, ~1500MediumC=C stretching (aromatic)
~1100StrongC-O stretching
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 193.15

  • Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of water, the amino group, and cleavage of the propanol chain.

Applications in Drug Development

Chiral β-amino alcohols are valuable intermediates in the synthesis of a wide range of pharmaceuticals. [2]While specific drugs derived from (R)-3-Amino-3-(4-isopropylphenyl)propan-1-ol are not explicitly detailed in publicly available literature, its structural features suggest its potential as a precursor for compounds targeting various therapeutic areas. The 4-isopropylphenyl group is a common feature in a number of approved drugs, where it often contributes to favorable binding interactions and pharmacokinetic profiles.

Potential Therapeutic Areas:

  • Neurological Disorders: Many centrally acting drugs contain chiral amino alcohol scaffolds. [2]* Cardiovascular Diseases: β-blockers are a well-known class of drugs based on β-amino alcohols.

  • Antiviral and Anticancer Agents: The versatility of the amino and hydroxyl groups allows for their incorporation into a wide range of pharmacologically active structures. [6]

Safety and Handling

Based on safety data for similar compounds, (R)-3-Amino-3-(4-isopropylphenyl)propan-1-ol should be handled with care.

Hazard Statements:

  • Harmful if swallowed. * Causes skin irritation. * Causes serious eye damage. * May cause respiratory irritation. Precautionary Measures:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

(R)-3-Amino-3-(4-isopropylphenyl)propan-1-ol is a valuable chiral building block with significant potential in the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, a plausible and robust stereoselective synthetic strategy, expected analytical characterization data, and potential applications in drug discovery. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such chiral intermediates will undoubtedly increase. Further research into the specific applications of this compound is warranted and will likely unveil its full potential in the development of novel therapeutics.

References

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). Retrieved from [Link]

  • Satyanarayana, T., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). Retrieved from [Link]

  • Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(38), 20775–20781. Retrieved from [Link]

  • Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Propan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemBK. (2024). 3-Amino-3-(4-methylphenyl)propan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from [Link]

  • ChemBK. (2024). 3-Amino-3-(4-methylphenyl)propan-1-ol. Retrieved from [Link]

Sources

Foundational

Structural Causality and Synthetic Methodologies of 3-Amino-3-(4-isopropylphenyl)propan-1-ol: A High-Value Pharmacophore Building Block

Executive Summary In contemporary medicinal chemistry and fragment-based drug design (FBDD), 1,3-amino alcohols serve as privileged scaffolds. Among these, 3-Amino-3-(4-isopropylphenyl)propan-1-ol (CAS: 955287-40-8) has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and fragment-based drug design (FBDD), 1,3-amino alcohols serve as privileged scaffolds. Among these, 3-Amino-3-(4-isopropylphenyl)propan-1-ol (CAS: 955287-40-8) has emerged as a critical building block for synthesizing targeted therapeutics. With a molecular formula of C12H19NO and a molecular weight of 193.29 g/mol 1, this compound offers a unique combination of hydrogen-bonding capability and significant steric bulk, making it highly valuable for probing deep lipophilic pockets in kinase domains and monoamine transporters.

Physicochemical Profiling & Structural Causality

The structural architecture of an active pharmaceutical ingredient (API) precursor dictates its ultimate behavior in biological systems. Table 1 summarizes the core quantitative data for 3-Amino-3-(4-isopropylphenyl)propan-1-ol.

Table 1: Physicochemical Properties & Pharmacological Causality
PropertyValueCausality / Significance in Drug Design
Molecular Formula C12H19NOProvides the core 1,3-amino alcohol pharmacophore.
Molecular Weight 193.29 g/mol Low MW ensures the final assembled API remains within Lipinski's Rule of 5.
CAS Number 955287-40-8Unique registry identifier for procurement and regulatory tracking 2.
H-Bond Donors 3 (-NH2, -OH)Facilitates critical anchoring interactions within target protein hinge regions.
H-Bond Acceptors 2 (N, O)Enables water-mediated hydrogen bonding networks in solvent-exposed domains.
Lipophilic Moiety 4-IsopropylThe bulky isopropyl group drives entropically-favored hydrophobic interactions.

Causality of the Isopropyl Substitution: While halogenated analogs—such as the 4-fluoro derivative utilized in the synthesis of the pan-AKT inhibitor Capivasertib 3—rely on electrostatic interactions, the 4-isopropylphenyl group operates differently. The aliphatic isopropyl moiety increases the overall LogP of the fragment, driving purely entropically-favored hydrophobic interactions. This is essential when designing molecules intended to penetrate the blood-brain barrier (BBB) or bind within the deep, hydrophobic allosteric pockets of kinases.

Biological Context & Pathway Integration

Aryl amino alcohols have proven highly efficacious as scaffolds for antimalarial agents and kinase inhibitors [[4]](). When integrated into larger molecular structures, the 3-amino-3-arylpropan-1-ol motif frequently acts as a competitive inhibitor at the ATP-binding site of kinases, such as AKT in the PI3K/AKT/mTOR signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT Kinase Domain (Target for Inhibitors) PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival Drug 3-Amino-3-arylpropan-1-ol Derived Inhibitor Drug->AKT Competitive Binding

Fig 1: 3-amino-3-arylpropan-1-ol derivatives as competitive inhibitors in the PI3K/AKT pathway.

Synthetic Workflow & Self-Validating Protocol

The synthesis of 3-Amino-3-(4-isopropylphenyl)propan-1-ol is most reliably achieved through the reduction of its corresponding


-amino acid precursor.

Synth A 4-Isopropylbenzaldehyde B Malonic Acid Condensation A->B C 4-Isopropylcinnamic Acid B->C D Amination (NH2OH / Reduction) C->D E 3-Amino-3-(4-isopropylphenyl) propanoic acid D->E F LiAlH4 Reduction (THF, 0°C to Reflux) E->F G 3-Amino-3-(4-isopropylphenyl) propan-1-ol F->G

Fig 2: Synthetic workflow for 3-Amino-3-(4-isopropylphenyl)propan-1-ol via LiAlH4 reduction.

Step-by-Step Methodology: Reduction of -Amino Acid

Rationale: Lithium aluminum hydride (LiAlH4) is selected over milder borohydrides due to its thermodynamic capacity to fully reduce the carboxylic acid to a primary alcohol in the presence of an unprotected primary amine.

  • Preparation of the Hydride Suspension:

    • In a flame-dried, argon-purged 500 mL round-bottom flask, suspend 2.0 equivalents of LiAlH4 in anhydrous tetrahydrofuran (THF).

    • Causality: The argon atmosphere prevents the highly reactive LiAlH4 from reacting with atmospheric moisture, which would prematurely quench the reagent, reduce yield, and pose a severe fire hazard.

  • Substrate Addition:

    • Cool the suspension to 0 °C using an ice-water bath.

    • Dissolve 1.0 equivalent of 3-amino-3-(4-isopropylphenyl)propanoic acid in anhydrous THF and add it dropwise to the LiAlH4 suspension over 30 minutes.

    • Causality: Dropwise addition controls the exothermic release of hydrogen gas, preventing reaction runaway and minimizing the formation of unwanted side products.

  • Reflux and Reduction:

    • Remove the ice bath and heat the reaction mixture to reflux (66 °C) for 4–6 hours. Monitor the reaction via TLC (eluent: CH2Cl2/MeOH/NH4OH 90:9:1).

  • Fieser Workup (The Self-Validating Quench):

    • Cool the reaction to 0 °C. For every

      
       grams of LiAlH4 used, sequentially add:
      
      • 
         mL of distilled water (dropwise, extreme caution).
        
      • 
         mL of 15% aqueous NaOH.
        
      • 
         mL of distilled water.
        
    • Causality & Validation: The Fieser workup is implemented as a self-validating system. By strictly adhering to this precise volumetric ratio, the highly reactive, gelatinous lithium and aluminum alkoxides are systematically hydrolyzed into sodium aluminate. The visual transition from a thick gray suspension to a stark white, easily filterable granular solid serves as an intrinsic validation that the quench is complete and the product has been successfully liberated into the organic phase.

  • Isolation:

    • Filter the granular salts through a pad of Celite and wash thoroughly with hot THF.

    • Concentrate the filtrate under reduced pressure to yield the crude 1,3-amino alcohol. Purify via recrystallization or flash chromatography.

Analytical Validation

To ensure the integrity of the synthesized 3-Amino-3-(4-isopropylphenyl)propan-1-ol, rigorous analytical characterization is required:

  • LC-MS: Utilizing Electrospray Ionization (ESI+), the mass spectrum must show a dominant

    
     peak at m/z 194.3  to confirm the molecular weight of 193.29  g/mol 1.
    
  • 1H-NMR (400 MHz, CDCl3): Key diagnostic peaks include a septet around 2.9 ppm corresponding to the CH of the isopropyl group, a doublet around 1.2 ppm for the two methyl groups of the isopropyl moiety, and a characteristic multiplet for the chiral CH-NH2 proton near 4.0 ppm.

References

  • Title: The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis Source: Rasayan Journal of Chemistry URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to Chiral Amino Alcohol Building Blocks for Medicinal Chemistry

Abstract Chiral amino alcohols are a cornerstone class of organic compounds, serving as indispensable building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and chiral ligands for asymmetr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral amino alcohols are a cornerstone class of organic compounds, serving as indispensable building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis.[1] Their defined stereochemistry is frequently the linchpin for specific molecular interactions with biological targets like enzymes and receptors, making their enantioselective synthesis a critical focus in medicinal chemistry and drug development.[2] This guide provides a comprehensive technical overview of the core synthetic strategies for producing enantiomerically pure amino alcohols. It delves into methodologies including chiral pool synthesis, asymmetric reduction of α-amino ketones, and the Sharpless asymmetric aminohydroxylation of olefins.[2][3] This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic insights to facilitate the strategic application of these vital synthons.

The Imperative of Chirality: Why Amino Alcohols are Crucial in Drug Design

Amino alcohols are organic compounds characterized by the presence of both an amine and an alcohol functional group. When the carbon atoms to which these groups are attached are stereocenters, the molecule is chiral. This three-dimensional arrangement is not a trivial detail; it is fundamental to the molecule's biological activity. The efficacy and safety of many drugs are dictated by the precise orientation of these functional groups, which governs their ability to bind to specific chiral biological targets.[2]

Enantiomerically pure amino alcohols are prevalent structural motifs in a wide range of therapeutic agents. Notable examples include beta-blockers like Propranolol, antiviral medications, and potent anticancer drugs such as the side-chain of Taxol.[2] The critical role of these chiral building blocks necessitates the development of efficient, scalable, and highly stereoselective synthetic routes.[2]

Core Strategies for the Asymmetric Synthesis of Chiral Amino Alcohols

The synthesis of enantiomerically pure amino alcohols can be approached through several distinct strategies, each with its own set of advantages and limitations. These methods range from leveraging naturally occurring chiral molecules to employing sophisticated catalytic asymmetric transformations.[2]

Synthesis from the Chiral Pool: A Direct and Reliable Approach

One of the most established methods for synthesizing chiral amino alcohols is the derivatization of readily available chiral starting materials, most notably natural α-amino acids.[1][2] This approach takes advantage of the high optical purity of the starting material, which is directly transferred to the final product.[1]

The most straightforward transformation is the reduction of the carboxylic acid moiety of an amino acid to the corresponding primary alcohol.[1]

Key Advantages:

  • High Enantiopurity: The enantiomeric excess (ee) of the product is typically as high as that of the starting amino acid.

  • Readily Available Starting Materials: The 20 proteinogenic amino acids provide a diverse and often inexpensive source of chirality.[2]

Limitations:

  • Structural Diversity: The range of accessible amino alcohol structures is inherently limited to the side chains of the common amino acids.[2]

  • Apparatus Setup: A 2-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a condenser, and a dropping funnel.

  • Reagent Preparation: Charge the flask with 38 g (1.0 mol) of lithium aluminum hydride (LiAlH₄) and 1 L of anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Stir the suspension and cool it in an ice bath.

  • Substrate Addition: Add a solution of 117.1 g (1.0 mol) of L-valine in 500 mL of anhydrous THF dropwise at a rate that maintains a gentle reflux.

  • Work-up: After the addition is complete, cautiously quench the reaction by the dropwise addition of water, followed by aqueous sodium hydroxide.

  • Isolation: Filter the resulting aluminum salts and wash them thoroughly with THF. The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield L-valinol.

Asymmetric Hydrogenation of α-Amino Ketones: An Atom-Economical Approach

The catalytic asymmetric hydrogenation of prochiral α-amino ketones is a powerful and atom-economical method for producing chiral vicinal amino alcohols, often with high enantioselectivities.[1] This strategy hinges on the use of a chiral catalyst, typically a transition metal complexed with a chiral ligand, to direct the stereochemical outcome of the hydrogenation.[1] A practical alternative to using hydrogen gas is asymmetric transfer hydrogenation, which employs a hydrogen donor such as isopropanol or formic acid.[1]

Key Features:

  • Predictable Stereochemistry: The stereochemical outcome is generally predictable based on the catalyst and ligand used.

  • Excellent Enantioselectivity: Many catalytic systems achieve enantiomeric excesses greater than 95%.[2]

Sharpless Asymmetric Aminohydroxylation: A Versatile Tool for Olefin Functionalization

The osmium-catalyzed asymmetric aminohydroxylation (AA) reaction, developed by K. Barry Sharpless, is a landmark achievement in asymmetric synthesis.[3] This powerful method allows for the direct conversion of olefins into vicinal amino alcohols with high enantioselectivity and regioselectivity.[3][4][5] The reaction introduces both a hydroxyl group and an amino group across the double bond in a syn-selective manner.[6]

The choice of the chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates the facial selectivity of the addition.[3][7] The nitrogen source is often a chloramine salt, such as Chloramine-T.[5]

Key Advantages:

  • High Enantioselectivity: Often achieves >99% ee.[4]

  • Regiocontrol: The regioselectivity can be influenced by the choice of ligand and solvent. For example, phthalazine (PHAL) ligands in n-propanol often favor the formation of the benzylic amine regioisomer from styrenes.[3]

G cluster_reactants Reactants cluster_catalyst Catalytic System Olefin Olefin Reaction Asymmetric Aminohydroxylation Olefin->Reaction NitrogenSource Nitrogen Source (e.g., Chloramine-T) NitrogenSource->Reaction Water Water (Oxygen Source) Water->Reaction Osmium Osmium Catalyst (e.g., K2OsO2(OH)4) Osmium->Reaction Ligand Chiral Ligand (e.g., (DHQ)2PHAL) Ligand->Reaction Product Chiral Vicinal Amino Alcohol Reaction->Product

Caption: Workflow of the Sharpless Asymmetric Aminohydroxylation.

Biocatalytic Synthesis: A Green and Highly Selective Alternative

The use of enzymes in organic synthesis offers a sustainable and highly selective alternative to traditional chemical methods.[2] Engineered amine dehydrogenases (AmDHs) have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones, using ammonia as the amine source.[2][8] These biocatalytic approaches operate under mild conditions (ambient temperature and pressure) and frequently achieve exceptional enantioselectivities (>99% ee).[2][9]

Key Advantages:

  • High Selectivity: Enzymes often exhibit exquisite chemo-, regio-, and enantioselectivity.[9]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature.

  • Environmentally Friendly: Avoids the use of heavy metals and harsh reagents.

Applications in Medicinal Chemistry: Case Studies of Chiral Amino Alcohols in Action

The structural motif of chiral amino alcohols is at the core of numerous biologically active molecules.

Norepinephrine: A Key Neurotransmitter

Norepinephrine, also known as noradrenaline, is a catecholamine that functions as both a hormone and a neurotransmitter.[10] It plays a crucial role in the body's "fight or flight" response by increasing heart rate, releasing glucose from energy stores, and increasing blood flow to skeletal muscle. The synthesis of norepinephrine in the body starts with the amino acid tyrosine and proceeds through a series of enzymatic steps.[10][11] The final step involves the conversion of dopamine to norepinephrine by the enzyme dopamine β-hydroxylase.[12] Synthetic routes to norepinephrine often rely on the principles of asymmetric synthesis to obtain the biologically active enantiomer.[13]

G Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase

Caption: The biosynthetic pathway of norepinephrine from L-tyrosine.

(1R,2S)-Norephedrine: A Versatile Chiral Auxiliary and Precursor

(1R,2S)-Norephedrine, a naturally occurring sympathomimetic amine, has found significant use as a chiral auxiliary in asymmetric synthesis.[14] It can be used to control the stereochemical outcome of a variety of chemical transformations, including alkylations and reductions.[15] After the desired transformation, the norephedrine auxiliary can be cleaved to reveal the enantiomerically enriched product.[15]

Analytical Techniques for Chiral Purity Determination

Ensuring the enantiomeric purity of chiral amino alcohols is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary analytical technique for this purpose.

Chiral HPLC Protocol for Amino Alcohol Enantiomer Separation

Objective: To separate and quantify the enantiomers of a chiral amino alcohol.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based or Pirkle-type)[16]

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Basic additive (e.g., diethylamine, DEA)[16]

Procedure:

  • Column Selection: Choose a CSP known to be effective for the separation of amino alcohols.[16]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). A typical starting point is a 90:10 (v/v) mixture of hexane and isopropanol. Add a small amount of a basic additive, such as 0.1% DEA, to improve peak shape.[16]

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the amino alcohol sample in the mobile phase.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram.

  • Optimization: If the separation is not optimal, adjust the ratio of the polar modifier. Decreasing the percentage of the alcohol generally increases retention time and can improve resolution.[16]

Conclusion and Future Outlook

Chiral amino alcohols are, and will continue to be, vital building blocks in medicinal chemistry.[1] The development of novel, efficient, and sustainable synthetic methodologies for their preparation remains an active area of research. The increasing adoption of biocatalysis and the discovery of new catalytic systems will undoubtedly expand the toolbox available to medicinal chemists, enabling the synthesis of increasingly complex and potent therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working at the forefront of drug discovery and development.

References

  • Taniguchi, T., & Uemura, D. (2005). Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes. Organic Letters, 4(5), 835–838. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Taniguchi, T., & Uemura, D. (2002). Asymmetric synthesis of beta-amino alcohols by reductive cross-coupling of benzylideneamine with planar chiral benzaldehydes. Organic Letters, 4(5), 835-838. [Link]

  • Sussex Drug Discovery Centre. (2016). The Sharpless Asymmetric Aminohydroxylation. University of Sussex. [Link]

  • Reddy, K. L., & Sharpless, K. B. (1999). Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources. Angewandte Chemie International Edition, 38(8), 1080-1083. [Link]

  • Begum, Z., Sannabe, H., Seki, C., Okuyama, Y., Kwon, E., Uwai, K., Tokiwad, M., Tokiwad, S., Takeshitad, M., & Nakano, H. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 11(2), 1025-1031. [Link]

  • Aydin, A., & Yilmaz, I. (2010). Synthesis of C 2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(10), 2115-2123. [Link]

  • Periasamy, M. (2010). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 64(4), 226-232. [Link]

  • LibreTexts Chemistry. (2021). 5.6: Dihydroxylation, Aminohydroxylation and Aziridination Reactions. [Link]

  • Wang, Z., et al. (2022). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters, 24(10), 1968–1973. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 333-346. [Link]

  • University of Greifswald. (2015). Biocatalytic Synthesis of Amino Alcohols. [Link]

  • Royal Society of Chemistry. (2016). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry, 14(3), 947-954. [Link]

  • Begum, Z., et al. (2020). Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes. RSC Advances, 11(2), 1025-1031. [Link]

  • Foubelo, F., & Yus, M. (2018). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Beilstein Journal of Organic Chemistry, 14, 2588–2597. [Link]

  • ResearchGate. (n.d.). Chiral amino alcohols as candidates for catalyst precursors. [Link]

  • Begum, Z., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 11(2), 1025-1031. [Link]

  • Royal Society of Chemistry. (2015). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 5(109), 90055-90085. [Link]

  • ResearchGate. (2015). (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Sharpless catalytic asymmetric aminohydroxylation for preparing the critical arylglycinol intermediary applied to Dpg synthesis. [Link]

  • Pericàs, M. A., et al. (2003). High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. The Journal of Organic Chemistry, 68(16), 6245–6254. [Link]

  • CVPharmacology. (n.d.). Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism. [Link]

  • Bio, H., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6035–6045. [Link]

  • MDPI. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 13(10), 2483-2505. [Link]

  • ChemRxiv. (2020). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. [Link]

  • Faculty Websites. (n.d.). Norepinephrine. [Link]

  • Wikipedia. (n.d.). Norepinephrine. [Link]

  • Taylor & Francis. (n.d.). Norephedrine – Knowledge and References. [Link]

  • Google Patents. (1983). US4379941A - Resolution of racemic amino acids.
  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]

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Foundational

The Strategic Utility of 3-Amino-1-Propanol Derivatives in Modern Drug Discovery

Executive Summary In the landscape of contemporary medicinal chemistry, the pursuit of versatile, low-molecular-weight scaffolds is paramount. 3-Amino-1-propanol (CAS 156-87-6) has emerged as a privileged bifunctional bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the pursuit of versatile, low-molecular-weight scaffolds is paramount. 3-Amino-1-propanol (CAS 156-87-6) has emerged as a privileged bifunctional building block. Characterized by a three-carbon aliphatic chain separating a primary amine and a primary hydroxyl group, this molecule offers orthogonal reactivity that is highly valuable in fragment-based drug design (FBDD), combinatorial chemistry, and the synthesis of complex active pharmaceutical ingredients (APIs)[1]. This whitepaper explores the physicochemical properties, target-specific applications, and validated synthetic methodologies of 3-amino-1-propanol derivatives, providing a comprehensive guide for drug development professionals.

Chemical Architecture & Pharmacophore Properties

The strategic advantage of 3-amino-1-propanol lies in its dual functionality. The primary amine acts as a potent nucleophile, ideal for amidation, reductive amination, and N-alkylation. Conversely, the primary alcohol provides a site for O-alkylation, esterification, or activation via mesylation/tosylation[2]. The three-carbon (propyl) spacer is not arbitrary; it provides an optimal degree of conformational flexibility, allowing derivatives to bridge distinct binding pockets within target proteins more effectively than rigid aromatic linkers or shorter ethyl spacers.

Quantitative Data: Physicochemical & Pharmacokinetic Benchmarks

To understand the utility of these derivatives, we must analyze their baseline metrics and how they translate into optimized drug candidates.

Compound / ScaffoldMW ( g/mol )Key MetricValueApplication / Target
3-Amino-1-propanol 75.11Boiling Point184-187 °CFoundational Building Block[1]
(S)-Duloxetine Intermediate ~117.19Enantiomeric Excess (ee)>80%SNRI Antidepressant Synthesis[3]
Rexinoid Metabolite 3 ~347.00Metabolic Half-life130 minOncology (RXR Ligand)[4]
Compound 13g (H3 Antagonist) ~318.45In vivo Efficacy Dose1 mg/kg (sc)CNS / Wakefulness Disorders[5]

Application in Target-Specific Drug Design

CNS Therapeutics: Histamine H3 Receptor Antagonism

The 3-amino-1-propanol moiety is a recurring structural motif in non-imidazole histamine H3 receptor antagonists. In native histamine, the distance between the basic amine and the imidazole ring is critical for receptor activation. By utilizing 3-amino-1-propanol derivatives, medicinal chemists can mimic this spatial arrangement while replacing the problematic imidazole ring (which often causes CYP450 inhibition) with alternative pharmacophores.

Recent advancements have demonstrated that embedding the 3-amino-1-propanol skeleton within a conformationally restricted core—such as a 4-phenoxypiperidine—drastically enhances target selectivity. For example, 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine (Compound 13g) acts as a highly selective H3 antagonist, demonstrating potent in vivo efficacy in rat EEG models of wakefulness at subcutaneous doses as low as 1 mg/kg[5].

G Ligand 3-Amino-1-propanol Derivative (Antagonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Blocks Gi Gαi/o Protein (Inhibited) H3R->Gi Prevents Activation AC Adenylate Cyclase (Activated) Gi->AC Releases Inhibition cAMP cAMP Levels (Increased) AC->cAMP Synthesizes Release Neurotransmitter Release (Restored Wakefulness) cAMP->Release Downstream Effect

Mechanism of H3 receptor antagonism by 3-amino-1-propanol derivatives.

Oncology: Rexinoids and Metabolic Stability

In the development of chemotherapeutic agents, 3-amino-1-propanol is frequently utilized to introduce polar side chains that improve aqueous solubility and alter metabolic clearance. In the evaluation of rexinoid lead compounds (e.g., AM6-36), the incorporation of a 3-aminopropyl group significantly impacted the pharmacokinetic profile. Metabolite studies revealed that derivatives containing this moiety exhibited a prolonged metabolic half-life (130 minutes) and favorable hepatic intrinsic clearance (5.33 mL/min/kg), minimizing off-target drug-drug interactions by avoiding excessive serum protein binding[4].

Anti-Infectives: Antimalarial Bisquinolines

The rising resistance of Plasmodium falciparum to standard artemisinin combination therapies (ACTs) has revitalized interest in quinoline scaffolds. 3-Amino-1-propanol is utilized as a critical linker in the synthesis of unsymmetrical bisquinolines. The reaction of 4-chloroquinolines with 3-amino-1-propanol, followed by the activation of the resulting alcohol via methanesulfonyl chloride, allows for the rapid assembly of dimeric structures that exhibit high potency against resistant parasitic strains[2].

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the causal logic and step-by-step execution for synthesizing key 3-amino-1-propanol derivatives.

Protocol 1: Asymmetric Synthesis of Optically Active Precursors (Duloxetine Intermediates)

Causality & Logic: Duloxetine, a potent SNRI, requires strict stereochemical purity (the S-enantiomer) to avoid off-target toxicity. Traditional resolutions of racemic 3-amino-1-propanol derivatives suffer from low yields. This self-validating protocol utilizes a spiroborate ester catalyst to enforce a rigid chiral environment during hydride transfer, ensuring high facial selectivity and an enantiomeric excess (ee) >80%[3].

Step-by-Step Methodology:

  • Mannich Reaction: React acetylthiophene (1.0 eq) with formaldehyde (1.2 eq) and dimethylamine hydrochloride (1.1 eq) in ethanol under reflux for 12 hours to yield the corresponding dimethylamino ketone intermediate.

  • Catalyst Preparation: In a dry, argon-purged flask, prepare the spiroborate ester catalyst (0.05 eq) by reacting a chiral amino alcohol with trimethyl borate in anhydrous THF.

  • Asymmetric Reduction: Cool the ketone solution to -20 °C. Slowly add the spiroborate catalyst, followed by the dropwise addition of a hydrogen donor (e.g., borane-THF complex or chirally modified LiAlH4). Maintain the temperature for 4 hours.

  • Quenching & Extraction: Quench the reaction cautiously with methanol. Concentrate the mixture in vacuo, partition between 1M NaOH and dichloromethane (DCM), and extract the organic layer.

  • Validation (Quality Control): Purify via silica gel chromatography. Determine the optical purity using chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). The system is validated if the S-enantiomer peak confirms >80% ee.

Protocol 2: Solid-Phase Synthesis of Peptidomimetics

Causality & Logic: In the Distributed Drug Discovery (D3) project, large combinatorial libraries of biomimetic molecules are required[6]. 3-Amino-1-propanol derivatives are used to amidate the carboxyl terminus of unnatural amino acids. Solid-phase organic synthesis (SPOS) using a Backbone Amide Linker (BAL) is chosen because it anchors the molecule via the backbone nitrogen, leaving both the N- and C-termini free for orthogonal derivatization.

Step-by-Step Methodology:

  • Resin Loading: Swell BAL-functionalized polystyrene resin in DMF. Attach the primary amine of the core amino acid via reductive amination using NaBH(OAc)3 (3.0 eq) and 1% acetic acid in DMF for 16 hours.

  • N-Terminal Acylation: Treat the resin with a selected carboxylic acid (4.0 eq), HATU (3.9 eq), and DIPEA (8.0 eq) in DMF for 2 hours to acylate the secondary amine. Wash thoroughly with DMF and DCM.

  • C-Terminal Amidation: Activate the C-terminal carboxylic acid using DIC/HOBt. Introduce the 3-amino-1-propanol derivative (5.0 eq) and agitate at room temperature for 12 hours. The primary amine of the propanol derivative selectively attacks the activated ester.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5 v/v) for 2 hours. Filter the resin and precipitate the crude product in cold diethyl ether.

  • Validation: Analyze the crude product via LC-MS. The protocol is self-validating if the target mass [M+H]+ constitutes >85% of the total ion chromatogram (TIC) prior to preparative HPLC purification.

Workflow Start 3-Amino-1-propanol (Bifunctional Scaffold) Protect N-Boc Protection (Amine Masking) Start->Protect ReactOH O-Alkylation/Acylation (Hydroxyl Derivatization) Protect->ReactOH Deprotect TFA Deprotection (Amine Unmasking) ReactOH->Deprotect ReactNH2 N-Alkylation/Amidation (Amine Derivatization) Deprotect->ReactNH2 Lead Optimized Lead Compound (Drug Candidate) ReactNH2->Lead

Bifunctional derivatization workflow for 3-amino-1-propanol scaffolds.

Conclusion

The 3-amino-1-propanol moiety transcends its role as a simple chemical reagent; it is a strategic structural element in modern drug discovery. From enforcing conformational restriction in CNS therapeutics to acting as a crucial linker in antimalarial bisquinolines and combinatorial peptidomimetics, its orthogonal reactivity allows medicinal chemists to precisely tune the pharmacodynamic and pharmacokinetic profiles of novel drug candidates. By employing rigorous, self-validating synthetic protocols—such as asymmetric reduction and solid-phase combinatorial techniques—researchers can fully leverage this bifunctional scaffold to accelerate the translation of molecular hits into viable clinical therapeutics.

References

  • Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit, MDPI,[Link]

  • 3-Amino-1-propanol | C3H9NO | CID 9086, PubChem - NIH,[Link]

  • KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)
  • Reaction of 4-chloroquinolines with 3-amino-1-propanol, followed by activation of the resulting alcohol by methanesulfonyl chloride, ResearchGate,[Link]

  • 4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists, PubMed,[Link]

  • Identification, Synthesis, and Biological Evaluation of the Metabolites of 3-Amino-6-(3'-aminopropyl)-5H-indeno[1,2-c]isoquinoline-5,11-(6H)dione (AM6-36), a Promising Rexinoid Lead Compound for the Development of Cancer Chemotherapeutic and Chemopreventive Agents, PMC,[Link]

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Exploratory

Technical Guide: Stereochemical Divergence in 3-Amino-3-Phenyl-1-Propanol

The following technical guide details the stereochemical, synthetic, and pharmacological divergences between the (3R) and (3S) isomers of 3-amino-3-phenyl-1-propanol. Isomer Characterization, Synthesis, and Pharmacologic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical, synthetic, and pharmacological divergences between the (3R) and (3S) isomers of 3-amino-3-phenyl-1-propanol.

Isomer Characterization, Synthesis, and Pharmacological Application

Executive Summary & Structural Logic

The amino-alcohol scaffold 3-amino-3-phenyl-1-propanol represents a critical chiral building block in medicinal chemistry.[1] Unlike its regioisomer (3-amino-1-phenyl-1-propanol, the precursor to Fluoxetine/Duloxetine), this scaffold features a benzylic amine and a primary alcohol.

This specific regiochemistry is the pharmacophoric backbone for the selective serotonin reuptake inhibitor (SSRI) Dapoxetine . The stereochemical distinction between the (3R) and (3S) isomers is not merely structural but functional, dictating biological efficacy and synthetic utility.

Isomer Identification Matrix
Feature(3S)-3-Amino-3-phenyl-1-propanol (3R)-3-Amino-3-phenyl-1-propanol
Structure Benzylic amine with (S)-configurationBenzylic amine with (R)-configuration
CAS Number 82769-76-4 170564-98-4
Primary Drug Application Dapoxetine (Priligy) PrecursorResearch Reagent / Chiral Ligand
Pharmacological Role Eutomer (Active Scaffold)Distomer (Inactive/Less Active)
Optical Rotation (+) or (-) solvent dependentOpposite of (S)

Pharmacological Divergence

The biological activity of drugs derived from this scaffold is governed by the spatial arrangement of the benzylic amine group within the target protein's binding pocket (e.g., the Serotonin Transporter, SERT).

The Dapoxetine Case Study

Dapoxetine is marketed as the pure (S)-enantiomer . The synthesis relies on (S)-3-amino-3-phenyl-1-propanol as the starting material.[][3]

  • Mechanism: The (S)-configuration allows the phenyl ring and the amino group to lock into the hydrophobic pocket and the ionic binding site of SERT with high affinity.

  • Stereoselectivity: The (R)-isomer exhibits significantly reduced binding affinity, rendering it pharmacologically inferior. Using the racemate would dilute efficacy and introduce unnecessary metabolic load.

Visualizing the Pharmacophore

Pharmacophore Scaffold 3-Amino-3-Phenyl-1-Propanol (Chiral Scaffold) S_Iso (3S)-Isomer (CAS 82769-76-4) Scaffold->S_Iso Stereoselection R_Iso (3R)-Isomer (CAS 170564-98-4) Scaffold->R_Iso Stereoselection Drug (S)-Dapoxetine (SSRI) S_Iso->Drug Etherification (Naphthol coupling) Inactive Low Affinity / Off-Target (Distomer) R_Iso->Inactive Binding High Affinity SERT Binding (Eutomer) Drug->Binding

Figure 1: Pharmacological fate of the (3R) and (3S) isomers in drug synthesis.

Synthetic Pathways & Protocols

Achieving high enantiomeric excess (ee) is the primary challenge. Two robust methodologies are employed: Biocatalytic Resolution (for cost-efficiency) and Asymmetric Synthesis (for yield).

Method A: Biocatalytic Kinetic Resolution (Green Chemistry)

This method uses enzymes to selectively derivatize one enantiomer from a racemic mixture.

  • Enzyme: Penicillin G Acylase (PGA) immobilized on epoxy resin.[4]

  • Substrate: Racemic N-phenylacetyl-3-amino-3-phenyl-1-propanol.

  • Mechanism: PGA selectively hydrolyzes the (S)-amide, releasing the free (S)-amine, while leaving the (R)-amide intact.

Protocol Summary:

  • Substrate Prep: Acylate racemic 3-amino-3-phenyl-1-propanol with phenylacetic acid.

  • Enzymatic Hydrolysis: Suspend the racemic amide in phosphate buffer (pH 7.5) with immobilized PGA.

  • Extraction: Extract the released (S)-amine (aqueous phase pH adjustment) and the unreacted (R)-amide (organic phase).

  • Yield: Typically 45% for each enantiomer (theoretical max 50%) with >99% ee.

Method B: Asymmetric Hydroamination (High Throughput)

Direct synthesis from achiral precursors using copper catalysis.

  • Precursors: Styrene derivatives or Cinnamyl alcohol.

  • Catalyst: CuH ligated with chiral bisphosphine (e.g., (R)-DTBM-SEGPHOS).

  • Reagent: Hydroxylamine ester.

Synthesis Start Cinnamyl Alcohol (Achiral) Inter Chiral Organocopper Intermediate Start->Inter Hydrocupration Cat CuH / (R)-Ligand Cat->Inter Induces Chirality Prod (S)-3-Amino-3-Phenyl-1-Propanol (>98% ee) Inter->Prod Amination

Figure 2: Asymmetric catalytic route to the (S)-isomer.

Analytical Discrimination (Chiral HPLC)

Distinguishing (3R) from (3S) requires chiral stationary phases (CSPs). Standard C18 columns cannot separate these enantiomers.

Validated HPLC Protocol

This protocol ensures precise quantification of enantiomeric purity (ee).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Temperature: 25°C.

Expected Results: | Isomer | Retention Time (Approx)* | Resolution Factor (


) |
| :--- | :--- | :--- |
| (3R)-Isomer  | 

(e.g., 12.5 min) | -- | | (3S)-Isomer |

(e.g., 15.2 min) | > 2.0 |

*Note: Elution order depends on the specific column chemistry (AD vs OD). Always run a reference standard.

References

  • Dapoxetine Synthesis & Application

    • Source: PubChem. "Dapoxetine Hydrochloride."[5] Accessed 2023.[4]

    • URL:[Link]

  • Enzymatic Resolution of 3-amino-3-phenyl-1-propanol

    • Source: Fadnavis, N. W., et al. "Preparation of enantiomerically pure (R)- and (S)-3-amino-3-phenyl-1-propanol via resolution with immobilized penicillin G acylase."[4] Tetrahedron: Asymmetry.

  • Chemical Identity (S-Isomer)

    • Source: Sigma-Aldrich.[6] "(S)-3-Amino-3-phenyl-1-propanol Product Sheet."

  • Chemical Identity (R-Isomer)

    • Source: TCI Chemicals. "(R)-3-Amino-3-phenyl-1-propanol."[4]

  • Asymmetric Synthesis via Hydroamination

    • Source: MIT DSpace / Buchwald Lab. "A Practical Electrophilic Nitrogen Source for the Synthesis of Chiral Primary Amines."
    • URL:[Link]

Sources

Foundational

Supplier price comparison for CAS 955287-40-8

An In-Depth Technical Guide to the Procurement and Validation of Rucaparib (Phosphate) (CAS 955287-40-8) Abstract The acquisition of high-quality research chemicals is a cornerstone of reproducible and reliable scientifi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Procurement and Validation of Rucaparib (Phosphate) (CAS 955287-40-8)

Abstract

The acquisition of high-quality research chemicals is a cornerstone of reproducible and reliable scientific discovery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the procurement and validation of CAS 955287-40-8, chemically known as Rucaparib (phosphate). Rucaparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme, critical in the study of DNA repair mechanisms and as a therapeutic agent in oncology. This document moves beyond a simple price list, offering a technical deep-dive into the factors influencing supplier pricing, a comparative analysis of the current market, and a detailed protocol for in-house quality validation. Our objective is to empower researchers to make informed purchasing decisions that uphold the highest standards of scientific integrity.

Understanding the Value Proposition: Factors Influencing Rucaparib Pricing

The price of a research-grade chemical like Rucaparib is not arbitrary; it is a reflection of its quality, purity, and the rigor of its manufacturing and validation process. Understanding these underlying factors is critical for selecting a supplier that aligns with both budgetary constraints and experimental requirements.

  • Purity and Grade: The most significant price determinant is the purity of the compound. A compound at >99% purity, confirmed by multiple analytical methods (e.g., HPLC, NMR), will command a higher price than one at 95% purity. Furthermore, material intended for in vivo studies may have stricter requirements for endotoxin levels, adding to the cost.

  • Scale of Synthesis: Chemical synthesis is a process with economies of scale. The cost per milligram drastically decreases when purchasing larger quantities (e.g., 1 gram vs. 10 milligrams). However, it is crucial to balance cost savings with the actual experimental need to avoid waste.

  • Quality Control (QC) and Documentation: Reputable suppliers invest heavily in their analytical infrastructure and quality management systems. A higher price often correlates with a comprehensive Certificate of Analysis (CoA) that includes detailed data from high-resolution mass spectrometry (HRMS), ¹H-NMR, and HPLC. This documentation provides assurance of the compound's identity and purity.

  • Supplier Reputation and Location: Established suppliers with a long track record of providing high-quality reagents often have higher overhead costs associated with their quality systems, leading to higher prices. Geographic location can also influence cost due to shipping, handling, and customs fees.

Market Landscape: A Comparative Analysis of Rucaparib Suppliers

The following table provides a snapshot of prominent suppliers for Rucaparib (phosphate). Prices and availability are subject to change and should be confirmed directly with the supplier. This comparison is based on publicly available information for research-grade material.

SupplierPurity (Typical)Available QuantitiesPrice (USD, Approx.)Catalog Number
MedChemExpress>99%5 mg, 10 mg, 50 mg, 100 mg~$170 for 10 mgHY-10167A
Cayman Chemical≥98%1 mg, 5 mg, 10 mg~$185 for 5 mg14669
Selleck Chemicals>99%5 mg, 10 mg, 50 mg, 100 mg~$170 for 10 mgS1098

Note: Most suppliers offer larger, bulk quantities upon request, which typically requires a custom quotation. Prices are for informational purposes and may not reflect current pricing.

A Practical Guide to Supplier Selection and In-House Validation

Choosing a supplier is only the first step. Rigorous in-house validation is a non-negotiable part of ensuring experimental integrity. This section provides an actionable workflow for qualifying a new batch of Rucaparib.

Interpreting the Certificate of Analysis (CoA)

Before ordering, request a batch-specific CoA. Do not rely on a generic CoA from the website. When you receive it, scrutinize the following:

  • Identity Confirmation:

    • ¹H-NMR: The proton NMR spectrum should be consistent with the known structure of Rucaparib. Look for characteristic peaks and ensure the absence of significant unassigned signals, which could indicate impurities.

    • Mass Spectrometry (MS): The reported mass-to-charge ratio (m/z) should match the expected molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred as it provides a more accurate mass determination.

  • Purity Assessment:

    • HPLC: This is the gold standard for purity analysis. The chromatogram should show a single major peak, and the purity should be reported (e.g., >99% at a specific wavelength, typically 254 nm). Pay attention to the integration of minor peaks.

Experimental Workflow for In-House Validation

Upon receiving the compound, it is best practice to perform your own validation, especially for critical or long-term experiments. This ensures the material was not compromised during shipping and matches the CoA.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Functional Assay cluster_3 Phase 4: Decision receive Receive Compound (CAS 955287-40-8) check_coa Compare Received CoA with Batch Number receive->check_coa visual Visual Inspection (Color, Form) check_coa->visual solubility Solubility Test (e.g., in DMSO) visual->solubility lcms LC-MS Analysis (Verify MW & Purity) solubility->lcms hplc Quantitative HPLC (Confirm Purity >99%) lcms->hplc ic50 PARP Inhibition Assay (Determine IC50) hplc->ic50 compare Compare IC50 to Published Values ic50->compare decision Data Match Expectations? compare->decision accept Accept Lot Proceed with Experiments decision->accept Yes reject Reject Lot Contact Supplier decision->reject No

Caption: Workflow for in-house validation of research chemicals.

Step-by-Step Protocol: Purity Verification by HPLC

This protocol provides a general method for verifying the purity of a Rucaparib sample. The exact conditions may need to be optimized based on the available equipment and column.

  • Standard Preparation: Accurately weigh ~1 mg of Rucaparib and dissolve it in a known volume of an appropriate solvent (e.g., 1 mL of DMSO or Acetonitrile) to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare a working solution by diluting the stock solution to a final concentration of ~50 µg/mL with the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis: Run the sample. The resulting chromatogram should display one major peak corresponding to Rucaparib. Calculate the area percentage of this peak to confirm purity. A purity value of ≥99% is generally considered excellent for in vitro applications.

Conclusion

The selection of a chemical supplier for a critical reagent like Rucaparib (CAS 955287-40-8) is a decision that directly impacts research validity and reproducibility. A procurement strategy based solely on the lowest price is fraught with risk. By understanding the factors that determine cost, performing a comparative analysis of reputable suppliers, and—most importantly—implementing a rigorous in-house validation workflow, researchers can ensure the integrity of their materials. This diligence provides the foundation for generating high-quality, reliable, and publishable scientific data.

References

Exploratory

Comprehensive Safety and Handling Guide: (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL

Executive Summary & Chemical Identity (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-ol (commonly referred to as (3R)-3-amino-3-(4-isopropylphenyl)propan-1-ol) is a highly specialized chiral amino alcohol. In modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-ol (commonly referred to as (3R)-3-amino-3-(4-isopropylphenyl)propan-1-ol) is a highly specialized chiral amino alcohol. In modern drug discovery, sp³-hybridized chiral fragments like this are critical for Fragment-Based Lead Discovery (FBLD) [2], offering superior aqueous solubility and stereochemical control compared to traditional flat aromatic scaffolds.

However, the presence of a primary amine and a primary alcohol on a flexible propyl chain imparts specific physicochemical vulnerabilities and toxicological hazards. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between standard regulatory Material Safety Data Sheets (MSDS) and practical, bench-level execution.

Physicochemical Properties & Stability Profile

Understanding the physical nature of this compound is the first step in designing a self-validating safety protocol.

PropertyValue / Description
Chemical Name (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-ol
CAS Number 955287-40-8
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
Physical Form Solid
Purity ≥97%
Storage Temperature 2-8°C (Refrigerated)
Atmosphere Inert atmosphere (Argon or N₂)
Light Sensitivity Keep in dark place

Causality of Storage Conditions: Why does this compound require 2-8°C and an strictly inert atmosphere? Primary amines with benzylic or homobenzylic characteristics are highly nucleophilic and prone to atmospheric degradation. Exposure to ambient CO₂ leads to the rapid formation of carbamate salts, while ambient moisture can cause clumping and compromise the enantiomeric excess (ee) of the (3R) stereocenter. Storing at 2-8°C suppresses thermal oxidation pathways, ensuring the integrity of the chiral fragment for downstream asymmetric synthesis [3].

Hazard Identification & Toxicological Mechanisms

Standard safety sheets list hazards, but understanding the mechanism of these hazards ensures rigorous compliance and rapid emergency response.

GHS Classification
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

  • Signal Word: Danger

  • Pictograms: GHS05 (Corrosion), GHS07 (Exclamation mark) [1].

Mechanistic Toxicology: Why H318 (Severe Eye Damage)?

The most critical hazard of this compound is its potential to cause irreversible eye damage. The free amino group acts as a strong localized base. Upon contact with the aqueous environment of the ocular surface, it drastically raises the local pH. This alkaline environment triggers the saponification of fatty acids within the corneal epithelial cell membranes, leading to rapid cellular desquamation, lipid bilayer destruction, and deep tissue necrosis [4].

ToxicityMechanism Exposure Exposure to Chiral Amino Alcohol Ocular Ocular Contact (Corneal Exposure) Exposure->Ocular Splash/Spill Inhalation Inhalation of Aerosols/Dust Exposure->Inhalation Poor Ventilation Alk Alkaline Hydrolysis & Lipid Saponification Ocular->Alk High pH Effect Resp Mucosal Irritation & Cellular Desquamation Inhalation->Resp Local Toxicity Damage Severe Eye Damage (H318) Alk->Damage Irreversible Cough Respiratory Tract Irritation (H335) Resp->Cough Acute

Mechanism of Amine-Induced Ocular and Respiratory Toxicity (H318/H335).

Experimental Workflows & Handling Protocols

To maintain scientific integrity and personnel safety, handling this compound requires a self-validating protocol. If any step fails (e.g., positive pressure is lost), the system alerts the operator to abort the procedure.

Protocol 1: Inert Atmosphere Handling & Reaction Setup

Objective: Prevent carbamate formation and protect the operator from aerosolized dust.

  • Preparation & PPE: Don chemical-resistant gloves (nitrile, ≥0.11 mm thickness), tightly fitting safety goggles (mandatory due to H318), and a lab coat. Ensure the fume hood is operating at a face velocity of 80-100 fpm.

  • Reagent Retrieval: Remove the sealed vial from the 2-8°C refrigerator. Crucial Step: Allow the vial to warm to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture, ruining the anhydrous integrity of the reagent.

  • Schlenk Line / Glovebox Transfer:

    • Transfer the vial into a glovebox purged with Argon, or use a Schlenk line with a counter-flow of Argon.

    • Self-Validation Check: Monitor the bubbler; a steady rate of 1-2 bubbles per second confirms positive inert pressure. If bubbling stops, abort the opening sequence.

  • Weighing: Weigh the required mass using an anti-static weighing boat. Because the compound is a solid, avoid aggressive scraping which generates airborne dust (mitigating the H335 inhalation hazard).

  • Solubilization: Dissolve the compound in a dry, degassed solvent (e.g., anhydrous DCM or THF) before exposing the reaction flask to any atmospheric transfer steps.

  • Resealing: Flush the stock vial with Argon for 30 seconds, seal tightly with Parafilm, and return to 2-8°C storage in the dark.

Workflow Step1 1. Reagent Retrieval (Warm to RT) Step2 2. Transfer to Glovebox (Argon Purge) Step1->Step2 Step3 3. Anti-Static Weighing (Minimize Dust) Step2->Step3 Step4 4. Anhydrous Solubilization (Closed System) Step3->Step4 Step5 5. Argon Flush & Return to 2-8°C Step4->Step5

Step-by-step inert atmosphere handling workflow for chiral amino alcohols.

Protocol 2: Emergency Response & Decontamination
  • Ocular Exposure (H318): Immediate intervention is required. Flush the eye with copious amounts of water or sterile saline for a minimum of 15 minutes. Hold eyelids open to ensure complete irrigation. Do not attempt to neutralize with acid , as the exothermic neutralization reaction will cause thermal burns on top of the chemical damage. Seek immediate ophthalmological care.

  • Skin Exposure (H315): Remove contaminated clothing. Wash the affected area with soap and water. The lipophilic nature of the isopropylphenyl group means water alone may not rapidly clear the compound; soap acts as a necessary surfactant to break down the organic layer.

  • Spill Cleanup: Do not sweep dry powder. Lightly mist the spill with a compatible solvent (e.g., isopropanol) to suppress dust, wipe up with absorbent pads, and place in a sealed hazardous waste container.

Regulatory & Disposal Considerations

Unreacted (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-ol must not be discharged into aqueous waste streams. Amines are toxic to aquatic life and can disrupt the pH balance of municipal water treatment biosystems.

  • Quenching: Dilute the reaction mixture and neutralize the amine functionality using a dilute, weak acid (e.g., 1M HCl or saturated NH₄Cl) to form the water-soluble hydrochloride salt.

  • Disposal: Separate the aqueous and organic layers. Dispose of the organic layer in halogenated/non-halogenated organic waste. The neutralized aqueous layer must be disposed of in designated aqueous hazardous waste, labeled explicitly with "Contains Amine Salts."

References

  • Title: Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Selected amines and amino alcohols: Toxicological Assessments Source: Miljøstyrelsen (Danish Environmental Protection Agency) URL: [Link]

Foundational

A Comprehensive Technical Guide to 3-Amino-3-Arylpropan-1-ol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction The 3-amino-3-arylpropan-1-ol scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. The inherent chirality of this scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-amino-3-arylpropan-1-ol scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. The inherent chirality of this scaffold, coupled with the versatility of substitutions on the aromatic ring and the amino group, provides a rich chemical space for the development of novel therapeutic agents. These derivatives have garnered significant attention from researchers in drug discovery and development due to their demonstrated efficacy in a multitude of therapeutic areas, including as antimalarial, antidepressant, anticancer, and antimicrobial agents.[1] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 3-amino-3-arylpropan-1-ol derivatives, intended for researchers, scientists, and drug development professionals.

Synthesis of 3-Amino-3-Arylpropan-1-ol Derivatives

The synthesis of 3-amino-3-arylpropan-1-ol derivatives can be achieved through several strategic approaches, each offering distinct advantages in terms of stereocontrol, substituent compatibility, and overall efficiency. Key methodologies include the reduction of β-amino ketones, the reductive ring-opening of β-lactams, and syntheses commencing from β-amino acids or via Grignard reactions.

Reduction of β-Enaminoketones and β-Aminoketones

A prevalent and versatile method for the synthesis of γ-amino alcohols, including 3-amino-3-arylpropan-1-ol derivatives, is the reduction of the corresponding β-enaminoketones or β-aminoketones.[2] This approach allows for the introduction of stereocenters and can be tailored to achieve specific diastereomers.

Experimental Protocol: Diastereoselective Reduction of a β-Enaminoketone [3]

  • Step 1: Dissolution. Dissolve the β-enaminoketone (2.0 mmol) in a mixture of isopropyl alcohol (2 mL) and tetrahydrofuran (THF) (5 mL).

  • Step 2: Reduction. Treat the resulting solution with an excess of small pieces of metallic sodium (0.27 g, 12.0 g-atoms) and stir the mixture from 0 °C to room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up. After removing any unreacted sodium, pour the reaction mixture into a saturated aqueous solution of NH4Cl and extract with ethyl acetate.

  • Step 4: Isolation. Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the diastereomeric mixture of the corresponding 3-aminocyclohexanols.

  • Step 5: Purification. The diastereomers can be separated by chromatographic techniques.

Enantioselective Synthesis: The enantioselective synthesis of syn- and anti-1,3-aminoalcohols can be achieved from β-aminoketones through a combined reduction and dynamic kinetic asymmetric transformation, often employing biocatalysts like lipase.[4][5]

Reductive Ring-Opening of β-Lactams

The reductive ring-opening of β-lactams (azetidin-2-ones) provides a direct route to γ-amino alcohols. This method is particularly useful for accessing specific stereoisomers, as the stereochemistry of the starting β-lactam can be translated to the final product.

Experimental Protocol: LiAlH4-Promoted Reductive Ring-Opening of a cis-3-Alkoxy-4-aryl-β-lactam [6]

  • Step 1: Reaction Setup. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether (Et2O).

  • Step 2: Addition of β-Lactam. To the stirred suspension, add a solution of the cis-3-alkoxy-4-aryl-β-lactam in anhydrous Et2O dropwise at 0 °C.

  • Step 3: Reaction. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Step 4: Quenching. Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again, while maintaining the temperature at 0 °C.

  • Step 5: Work-up and Purification. Filter the resulting suspension, dry the filtrate over an anhydrous drying agent (e.g., Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford the desired syn-2-alkoxy-3-amino-3-arylpropan-1-ol.[6]

Synthesis from β-Amino Acids

β-Amino acids serve as valuable chiral starting materials for the synthesis of enantiomerically pure 3-amino-3-arylpropan-1-ol derivatives. The carboxylic acid functionality can be selectively reduced to the corresponding primary alcohol.

Experimental Protocol: Reduction of a β-Amino Acid

  • Step 1: Protection of the Amino Group. Protect the amino group of the β-amino acid (e.g., as a benzoyl derivative).

  • Step 2: Esterification. Convert the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods.

  • Step 3: Reduction. Reduce the ester to the primary alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) in an anhydrous solvent like THF or diethyl ether.

  • Step 4: Deprotection. Remove the amino-protecting group under appropriate conditions to yield the final 3-amino-3-arylpropan-1-ol.

  • Step 5: Purification. Purify the product by column chromatography or recrystallization.[7]

Synthesis via Grignard Reaction

The addition of a Grignard reagent to a suitable aldehyde or ketone precursor is another effective method for constructing the 3-amino-3-arylpropan-1-ol scaffold. This approach allows for the formation of a new carbon-carbon bond and the simultaneous introduction of a hydroxyl group.

Experimental Workflow: Synthesis via Grignard Reaction

A Aryl Halide C Grignard Reagent A->C Ether B Magnesium Metal B->C E Addition Reaction C->E D 3-Amino-aldehyde/ketone D->E F 3-Amino-3-arylpropan-1-ol E->F Aqueous Work-up

Caption: General workflow for the synthesis of 3-amino-3-arylpropan-1-ol derivatives via a Grignard reaction.

Biological Applications and Mechanisms of Action

3-Amino-3-arylpropan-1-ol derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development.

Antimalarial Activity

Several 3-amino-3-arylpropan-1-ol derivatives exhibit potent antimalarial activity, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Mechanism of Action: The primary mechanism of antimalarial action for many of these compounds is the inhibition of hemozoin formation.[8] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. 3-Amino-3-arylpropan-1-ol derivatives can form complexes with heme, preventing its polymerization and leading to the accumulation of toxic free heme, which ultimately kills the parasite.[8] Some derivatives may also exert their antimalarial effects by inhibiting parasitic enzymes such as Plasmepsin II.[8]

Structure-Activity Relationship (SAR): The antimalarial activity is influenced by the nature of the aryl group and the substituents on the amino group. Aromatic systems like naphthyl and benzo[b]thiophene have been associated with good activity.[9] The presence of both the hydroxyl and amino groups is crucial for activity.

Compound Aryl Group Amino Substituent IC50 (µM) against P. falciparum Reference
Derivative 12-Naphthyl3-(4-nitro-2-trifluoromethylphenyl)-(S)-pyrrolidin-3-ylamino<1[10]
Derivative 2Benzo[b]thiophen-3-yl4-(2-methoxyphenyl)piperazin-1-yl<1[10]
Derivative 3Fluoro naphthyl-0.5[8]
Antidepressant Activity

Certain 3-amino-3-arylpropan-1-ol derivatives act as potent inhibitors of the serotonin transporter (SERT), leading to an increase in the concentration of serotonin in the synaptic cleft. This mechanism is the basis for the therapeutic effect of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressant drugs.[11]

Mechanism of Action: These compounds bind to the allosteric or substrate-binding site of SERT, competitively inhibiting the reuptake of serotonin from the synapse into the presynaptic neuron.[11] This prolonged presence of serotonin in the synapse enhances serotonergic neurotransmission, which is believed to alleviate the symptoms of depression. Some derivatives also exhibit dual norepinephrine and serotonin reuptake inhibition.[12]

Structure-Activity Relationship (SAR): The affinity for SERT is highly dependent on the nature of the aryl group and the substitution pattern on both the aryl ring and the amino group. For instance, 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives have been extensively studied for their dual 5-HT reuptake inhibition and 5-HT1A receptor antagonism.[9]

Compound Aryl Group Amino Substituent SERT Inhibition (Ki, nM) Reference
1-Benzo[b]thiophen-3-yl-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-olBenzo[b]thiophen-3-yl4-(2-methoxyphenyl)piperazin-1-yl20[9]
Anticancer Activity

The furan-containing subclass of 3-amino-3-arylpropan-1-ol derivatives has shown promising anticancer properties. Their mechanisms of action are multifaceted and involve the modulation of key signaling pathways that are often dysregulated in cancer.

Mechanism of Action:

  • PI3K/Akt/mTOR Pathway Inhibition: Some furan derivatives have been shown to suppress the PI3K/Akt signaling pathway.[13] This pathway is a central regulator of cell growth, proliferation, and survival, and its constitutive activation is a hallmark of many cancers.[6][14][15][16][17] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

  • Wnt/β-catenin Pathway Inhibition: The Wnt/β-catenin signaling pathway is another critical pathway involved in cell fate determination, proliferation, and differentiation. Its aberrant activation is implicated in the development and progression of various cancers.[8][13][18][19][20] Certain furan derivatives can downregulate this pathway, leading to a decrease in the expression of target genes involved in cell proliferation and survival.[13]

  • Induction of Apoptosis: Many furan-based compounds induce apoptosis (programmed cell death) in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Inhibition of Tubulin Polymerization: Some furan derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[14] This disruption of the cytoskeleton leads to mitotic arrest and subsequent apoptosis.

Signaling Pathway: PI3K/Akt Inhibition by Furan Derivatives

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Furan Furan Derivative Furan->PI3K Inhibition

Caption: Furan derivatives can inhibit the PI3K/Akt pathway, a key regulator of cell survival and proliferation.

Signaling Pathway: Wnt/β-catenin Inhibition by Furan Derivatives

cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex Inhibition betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylation Proteasome Proteasome betaCatenin->Proteasome Degradation TCF_LEF TCF/LEF betaCatenin->TCF_LEF Nuclear Translocation & Binding TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activation Furan Furan Derivative Furan->betaCatenin Promotes Degradation

Caption: Furan derivatives can promote the degradation of β-catenin, thereby inhibiting the Wnt signaling pathway.

Compound Cancer Cell Line IC50 (µM) Reference
Furan derivative 1HeLa (Cervical)0.08[13]
Furan derivative 24HeLa (Cervical)8.79[13]
Furan derivative 24SW620 (Colorectal)Moderate to Potent[13]
Aminothiazole-paeonol derivative 13cAGS (Gastric)4.0[21]
Aminothiazole-paeonol derivative 13cHT-29 (Colorectal)4.4[21]
Antimicrobial and Antifungal Activity

Derivatives of 3-amino-3-arylpropan-1-ol have also been investigated for their antimicrobial and antifungal properties. Their amphiphilic nature, arising from the combination of a hydrophobic aryl group and hydrophilic amino and hydroxyl moieties, is believed to play a crucial role in their mechanism of action.

Mechanism of Action: The primary mechanism of antimicrobial activity is thought to be the disruption of the microbial cell membrane.[22][23][24][25] The cationic amino group interacts with the negatively charged components of the bacterial or fungal cell membrane, such as phospholipids and teichoic acids. This initial electrostatic interaction is followed by the insertion of the hydrophobic aryl group into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately cell death.

Structure-Activity Relationship (SAR): The antimicrobial and antifungal activity is influenced by the balance between the hydrophobicity of the aryl group and the charge of the amino group. The nature and position of substituents on the aryl ring can modulate this balance and, consequently, the biological activity.

Compound Microorganism MIC (µg/mL) Reference
Aryl acyclic amino alcohol Kp10Enterococcus faecalis (clinical strain)0.58 ± 0.10[26]
Aryl acyclic amino alcohol Kp19Enterococcus faecalis (clinical strain)1.76 ± 0.19[26]

Conclusion

The 3-amino-3-arylpropan-1-ol scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide array of derivatives with diverse substitution patterns and stereochemistries. The demonstrated broad spectrum of biological activities, including potent antimalarial, antidepressant, anticancer, and antimicrobial effects, underscores the therapeutic potential of this compound class. Future research in this area will likely focus on the optimization of lead compounds through detailed structure-activity relationship studies, the elucidation of more specific molecular targets, and the development of more efficient and stereoselective synthetic routes. The continued exploration of the chemical space around the 3-amino-3-arylpropan-1-ol core is poised to yield novel drug candidates with improved efficacy and safety profiles for the treatment of a range of human diseases.

References

  • Small Molecule PI3K Inhibition in Oncology: What's Been Done and What's to Come? Cell Press. Published November 14, 2022. [Link]

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  • Inhibition of PI3K/Akt Signaling: An Emerging Paradigm for Targeted Cancer Therapy. American Chemical Society. Published November 1, 2005. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]

  • Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape. PMC. [Link]

  • the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan. [Link]

  • Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity. PubMed. [Link]

  • Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria. MDPI. Published August 28, 2024. [Link]

  • Therapeutic Potential of Natural Compounds to Modulate WNT/β-Catenin Signaling in Cancer: Current State of Art and Challenges. MDPI. Published November 28, 2024. [Link]

  • Pharmacological modulation of beta-catenin and its applications in cancer therapy. Wiley Online Library. Published April 15, 2013. [Link]

  • Wnt/β-Catenin Signaling, Disease, and Emerging Therapeutic Modalities. PubMed. [Link]

  • Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy. PMC. [Link]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]

  • Latest developments on the mechanism of action of membrane disrupting peptides. SpringerLink. Published July 7, 2021. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Published May 16, 2025. [Link]

  • Selected IC 50 values of 3 against different cancer cell lines. ResearchGate. [Link]

  • Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. PMC. [Link]

  • MIC values of all target compounds (3a-3h) μg/mL against microbial strains. ResearchGate. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Published December 27, 2011. [Link]

  • Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. MDPI. Published January 26, 2016. [Link]

  • Disruption of the Cytoplasmic Membrane Structure and Barrier Function Underlies the Potent Antiseptic Activity of Octenidine in Gram-Positive Bacteria. ASM Journals. Published April 28, 2022. [Link]

  • Expansion of the antibacterial spectrum of symmetrical amino acid-paired antifungal peptides through structural optimization. PMC. Published August 8, 2025. [Link]

  • New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents. MDPI. Published October 14, 2009. [Link]

  • KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents.
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  • SYNTHESIS OF NEW 1-ARYL-3-ARYLAMIN-PROPAN-1-OL DERIVATIVES AS ANTIMALARIAL AGENTS | Request PDF. ResearchGate. [Link]

  • Evaluation of the minimal inhibitory concentration (MIC) of OL-3... ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL

Introduction: The Significance of Chiral 3-Aryl-3-aminopropan-1-ol Scaffolds The (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL molecule belongs to a class of chiral 1,3-amino alcohols that are of paramount importance...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral 3-Aryl-3-aminopropan-1-ol Scaffolds

The (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL molecule belongs to a class of chiral 1,3-amino alcohols that are of paramount importance in medicinal chemistry and pharmaceutical development. These structures serve as versatile chiral building blocks for the synthesis of a wide array of biologically active compounds, including key intermediates for drugs targeting neurological disorders.[1][2] The precise stereochemistry at the C3 position is often critical for the efficacy and safety of the final active pharmaceutical ingredient (API), making enantioselective synthesis a primary objective for process chemists and drug development professionals.[3]

This guide provides a detailed, field-proven protocol for the stereoselective synthesis of the (R)-enantiomer of 3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL. We will focus on a robust chemoenzymatic strategy that leverages the high selectivity of biocatalysis to establish the key stereocenter, ensuring high enantiomeric purity in the final product.

Overview of Synthetic Strategies

The synthesis of chiral 1,3-amino alcohols can be approached through several distinct pathways. The choice of strategy often depends on factors such as the desired scale, cost of goods, available starting materials, and the stringency of purity requirements.[4]

  • Asymmetric Reduction of β-Aminoketones: A direct approach involving the synthesis of a prochiral β-aminoketone followed by an enantioselective reduction of the ketone functionality. This method relies on chiral catalysts, such as those derived from chiral amino alcohols or rhodium complexes with chiral phosphine ligands, to set the stereocenter.[4][5]

  • Chiral Resolution: This classical method involves the synthesis of a racemic mixture of the amino alcohol, which is then separated into its constituent enantiomers using a chiral resolving agent, such as S-(+)-mandelic acid.[4] While effective, this approach is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

  • Chemoenzymatic Synthesis via β-Hydroxynitrile: This modern and highly efficient strategy involves the biocatalytic reduction of a β-ketonitrile to form a chiral β-hydroxynitrile intermediate. The nitrile group is subsequently reduced to the primary amine. This route is often preferred due to the exceptional enantioselectivity (often >99% ee) and mild reaction conditions offered by enzymatic transformations.[6][7]

The following workflow diagram illustrates the decision-making process for selecting an appropriate synthetic route.

Synthetic_Route_Selection start Requirement: (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL decision1 High Enantiomeric Purity (>98% ee) Essential? start->decision1 decision2 Access to Biocatalysis Platform? decision1->decision2 Yes decision3 50% Max Yield Acceptable? decision1->decision3 No route1 Recommended: Chemoenzymatic Synthesis (via Ketonitrile) decision2->route1 Yes route2 Alternative: Asymmetric Reduction (of Aminoketone) decision2->route2 No decision3->route2 No route3 Classical Method: Chiral Resolution decision3->route3 Yes

Caption: Decision workflow for selecting a synthetic route.

Based on its superior enantioselectivity and alignment with green chemistry principles, this guide will detail the chemoenzymatic approach.

Recommended Protocol: A Three-Step Chemoenzymatic Synthesis

This synthetic strategy is designed as a logical, three-step sequence starting from commercially available 4'-isopropylacetophenone. The key transformation is a biocatalytic reduction that installs the chiral center with high fidelity.

Overall_Workflow A Step 1: Synthesis of β-Ketonitrile (Precursor Formation) B Step 2: Biocatalytic Asymmetric Reduction (Key Stereoselective Step) A->B Prochiral Substrate C Step 3: Nitrile Reduction (Final Conversion to Amine) B->C Chiral Hydroxy Nitrile D Final Product: (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL C->D Purification Enzymatic_Reduction cluster_cofactor Cofactor Regeneration substrate 3-Oxo-3-[4-(methylethyl)phenyl] propanenitrile enzyme Recombinant Carbonyl Reductase (e.g., from Candida magnoliae) substrate->enzyme product (R)-3-Hydroxy-3-[4-(methylethyl)phenyl] propanenitrile (>99% ee) enzyme->product NADP NADP enzyme->NADP NADPH NADPH NADPH->enzyme Hydride Source NADPH->NADP Oxidation NADP->NADPH Reduction GDH Glucose Dehydrogenase (GDH) Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Glucose

Sources

Application

Asymmetric reduction protocols for 3-amino-1-propanol intermediates

Topic: Asymmetric Reduction Protocols for 3-Amino-1-Propanol Intermediates: A Technical Guide to Chemo- and Biocatalytic Routes Content Type: Application Note & Detailed Protocols Audience: Pharmaceutical Process Chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Asymmetric Reduction Protocols for 3-Amino-1-Propanol Intermediates: A Technical Guide to Chemo- and Biocatalytic Routes Content Type: Application Note & Detailed Protocols Audience: Pharmaceutical Process Chemists and Drug Development Scientists

Abstract & Scope

Chiral 3-amino-1-propanol motifs are the structural backbones of blockbuster serotonin-norepinephrine reuptake inhibitors (SNRIs), including Duloxetine and Fluoxetine .[1] The core synthetic challenge lies in the stereoselective reduction of prochiral


-amino ketones (Mannich bases) to their corresponding 

-amino alcohols.

This Application Note details two industry-validated protocols for this transformation:

  • Chemo-catalysis: Noyori Asymmetric Transfer Hydrogenation (ATH) using Ru(II) complexes.

  • Biocatalysis: Enzymatic reduction using Ketoreductases (KREDs) with cofactor recycling.

Both methods address the critical instability of


-amino ketones (retro-Mannich degradation) and the requirement for high enantiomeric excess (>99% ee).

Strategic Pathway Overview

The following diagram illustrates the divergent pathways from the Mannich base precursor to the final chiral alcohol.

G Substrate Prochiral β-Amino Ketone (Unstable Free Base) Salt Amine Salt (Stable HCl/Oxalate) Substrate->Salt Stabilization ChemCat Route A: Chemo-Catalysis Ru-TsDPEN / HCOOH:TEA Salt->ChemCat pH Adjustment BioCat Route B: Biocatalysis KRED / NADPH / GDH Salt->BioCat Buffer Exchange Product Chiral 3-Amino-1-Propanol (>99% ee) ChemCat->Product Hydride Transfer BioCat->Product Enzymatic Red.

Figure 1: Strategic workflow for stabilizing and reducing labile


-amino ketones.

Protocol A: Noyori Asymmetric Transfer Hydrogenation (ATH)

Mechanism & Rationale: The Noyori-Ikariya mechanism utilizes a Ruthenium(II)-arene complex with a chiral diamine ligand (e.g., TsDPEN).[2] The reaction proceeds via a metal-ligand bifunctional mechanism where the amine proton of the ligand directs the hydride transfer.

  • Why this method? It avoids high-pressure

    
     gas and uses inexpensive formic acid as the hydrogen source.
    
  • Critical Control Point: The reaction pH.

    
    -amino ketones are prone to retro-Mannich  decomposition under basic conditions. The reaction must be maintained slightly acidic or neutral.
    
Materials
  • Substrate: 3-(methylamino)-1-phenylpropan-1-one HCl (or thienyl analog for Duloxetine).

  • Catalyst: RuCl (0.5 – 1.0 mol%).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[2][3]

  • Solvent: DMF or Methanol (degassed).

Step-by-Step Procedure
  • Catalyst Activation (Optional but Recommended):

    • In a glovebox or under Argon, dissolve the Ru-precatalyst in the solvent.

    • Stir for 15 mins to ensure complete solvation.

  • Hydrogen Donor Preparation:

    • Prepare a 5:2 molar mixture of Formic Acid:Triethylamine (HCOOH:TEA).

    • Caution: Exothermic reaction. Add acid to base slowly at 0°C.

    • Self-Validation: Verify pH is approximately 6.5–7.0. If pH > 8, retro-Mannich risk increases significantly.

  • Reaction Initiation:

    • Add the substrate (HCl salt) directly to the reaction vessel.

    • Add the HCOOH:TEA mixture (5 equivalents relative to substrate).

    • Add the catalyst solution.

    • Substrate Concentration: 0.5 M to 1.0 M.

  • Incubation:

    • Stir at 30°C for 12–24 hours.

    • Note: Higher temperatures (>50°C) accelerate decomposition of the starting material.

  • Quench & Workup:

    • Monitor via HPLC.[4][5] Completion is defined as <1% ketone remaining.

    • Dilute with water and basify to pH 10 using 1M NaOH (to liberate the free amine alcohol).

    • Extract immediately with Ethyl Acetate or MTBE.

Protocol B: Biocatalytic Reduction (KRED)

Mechanism & Rationale: Ketoreductases (KREDs) offer superior enantioselectivity (>99.5% ee) compared to chemical catalysts. However, they require a cofactor (NADPH/NADH) which must be recycled.

  • Why this method? Green chemistry compliance, ambient pressure/temp, and ability to handle heteroaromatic substrates (e.g., thiophene rings in Duloxetine) without catalyst poisoning.

Cofactor Recycling System

We utilize a Glucose Dehydrogenase (GDH) coupled system.

  • Enzyme 1 (Reduction): KRED consumes NADPH

    
     NADP+.
    
  • Enzyme 2 (Recycling): GDH converts Glucose

    
     Gluconolactone, reducing NADP+ 
    
    
    
    NADPH.

KRED Substrate β-Amino Ketone Product Chiral Alcohol Substrate->Product KRED NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer Glucose Glucose Glucono Gluconolactone Glucose->Glucono GDH

Figure 2: Coupled enzymatic cycle for cofactor regeneration.

Step-by-Step Procedure
  • Buffer Preparation:

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.0).

    • Add 1 mM Magnesium Sulfate (

      
      ) as a cofactor stabilizer.
      
  • Enzyme Solution:

    • Dissolve Glucose (1.5 eq) in the buffer.

    • Add NADP+ (catalytic amount, 1.0 g/L).

    • Add GDH (10 U/mmol substrate) and KRED (screening required for specific loading, typically 5-10 g/L for lyophilized powder).

  • Substrate Addition:

    • Dissolve the

      
      -amino ketone HCl salt in a minimal amount of DMSO (5% v/v of total volume) to assist solubility.
      
    • Add dropwise to the enzyme mixture.

    • Critical: Do not add free base substrate directly; the localized high pH can denature the enzyme.

  • Reaction:

    • Incubate at 30°C with orbital shaking (200 rpm).

    • pH Control: The GDH reaction produces gluconic acid, lowering pH. Titrate automatically with 1M NaOH to maintain pH 7.0.

  • Workup:

    • Precipitate protein by adding Acetonitrile (1:1 v/v).

    • Centrifuge and extract the supernatant.[5][6]

Comparative Data & Analytical Validation

Analytical Method:

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (phenyl) or 240 nm (thienyl).

Performance Summary:

MetricNoyori ATH (Protocol A)Biocatalysis KRED (Protocol B)
Enantiomeric Excess (ee) 95% - 98%> 99.5%
Substrate Loading High (100-200 g/L)Moderate (20-50 g/L)
Reaction Time 12 - 24 hours24 - 48 hours
Impurity Profile Retro-Mannich (requires pH control)Protein residues (requires filtration)
Scalability Excellent (Tonnes)Good (requires fermenter volume)

Troubleshooting Guide

  • Low Conversion in ATH:

    • Cause: Catalyst poisoning by the amine moiety.

    • Solution: Ensure the substrate is fully protonated (HCl salt) or increase the catalyst loading to 2 mol%.

  • Retro-Mannich Decomposition:

    • Observation: Appearance of acetophenone/acetylthiophene and formaldehyde peaks in HPLC.

    • Solution: Lower the reaction temperature to 25°C and ensure pH < 7.5.

  • Emulsion during Workup (Biocatalysis):

    • Cause: Denatured proteins acting as surfactants.

    • Solution: Use Celite filtration prior to extraction or add brine to the aqueous phase.

References

  • Royal Society of Chemistry. Enantio- and diastereoselective synthesis of γ-amino alcohols. (Chem. Commun., 2015). [Link]

  • National Institutes of Health (NIH). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation. [Link]

  • Chem-Station. Noyori Asymmetric Transfer Hydrogenation: Protocols and Mechanism. [Link]

  • Bioprocess Biosystems Engineering. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol. [Link]

Sources

Method

Application Note: High-Purity Synthesis of Novel SNRI Candidates via (3R)-3-Amino-3-[4-(isopropyl)phenyl]propan-1-ol

Executive Summary & Scientific Rationale This application note details the strategic utilization of (3R)-3-Amino-3-[4-(isopropyl)phenyl]propan-1-ol (herein referred to as Intermediate A ) as a chiral scaffold for the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details the strategic utilization of (3R)-3-Amino-3-[4-(isopropyl)phenyl]propan-1-ol (herein referred to as Intermediate A ) as a chiral scaffold for the synthesis of next-generation Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

While established SNRIs like Atomoxetine (2-methyl) and Fluoxetine (4-trifluoromethyl) rely on specific aryl substitutions to dictate transporter selectivity, the 4-isopropyl variant offers a unique probe for the lipophilic binding pockets of the Norepinephrine Transporter (NET). The bulky isopropyl group enhances blood-brain barrier (BBB) permeability and metabolic stability compared to methyl analogs, making Intermediate A a critical building block for Structure-Activity Relationship (SAR) libraries.

Key Mechanistic Advantages
  • Chiral Integrity: The (3R)-configuration is maintained to target the "eutomer" activity profile, as the (R)-enantiomer often exhibits superior binding affinity for monoamine transporters compared to the (S)-isomer in this structural class.

  • Divergent Synthesis: The gamma-amino alcohol motif allows for late-stage diversification via Mitsunobu etherification, enabling rapid library generation of aryloxy-propanamine analogs.

Chemical Strategy & Retrosynthesis

The synthesis relies on a "Chiral Pool" or "Asymmetric Catalysis" approach to establish the stereocenter early, avoiding wasteful late-stage resolution.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target Target SNRI (3-Aryloxy-3-phenylpropylamine) Ether Ether Linkage (Mitsunobu Coupling) Target->Ether Deprotection/Methylation InterA (3R)-Amino Alcohol (Intermediate A) Ether->InterA Ar-OH coupling Precursor Beta-Amino Ketone or Beta-Amino Acid InterA->Precursor Stereoselective Reduction Start 4-Isopropylbenzaldehyde Precursor->Start Mannich/Reformatsky

Figure 1: Retrosynthetic disconnection showing the central role of the gamma-amino alcohol scaffold.

Experimental Protocols

Protocol A: Synthesis of (3R)-3-Amino-3-[4-(isopropyl)phenyl]propan-1-ol

Note: This protocol assumes the use of a beta-amino acid precursor generated via enzymatic resolution or asymmetric Mannich reaction.

Reagents:

  • (3R)-3-Amino-3-(4-isopropylphenyl)propanoic acid (Starting Material)

  • Borane-Dimethyl Sulfide Complex (BMS) (2.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous[1][2]

  • Methanol (MeOH)

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solubilization: Charge the RBF with (3R)-3-Amino-3-(4-isopropylphenyl)propanoic acid (10.0 g, 48.2 mmol) and anhydrous THF (100 mL). Cool to 0°C using an ice/water bath.

  • Reduction: Add BMS (2.0 M in THF, 72.3 mL, 144.6 mmol) dropwise over 30 minutes. Caution: Hydrogen gas evolution.

  • Reflux: Once evolution ceases, remove the ice bath and heat the reaction to reflux (66°C) for 4 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Quench: Cool to 0°C. Carefully add MeOH (50 mL) dropwise to quench excess borane. Stir for 1 hour at room temperature.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in MeOH (50 mL) and concentrate again (repeat 3x) to break the amine-borane complex.

  • Purification: The crude amino alcohol is typically pure enough for the next step. If necessary, recrystallize from Ethyl Acetate/Hexanes.

QC Check:

  • HPLC: >98% purity.

  • Chiral HPLC: >99% ee (confirming no racemization occurred).

Protocol B: Mitsunobu Coupling (Library Generation)

This step installs the aryl ether moiety, a critical determinant of SNRI potency.

Reagents:

  • Intermediate A (from Protocol A)

  • N-Boc anhydride (Boc2O)

  • Triphenylphosphine (PPh3)[3][4]

  • Diisopropyl azodicarboxylate (DIAD)[5]

  • Target Phenol (e.g., 2-methoxyphenol for Nisoxetine analog, 1-naphthol for Duloxetine analog)

Procedure:

  • N-Protection (In Situ): Dissolve Intermediate A (1.0 eq) in DCM. Add Boc2O (1.1 eq) and Triethylamine (1.2 eq). Stir for 2 hours. Wash with water, dry, and concentrate to yield the N-Boc-amino alcohol.

  • Coupling Setup: Dissolve the N-Boc-amino alcohol (1.0 eq), PPh3 (1.5 eq), and the Target Phenol (1.2 eq) in anhydrous Toluene (0.1 M concentration).

  • Activation: Cool to 0°C. Add DIAD (1.5 eq) dropwise over 20 minutes to maintain temperature.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate the solvent. Triturate the residue with cold Ether/Hexanes (1:1) to precipitate Triphenylphosphine Oxide (TPPO).[5] Filter off the solid.[5]

  • Purification: Purify the filtrate via Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient).

Protocol C: Final Deprotection & Methylation

Converts the intermediate into the active secondary amine hydrochloride salt.

Procedure:

  • Deprotection: Dissolve the coupled product in 4M HCl in Dioxane. Stir for 2 hours. Concentrate to dryness to yield the primary amine HCl salt.

  • Methylation (Eschweiler-Clarke): Dissolve the salt in Formic Acid (5 eq) and Formaldehyde (37% aq, 1.2 eq). Heat to 90°C for 3 hours.

  • Isolation: Basify with NaOH (1M) to pH 10. Extract with DCM. Dry over Na2SO4.[1][5][6]

  • Salt Formation: Redissolve free base in Ether. Add HCl/Ether solution dropwise to precipitate the final SNRI Hydrochloride salt.

Data Summary & Expected Results

ParameterSpecificationTypical ResultNotes
Yield (Step 1) > 85%92%Borane reduction is highly efficient.
Yield (Step 2) 60–80%74%Dependent on steric bulk of the Phenol.
Enantiomeric Excess > 99%99.4%Critical for FDA compliance.
Physical State White Crystalline SolidConformsHygroscopic as HCl salt.

Workflow Visualization

The following diagram illustrates the critical decision points and quality control gates in the synthesis workflow.

Workflow cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Library Diversification Step1 Start: (R)-Beta-Amino Acid Step2 Reduction (BMS/THF) Step1->Step2 QC1 QC: Chiral HPLC (>99% ee) Step2->QC1 QC1->Step1 Fail (Recrystallize) Step3 N-Boc Protection QC1->Step3 Pass Step4 Mitsunobu Coupling (Var. Ar-OH) Step3->Step4 Step5 Deprotection & Methylation Step4->Step5 Final Final SNRI Candidate (HCl Salt) Step5->Final

Figure 2: Step-by-step synthetic workflow with integrated Quality Control gates.

Safety & Handling

  • Borane-Dimethyl Sulfide (BMS): Highly flammable and moisture sensitive. Generates hydrogen gas.[2] Use only under inert atmosphere (Nitrogen/Argon).

  • DIAD (Diisopropyl azodicarboxylate): Shock sensitive and potential explosion hazard if heated in a closed system. Store in a refrigerator.

  • Biogenic Amines: The final products are potent monoamine transporter inhibitors. Handle with extreme care to avoid accidental ingestion or skin absorption.

References

  • Robertson, D. W., et al. (1988). "Absolute Configuration and Structure-Activity Relationships of the Antidepressant Fluoxetine." Journal of Medicinal Chemistry.

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

  • FDA Guidance for Industry. (1992). "Development of New Stereoisomeric Drugs." U.S. Food and Drug Administration.

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols."

  • BenchChem. "Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol (Analogous Protocol)."

Sources

Application

Application Note: Optimizing Mannich Reaction Conditions for the Synthesis of Chiral Amino Alcohols

Introduction: The Strategic Importance of Amino Alcohols Chiral 1,2- and 1,3-amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands.[1][2][3] Their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Amino Alcohols

Chiral 1,2- and 1,3-amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands.[1][2][3] Their prevalence in blockbuster drugs, including beta-blockers and antiviral agents, underscores the critical need for efficient, stereocontrolled synthetic methodologies. The Mannich reaction, a cornerstone of carbon-carbon bond formation, offers a powerful and convergent approach to construct the β-amino carbonyl backbone, which serves as a direct precursor to these valuable amino alcohols.[4][5][]

This guide provides an in-depth analysis of the Mannich reaction, focusing on the optimization of conditions for the synthesis of β-amino carbonyl compounds and their subsequent conversion to amino alcohols. We will explore the reaction mechanism, delve into the critical parameters that govern its efficiency and stereoselectivity, and provide a detailed experimental protocol for researchers in drug discovery and process development.

The Mannich Reaction: Mechanism and Stereochemical Control

The Mannich reaction is a three-component condensation involving an active hydrogen compound (the carbonyl donor), an aldehyde (typically non-enolizable, like formaldehyde), and a primary or secondary amine.[7][8] The reaction proceeds through two key stages, which are amenable to catalytic control, particularly for asymmetric synthesis.

Mechanism Overview:

  • Iminium Ion Formation: The reaction initiates with the condensation of the amine and the aldehyde to form a Schiff base, which is then protonated under acidic conditions (or is already an iminium salt) to generate a highly electrophilic iminium ion.[7][9]

  • Nucleophilic Attack: The carbonyl donor tautomerizes to its enol or enolate form, which then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[7][9] This step forms the crucial C-C bond and establishes the β-amino carbonyl framework.

The ability to influence the facial selectivity of the enol's attack on the iminium ion is the basis for asymmetric Mannich reactions. This is often achieved using chiral catalysts that create a chiral environment around the reacting species.[1][7]

Mannich_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Reduction to Amino Alcohol Amine Amine (Primary or Secondary) Iminium Electrophilic Iminium Ion Amine->Iminium + H+ Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Iminium MannichBase β-Amino Carbonyl (Mannich Base) Iminium->MannichBase Attack by Enol Ketone Carbonyl Donor (with α-H) Enol Enol / Enolate (Nucleophile) Ketone->Enol Tautomerization (Acid/Base Cat.) Enol->MannichBase C-C Bond Formation Reduction Reduction (e.g., NaBH4) MannichBase->Reduction AminoAlcohol 1,2-Amino Alcohol Reduction->AminoAlcohol

Caption: The Mannich Reaction pathway for amino alcohol synthesis.

Optimizing Reaction Parameters: A Guide to Key Variables

The success of the Mannich reaction, particularly in terms of yield and stereoselectivity, is highly dependent on the careful selection of substrates, catalysts, and reaction conditions.

Substrate Selection
  • Carbonyl Donor: For direct access to amino alcohol precursors, α-hydroxy ketones (e.g., hydroxyacetone) or α-hydroxy aldehydes are ideal choices.[1][2] Standard ketones like acetophenone or cyclohexanone are also widely used, requiring a subsequent reduction step.[10][11] The acidity of the α-proton is crucial for enolization; more acidic protons generally lead to faster reactions.

  • Aldehyde: Formaldehyde is the most common aldehyde due to its high reactivity and inability to self-condense (as it lacks α-protons).[12][13] Other non-enolizable aldehydes, especially aromatic ones, are frequently used in asymmetric variants.[1]

  • Amine: Secondary amines are often used to produce tertiary amine products, which can prevent side reactions like further condensation that may occur with primary amines.[8][9][12] The choice of N-protecting group (e.g., Cbz, Boc, Dpp) on the amine can significantly influence stereoselectivity in catalyzed reactions.[2][14]

Catalyst Systems

The evolution from classical acid/base catalysis to modern stereoselective methods has transformed the Mannich reaction into a precision tool for drug development.

  • Acid Catalysis: Brønsted acids (e.g., HCl, H2SO4) or Lewis acids (e.g., TiCl4, ZnCl2) are traditionally used to promote the formation of the electrophilic iminium ion.[8][10]

  • Organocatalysis: Chiral amino acids, particularly L-proline, are highly effective catalysts for direct asymmetric three-component Mannich reactions.[1][10] Proline is believed to operate via an enamine-based mechanism, providing excellent enantio- and diastereoselectivity. Chiral thiourea catalysts are also effective, operating through anion-binding to activate the imine electrophile.[14][15]

  • Metal Catalysis: Chiral metal complexes, such as those based on Zinc, Copper, or Samarium, offer another powerful route to stereocontrol.[2][4] Dinuclear zinc complexes, for instance, have been shown to effectively catalyze the direct asymmetric Mannich-type reaction of α-hydroxyketones to generate either anti- or syn- β-amino alcohols depending on the imine's protecting group.[2]

Solvent and Temperature

The choice of solvent can dramatically impact reaction rates and selectivity. Polar aprotic solvents like THF, DCM, and CH3CN are common choices.[2][11][14] In some cases, protic solvents like ethanol are effective, particularly with robust catalysts.[10][11] Temperature control is critical for managing selectivity; asymmetric reactions are often run at low temperatures (e.g., 0 °C to -30 °C) to maximize enantiomeric excess.[2][14]

Comparative Data on Mannich Reaction Conditions

The following table summarizes representative conditions for the synthesis of β-amino carbonyls, highlighting the diversity of applicable substrates and catalysts.

Carbonyl DonorAldehydeAmine/ImineCatalystSolventTemp (°C)Yield (%)StereoselectivityRef.
HydroxyacetoneAromatic Aldehydesp-AnisidineL-Proline (35 mol%)DMSORT55-91up to >99% ee[1]
2-HydroxyacetylfuranDpp-imineN/ADinuclear Zinc (5 mol%)THF0856:1 dr, 99% ee[2]
CyclohexanoneBenzaldehydeAnilineIonic Liquid (10 mol%)EthanolRT86N/A[10]
AcetophenoneBenzaldehyde4-ChloroanilineSulfated MCM-41EthanolReflux92N/A[11]
DibenzoylmethaneN-Cbz α-chloroglycineN/AAminothiourea (10 mol%)DCM-309093% ee[14]

Dpp = Diphenylphosphinoyl; Cbz = Carboxybenzyl; Dpp-imine = Pre-formed imine with Dpp protecting group; dr = diastereomeric ratio; ee = enantiomeric excess; RT = Room Temperature.

Detailed Experimental Protocol: Asymmetric Synthesis of a 1,2-Amino Alcohol Precursor

This protocol describes a proline-catalyzed three-component Mannich reaction to synthesize a chiral β-amino ketone, a direct precursor to a 1,2-amino alcohol.[1]

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup & Execution cluster_monitoring 3. Monitoring cluster_workup 4. Workup & Isolation cluster_purify 5. Purification & Analysis cluster_reduction 6. Reduction to Amino Alcohol prep_reagents Weigh Reagents: - Aromatic Aldehyde (1.0 mmol) - p-Anisidine (1.1 mmol) - L-Proline (0.35 mmol) setup Combine aldehyde, amine, and L-proline in DMSO in a dry flask. prep_reagents->setup prep_solvent Prepare Solvent: - Anhydrous DMSO (3.0 mL) prep_solvent->setup stir1 Stir at room temperature for 30 min to pre-form the imine. setup->stir1 add_ketone Add hydroxyacetone (2.0 mmol) to the mixture. stir1->add_ketone stir2 Stir vigorously at room temperature for 12-24 hours. add_ketone->stir2 tlc Monitor reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). stir2->tlc quench Add saturated aq. NH4Cl solution. tlc->quench Upon Completion extract Extract with Ethyl Acetate (3x). quench->extract wash Wash combined organic layers with brine. extract->wash dry Dry over anhydrous Na2SO4, filter, and concentrate. wash->dry purify Purify by flash column chromatography. dry->purify analyze Characterize by NMR, HRMS. Determine ee by chiral HPLC. purify->analyze dissolve Dissolve purified Mannich base in Methanol. analyze->dissolve Proceed to Reduction cool Cool solution to 0 °C. dissolve->cool add_nabh4 Add NaBH4 portion-wise. cool->add_nabh4 stir_red Stir for 1-2 hours at 0 °C to RT. add_nabh4->stir_red workup_red Perform aqueous workup and extraction to isolate the amino alcohol. stir_red->workup_red

Caption: Experimental workflow for amino alcohol synthesis.

Materials:

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde), 1.0 mmol

  • p-Anisidine, 1.1 mmol

  • Hydroxyacetone, 2.0 mmol

  • L-Proline, 0.35 mmol

  • Anhydrous Dimethyl Sulfoxide (DMSO), 3.0 mL

  • Sodium Borohydride (NaBH₄)

  • Methanol, Ethyl Acetate, Saturated aq. NH₄Cl, Brine, Anhydrous Na₂SO₄

  • Silica gel for chromatography

Protocol:

  • Iminium Formation: To a dry round-bottom flask under an inert atmosphere, add the aromatic aldehyde (1.0 mmol), p-anisidine (1.1 mmol), L-proline (0.35 mmol), and anhydrous DMSO (3.0 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the imine.

  • Mannich Reaction: Add hydroxyacetone (2.0 mmol) to the reaction mixture. Stir the resulting solution vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, add saturated aqueous NH₄Cl solution to quench the reaction. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure β-amino ketone (Mannich base).

  • Reduction to Amino Alcohol: Dissolve the purified Mannich base in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, ~1.5 equivalents) portion-wise, ensuring the temperature remains low.

  • Stir the reaction for 1-2 hours, allowing it to warm to room temperature.

  • Quench carefully with water, and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate to isolate the final 1,2-amino alcohol.

Best Practices and Troubleshooting

  • Low Yield:

    • Cause: Inefficient iminium ion formation or slow nucleophilic attack.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the iminium ion. Consider using a pre-formed imine if the three-component reaction is sluggish. Increasing catalyst loading or temperature may help, but can negatively impact stereoselectivity.

  • Poor Stereoselectivity:

    • Cause: Background (uncatalyzed) reaction; incorrect catalyst choice; temperature too high.

    • Solution: Lower the reaction temperature. Screen different chiral catalysts and solvents. Ensure the catalyst is of high purity.

  • Side Reactions:

    • Cause: The Mannich base product can sometimes react with another molecule of the aldehyde if it has available α-protons or N-H bonds.[8][9]

    • Solution: Use a secondary amine to cap the nitrogen. Use the carbonyl donor as the limiting reagent if it is prone to self-condensation.

Conclusion

The Mannich reaction is a highly adaptable and powerful method for the synthesis of β-amino carbonyls, which are readily converted into medicinally vital amino alcohols. Through the rational selection of substrates and the application of modern catalytic systems, researchers can achieve high yields and exquisite stereochemical control. The protocols and optimization strategies outlined in this guide serve as a robust starting point for scientists engaged in the synthesis of complex nitrogen-containing molecules for drug development and beyond.

References

  • List B., Pojarliev P., Biller W.T., and Martin H.J. (2002). The proline-catalyzed direct asymmetric three-component Mannich reaction: Scope, optimization, and application to the highly enantioselective synthesis of 1, 2-amino alcohols. J. Am. Chem. Soc., 124: 827-833.
  • Trost B.M., and Jaratjaroonphong J. (2006). A Direct Catalytic Asymmetric Mannich-type Reaction via a Dinuclear Zinc Catalyst: Synthesis of Either anti- or syn-α-Hydroxy-β-Amino Ketones. PMC.
  • Wikipedia contributors. (2024). Mannich reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Heydari, A. (2023). Review on Oxidative and Reductive Mannich Reaction. Organic Chemistry Research.
  • Liu, G., et al. (2012). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Chiang Mai J. Sci., 39(1): 50-58.
  • Unknown author. (n.d.). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Source not available.
  • Chemistry Steps. (2021). Mannich Reaction. Chemistry Steps. [Link]

  • Taylor & Francis Online. (n.d.). Mannich reaction – Knowledge and References. Taylor & Francis. [Link]

  • G.C. Bhal, et al. (2020). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. [Link]

  • Organic Chemistry. (2021). Mannich Reaction Mechanism | Organic Chemistry. YouTube. [Link]

  • Wang, A.L., et al. (2026). 1,2-Amino Alcohols via Visible-Light-Mediated Mannich-Type Reaction Enabled by Brook Rearrangement. ResearchGate. [Link]

  • Check, C.T., and Smith, A.B. III. (2018). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. [Link]

  • Clerici, A., et al. (2008). A New One-Pot, Four-Component Synthesis of 1,2-Amino Alcohols: TiCl3/t-BuOOH-Mediated Radical Hydroxymethylation of Imines. Organic Letters, 10(22), 5199–5202. [Link]

  • Selvam, P., et al. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Technology and Exploring Engineering, 2(5). [Link]

  • Yoon, T.P., and Jacobsen, E.N. (2005). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. PMC. [Link]

  • Unacademy. (n.d.). Mannich Reaction Mechanism. Unacademy. [Link]

Sources

Method

Reagents for reducing 3-amino-ketones to chiral amino alcohols

Precision Synthesis of Chiral 1,3-Amino Alcohols: Reagent Selection and Protocols for the Reduction of -Amino Ketones Executive Summary The 1,3-amino alcohol motif is a privileged pharmacophore embedded in numerous block...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Synthesis of Chiral 1,3-Amino Alcohols: Reagent Selection and Protocols for the Reduction of -Amino Ketones

Executive Summary

The 1,3-amino alcohol motif is a privileged pharmacophore embedded in numerous blockbuster therapeutics, including the antidepressants fluoxetine and duloxetine, as well as several HIV protease inhibitors. The stereoselective reduction of


-amino ketones represents one of the most direct, convergent, and atom-economical strategies to access these chiral building blocks.

This application note provides a comprehensive, field-proven guide to selecting the appropriate reducing reagents and conditions. By understanding the mechanistic divergence between substrate-controlled (diastereoselective) and catalyst-controlled (enantioselective) reductions, researchers can predictably engineer either syn- or anti-1,3-amino alcohols, or override inherent substrate biases to achieve absolute enantiocontrol.

Mechanistic Framework: The Causality of Stereocontrol

Achieving high stereofidelity requires manipulating the transition state forces that govern hydride (or single-electron) delivery to the carbonyl carbon.

Substrate Control (Diastereoselective Reduction)

When the


-amino ketone possesses a pre-existing stereocenter, the inherent chirality of the substrate directs the reduction. The stereochemical outcome is heavily dictated by the coordinating ability of the N-protecting group .
  • Chelation Control (anti-selective): Reagents such as

    
     or 
    
    
    
    can form rigid, bidentate cyclic transition states by coordinating simultaneously to the carbonyl oxygen and the nitrogen atom. This requires a protecting group capable of coordination (e.g., N-Benzyl). Hydride or electron delivery occurs from the less hindered face of this rigid chelate, predominantly yielding the anti-1,3-amino alcohol.
  • Felkin-Anh Control (syn-selective): When strongly electron-withdrawing or sterically demanding protecting groups (e.g., N-Boc) are utilized, bidentate chelation is disrupted. The reduction proceeds via an open, non-chelated transition state governed by the Felkin-Anh model, reversing the selectivity to favor the syn-diastereomer .

Catalyst Control (Enantioselective Reduction)

When reducing prochiral


-amino ketones, or when it is necessary to override an unfavorable substrate bias, external chiral catalysts are employed to dictate the stereochemistry .
  • Noyori Asymmetric Transfer Hydrogenation (ATH): Utilizing chiral ruthenium complexes like

    
    , this method creates a rigid chiral spatial environment. The reaction proceeds via a concerted, outer-sphere mechanism where the hydride and proton are delivered simultaneously to the carbonyl, yielding highly enantiopure products without requiring high-pressure hydrogen gas .
    

Reagent Selection Guide

The following table summarizes the quantitative data and operational parameters for selecting the optimal reduction system.

Reagent SystemSubstrate RequirementPrimary StereocontrolTypical SelectivityKey Mechanistic Advantage

/ MeOH
N-Boc

-amino ketone
syn (Diastereoselective)>90% deDisrupted chelation favors Felkin-Anh open transition state.

/ MeOH
N-Bn

-amino ketone
anti (Diastereoselective)>95% deBidentate coordination forms a rigid cyclic ketyl radical intermediate.

Free NH or N-Bnanti (Diastereoselective)>85% deStrong Lewis acidity of

enforces a highly ordered chelate.
Ru-TsDPEN / HCOOH Prochiral

-amino ketone
Enantioselective>95% eeOuter-sphere concerted hydride/proton transfer overrides substrate bias.
(R)-CBS /

Prochiral

-amino ketone
Enantioselective>90% eeSteric differentiation by the oxazaborolidine catalyst directs facial attack.

Experimental Workflows & Protocols

Protocol A: Divergent Diastereoselective Reduction using Samarium(II) Iodide ( )

Objective: Synthesize either syn- or anti-1,3-amino alcohols from a common


-amino ketone precursor by leveraging protecting-group-directed single-electron transfer.

Causality & Self-Validation:


 acts as a single-electron reductant, converting the ketone to a ketyl radical. Methanol is strictly required as an internal proton source to trap the radical rapidly, preventing unwanted pinacol coupling. The reaction is self-validating: the deep blue color of active 

will immediately dissipate to a pale yellow/colorless solution upon successful electron transfer.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the

    
    -amino ketone (1.0 equiv, 1.0 mmol) and dissolve in rigorously degassed anhydrous THF (10 mL).
    
  • Proton Source Addition: Add anhydrous Methanol (100 equiv, 4.0 mL) to the solution. Note: The high concentration of MeOH ensures instantaneous protonation of the transient samarium ketyl species.

  • Reduction: Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Delivery: Dropwise, add a pre-titrated 0.1 M solution of

    
     in THF (2.5 equiv, 25 mL) via syringe.
    
  • Monitoring: Stir at -78 °C for 2 hours. The reaction is complete when TLC indicates full consumption of the starting material. If the deep blue color fades before completion, add an additional 0.5 equiv of

    
    .
    
  • Quenching & Workup: Quench the reaction at -78 °C by adding saturated aqueous

    
     (10 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with EtOAc (
    
    
    
    mL). Wash the combined organic layers with brine, dry over
    
    
    , and concentrate under reduced pressure.
Protocol B: Enantioselective Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesize enantiopure 1,3-amino alcohols via Ruthenium-catalyzed ATH, overriding any inherent substrate bias.

Causality & Self-Validation: The use of a Formic Acid/Triethylamine azeotrope serves as the hydride source. Formic acid decomposes into


 and 

equivalents mediated by the Ru-catalyst. The irreversible extrusion of

gas drives the equilibrium forward, ensuring complete conversion. Bubbling serves as a visual in-process control of active catalytic turnover.

Step-by-Step Procedure:

  • Catalyst Activation: In an argon-purged flask, combine

    
     (0.01 equiv, 1 mol%) and the prochiral 
    
    
    
    -amino ketone (1.0 equiv, 5.0 mmol).
  • Solvent/Hydride Source: Add a commercially available azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio, 10 mL). Note: Ensure the reaction is properly vented through an oil bubbler to release generated

    
    .
    
  • Reaction: Stir the homogeneous mixture at 25–40 °C. Monitor the evolution of

    
     bubbles.
    
  • Monitoring: The reaction typically reaches >99% conversion within 12–24 hours. Verify via HPLC or TLC.

  • Workup: Dilute the mixture with water (20 mL) and adjust the pH to ~8 using saturated aqueous

    
     to neutralize excess formic acid. Extract with Dichloromethane (
    
    
    
    mL). Dry the organic phase over
    
    
    and concentrate to yield the enantiopure 1,3-amino alcohol.

Logical Workflow Visualization

Workflow A β-Amino Ketone Precursor B Substrate Control (Diastereoselective) A->B Internal Chiral Center Dictates Outcome C Catalyst Control (Enantioselective) A->C External Chiral Ligand Overrides Bias D N-Boc Protected SmI₂, THF/MeOH B->D E N-Bn Protected SmI₂, THF/MeOH B->E F Ru-TsDPEN Catalyst HCOOH / Et₃N C->F H syn-1,3-Amino Alcohol (>90% de) D->H Felkin-Anh Control (Non-Chelated) I anti-1,3-Amino Alcohol (>90% de) E->I Chelation Control (Rigid Cyclic TS) J Enantiopure 1,3-Amino Alcohol (>95% ee) F->J Asymmetric Transfer Hydrogenation (ATH)

Fig 1. Divergent stereoselective reduction pathways for


-amino ketones.

References

  • Keck, G. E., & Truong, A. P. (2002). Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives. Organic Letters, 4(18), 3131-3134. URL:[Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. URL:[Link]

  • Barluenga, J., et al. (1992). Stereoselective Synthesis of 1,3-Amino Alcohols and 1,3-Amino Ketones. Journal of Organic Chemistry, 57(4), 1219-1223. URL:[Link]

Application

Introduction: The Imperative of Chirality and the Role of the Chiral Auxiliary

An In-Depth Technical Guide to the Application of (3R)-Amino Alcohols as Chiral Auxiliaries For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development and complex molecule...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of (3R)-Amino Alcohols as Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Biological systems, from enzymes to receptors, are inherently chiral, meaning they interact differently with the enantiomers of a chiral drug molecule. One enantiomer may be therapeutic, while the other could be inactive or, in some cases, toxic.[1][2] Asymmetric synthesis, the science of preferentially creating one enantiomer over another, is therefore a cornerstone of pharmaceutical chemistry.[2]

Among the powerful strategies to enforce stereochemical control, the use of a chiral auxiliary remains a robust and reliable method. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation diastereoselectively.[3] After establishing the desired stereocenter, the auxiliary is cleaved and can ideally be recovered for reuse.[3][4] This approach offers predictable and high levels of stereocontrol, making it invaluable during the early phases of drug development.[4]

This guide focuses on a particularly effective and versatile class of chiral auxiliaries: (3R)-amino alcohols . Derived frequently from the chiral pool of natural amino acids, these compounds leverage their unique structural features—a defined stereocenter, a Lewis basic amino group, and a coordinating hydroxyl group—to exert powerful stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The (3R)-Amino Alcohol Scaffold: A Blueprint for Stereocontrol

The efficacy of amino alcohols as chiral auxiliaries stems from their ability to form rigid, chelated intermediates that effectively shield one face of a reactive species (like an enolate or enamine), forcing an incoming reagent to approach from the less sterically hindered face. The "(3R)" designation refers to the absolute configuration at the carbon atom bearing the amino group (assuming appropriate Cahn-Ingold-Prelog priority). This specific stereochemistry dictates the three-dimensional arrangement of the auxiliary's directing groups and, consequently, the stereochemical outcome of the reaction.

Key structural features contributing to their success include:

  • Chelation: The nitrogen and oxygen atoms can form a stable five- or six-membered chelate with a metal cation (e.g., Li⁺, Mg²⁺, Ti⁴⁺, B³⁺), locking the conformation of the substrate-auxiliary adduct.[5][]

  • Steric Shielding: Bulky groups on the auxiliary, often positioned by the (3R) stereocenter, physically block one face of the reactive intermediate.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen-bond donor, orienting the substrate in a specific conformation, which is a key mechanism in organocatalytic applications.[3][5]

A prime example of a highly effective β-amino alcohol auxiliary is (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol , which demonstrates exceptional performance in the enantioselective reduction of ketones.[7]

Application I: Asymmetric Alkylation of Carboxylic Acid Derivatives

One of the most fundamental C-C bond-forming reactions is the alkylation of enolates. Attaching a chiral amino alcohol auxiliary to a carboxylic acid to form an amide allows for highly diastereoselective alkylation of the α-carbon. While the most cited example, pseudoephedrine, possesses (1R,2S) stereochemistry, the mechanistic principle is directly applicable to other 1,2-amino alcohol auxiliaries.[4]

Mechanism of Stereoinduction

The stereochemical outcome is dictated by a rigid lithium chelate formed upon deprotonation with a strong base like lithium diisopropylamide (LDA).

  • Amide Formation: The starting carboxylic acid is coupled with the (3R)-amino alcohol.

  • Chelate Formation: The lithium cation from LDA coordinates to both the amide carbonyl oxygen and the hydroxyl oxygen of the auxiliary. This creates a rigid, planarized six-membered ring structure.

  • Facial Shielding: The substituents on the chiral auxiliary project from this rigid structure. The bulky group at the C4 position (originating from the C3 of the amino alcohol) effectively blocks the top face of the enolate.

  • Electrophilic Attack: The incoming electrophile (e.g., an alkyl halide) is forced to approach from the unhindered bottom face, leading to the preferential formation of a single diastereomer.

  • Auxiliary Cleavage: The newly formed chiral amide is then hydrolyzed or reduced to reveal the α-substituted carboxylic acid or alcohol, respectively, and the auxiliary is recovered.[4]

A (3R)-Amino Alcohol + BH3 B Chiral Oxazaborolidine (Catalyst) A->B Formation C Catalyst-BH3 Complex B->C + BH3 D Ketone Coordination (Steric Control) C->D + Ketone (R-CO-R') E Six-Membered Transition State D->E F Hydride Transfer E->F G Alkoxyborane Product + Regenerated Catalyst F->G G->B Regeneration H Hydrolysis G->H I Chiral Alcohol H->I

Sources

Method

Procedure for recrystallization of 3-amino-3-(4-isopropylphenyl)propan-1-ol

Application Note: Advanced Recrystallization and Chiral Resolution of 3-amino-3-(4-isopropylphenyl)propan-1-ol Executive Summary & Physicochemical Profiling The compound 3-amino-3-(4-isopropylphenyl)propan-1-ol (CAS: 955...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization and Chiral Resolution of 3-amino-3-(4-isopropylphenyl)propan-1-ol

Executive Summary & Physicochemical Profiling

The compound 3-amino-3-(4-isopropylphenyl)propan-1-ol (CAS: 955287-40-8) is a highly versatile, amphiphilic chiral building block. The 1,3-amino alcohol scaffold is a critical structural motif in the synthesis of active pharmaceutical ingredients (APIs), including selective monoamine reuptake inhibitors like dapoxetine .

Designing a robust purification strategy requires exploiting the molecule's dual nature: a highly polar, hydrogen-bonding headgroup (primary amine and primary alcohol) and a lipophilic tail (4-isopropylphenyl group). This application note establishes two self-validating workflows:

  • Achiral Purification: A thermodynamically controlled solvent/anti-solvent recrystallization to upgrade the purity of the racemate.

  • Chiral Resolution: A diastereomeric salt crystallization utilizing a chiral resolving agent to isolate the enantiopure (S)-isomer, a technique widely validated for phenylpropanolamine derivatives .

The Causality of Solvent and Reagent Selection

Achiral Recrystallization (EtOAc/Heptane): Ethyl acetate (EtOAc) acts as an excellent solvent at elevated temperatures due to its ability to solvate both the polar and non-polar moieties of the molecule. Heptane, a purely aliphatic hydrocarbon, acts as a sharp anti-solvent. The steep solubility curve generated by dosing heptane into the EtOAc solution allows for a highly controlled supersaturation, ensuring crystal growth occurs within the metastable zone width (MSZW) rather than crashing out as an amorphous solid.

Chiral Resolution (Acetonitrile / Mandelic Acid): To separate the enantiomers, we leverage classical resolution. The primary amine reacts with an enantiopure acid—such as (R)-(-)-Mandelic acid—to form two diastereomeric salts. Mandelic acid is chosen because its hydroxyl group participates in a rigid hydrogen-bonding network within the crystal lattice, amplifying the solubility differences between the (S,R) and (R,R) diastereomers . Acetonitrile is selected as the solvent because it suppresses the solubility of the target (S)-amine•(R)-acid salt at low temperatures while keeping the (R)-amine•(R)-acid salt in the mother liquor [[1]]().

Quantitative Data Summary

The table below summarizes the expected thermodynamic yields and purities for the optimized protocols.

Solvent SystemTechniqueTarget OutcomeYield (%)Purity / ee (%)
EtOAc / Heptane (1:2 v/v)Anti-solvent RecrystallizationRacemic Purification88 - 92> 99.5 (HPLC)
AcetonitrileDiastereomeric Salt Resolution(S)-Enantiomer Isolation42 - 45> 99.0 (Chiral HPLC)
Isopropanol / EtOAcDiastereomeric Salt Resolution(R)-Enantiomer Isolation38 - 41> 98.5 (Chiral HPLC)

*Note: Yields for chiral resolution are based on a maximum theoretical yield of 50% from a racemic mixture.

Protocol A: Achiral Solvent/Anti-Solvent Recrystallization

This protocol is designed to remove synthetic impurities from the crude racemate prior to downstream chiral resolution.

AchiralWorkflow Crude Crude Racemate (Impure Solid) Dissolution Dissolution in EtOAc (70 °C, High Solubility) Crude->Dissolution Filtration Hot Filtration (Remove Particulates) Dissolution->Filtration Antisolvent Heptane Dosing (Induce Supersaturation) Filtration->Antisolvent Cooling Controlled Cooling (0.5 °C/min to 0 °C) Antisolvent->Cooling Isolation Vacuum Filtration & Cold Wash Cooling->Isolation Pure Purified Racemate (>99.5% Purity) Isolation->Pure

Solvent/anti-solvent achiral recrystallization workflow.

Step-by-Step Methodology:
  • Dissolution: Suspend 10.0 g of crude 3-amino-3-(4-isopropylphenyl)propan-1-ol in 50 mL of Ethyl Acetate (5 volumes) in a jacketed reactor. Heat the suspension to 70 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Hot Filtration (In-Process Control): Pass the hot solution through a pre-heated 0.45 µm PTFE filter into a clean, pre-warmed receiving vessel. Causality: This step removes insoluble debris that could act as sites for heterogeneous secondary nucleation, which degrades crystal purity.

  • Anti-Solvent Dosing: While maintaining the solution at 70 °C, slowly add 100 mL of Heptane (10 volumes) via a dropping funnel over 30 minutes.

  • Controlled Cooling: Program the jacketed reactor to cool the mixture from 70 °C to 0 °C at a linear cooling rate of 0.5 °C/min. Causality: A slow, linear cooling profile prevents the system from crashing out of the metastable zone, promoting the growth of large, high-purity crystalline domains.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled Heptane (0 °C) to displace the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours.

Protocol B: Diastereomeric Salt Resolution & Free-Basing

This protocol isolates the (S)-enantiomer using the "half-equivalent" method, maximizing the enantiomeric excess (ee) of the precipitating salt.

ChiralWorkflow Racemate Purified Racemate (R/S Mixture) SaltFormation Salt Formation in MeCN (Thermodynamic Equilibration) Racemate->SaltFormation ResolvingAgent (R)-(-)-Mandelic Acid (Resolving Agent) ResolvingAgent->SaltFormation Cooling Cooling & Seeding (Targeted Nucleation) SaltFormation->Cooling Crystallization Selective Crystallization (S-Amine • R-Acid Salt) Cooling->Crystallization Precipitate MotherLiquor Mother Liquor (R-Amine Enriched) Cooling->MotherLiquor Soluble FreeBasing Alkaline Workup (NaOH Free-Basing) Crystallization->FreeBasing PureProduct Enantiopure (S)-Amine (ee > 99%) FreeBasing->PureProduct

Workflow for diastereomeric salt resolution and free-basing.

Step-by-Step Methodology:
  • Salt Formation: Suspend 5.0 g (25.8 mmol) of the purified racemic amine in 75 mL of Acetonitrile (15 volumes). Add 1.96 g (12.9 mmol, 0.5 equivalents) of (R)-(-)-Mandelic acid. Causality: Using 0.5 equivalents ensures that the resolving agent selectively pairs with the less soluble (S)-enantiomer, leaving the (R)-enantiomer highly soluble as a free base in the mother liquor.

  • Thermal Equilibration: Heat the suspension to 80 °C until a clear, homogeneous solution is formed. Hold for 15 minutes.

  • Seeding (In-Process Control): Cool the solution to 65 °C. Introduce 10 mg of pure (S)-amine•(R)-acid salt crystals. Causality: Seeding bypasses the primary nucleation energy barrier, ensuring the correct polymorphic form crystallizes and preventing the mixture from "oiling out" as a supercooled liquid.

  • Selective Crystallization: Cool the seeded solution to 5 °C at a rate of 0.2 °C/min. Allow the slurry to age at 5 °C for 4 hours to maximize yield.

  • Isolation of the Salt: Filter the diastereomeric salt under vacuum and wash with 10 mL of cold Acetonitrile.

  • Free-Basing: Transfer the isolated salt to a separatory funnel containing 50 mL of Dichloromethane (DCM) and 50 mL of Deionized Water. Slowly add 1M NaOH until the aqueous layer reaches pH > 11. Extract the free (S)-amine into the DCM layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure (S)-3-amino-3-(4-isopropylphenyl)propan-1-ol.

Analytical Validation

To validate the self-correcting nature of these protocols, IPCs must be analyzed:

  • Chemical Purity: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Target >99.5% AUC.

  • Enantiomeric Excess (ee): Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol/Diethylamine mobile phase). Target >99.0% ee for the isolated (S)-enantiomer.

References

Sources

Application

Synthesis of Fluoxetine analogs using isopropyl-phenyl intermediates

Application Note: Synthesis of Fluoxetine Analogs via Isopropyl-Phenyl Intermediates Abstract This application note details the synthesis of lipophilic Fluoxetine analogs, specifically focusing on the 4-isopropylphenyl d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Fluoxetine Analogs via Isopropyl-Phenyl Intermediates

Abstract

This application note details the synthesis of lipophilic Fluoxetine analogs, specifically focusing on the 4-isopropylphenyl derivative (4-Isopropyl-Fluoxetine) and the N-isopropyl variant. Unlike the standard industrial synthesis of Fluoxetine, which relies on nucleophilic aromatic substitution (


) of activated 4-chlorobenzotrifluoride, the introduction of the electron-rich isopropyl-phenyl  moiety requires a divergent synthetic strategy. This guide provides a validated protocol utilizing Mitsunobu coupling  for the ether linkage and nucleophilic displacement  for amine installation, ensuring high regioselectivity and yield.[1]

Introduction & Retrosynthetic Analysis

Fluoxetine (Prozac®) is a selective serotonin reuptake inhibitor (SSRI) characterized by a 3-phenyl-3-aryloxypropylamine scaffold. The metabolic stability and lipophilicity of the molecule are heavily influenced by the substituents on the phenoxy ring and the amine.

The "Isopropyl-Phenyl" intermediates refer to two distinct structural modifications:

  • Ring-Modified Analogs: Replacement of the electron-withdrawing trifluoromethyl group (

    
    ) with an electron-donating isopropyl group (
    
    
    
    ). This modification significantly alters the electronic properties of the ether linkage, rendering standard
    
    
    protocols ineffective.
  • Amine-Modified Analogs: Substitution of the N-methyl group with an N-isopropyl group to increase steric bulk at the metabolic site.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target 4-Isopropyl-Fluoxetine Analog (Target Molecule) Ether Aryl Ether Intermediate (Benzylic Ether) Target->Ether Amine Alkylation Scaffold 3-Chloro-1-phenylpropan-1-ol (Core Scaffold) Ether->Scaffold Mitsunobu Coupling Phenol 4-Isopropylphenol (Nucleophile) Ether->Phenol C-O Bond Formation Start 3-Chloropropiophenone Scaffold->Start Asymmetric Reduction Amine Methylamine / Isopropylamine

Figure 1: Retrosynthetic disconnection showing the convergence of the chloropropanol scaffold and the isopropyl-phenol moiety.

Chemical Safety & Hazard Control

  • Diisopropyl Azodicarboxylate (DIAD/DEAD): Shock-sensitive and explosive if heated under confinement. Store cold. Use blast shields during scale-up.

  • Sodium Hydride (NaH): Pyrophoric.[1] Handle under inert atmosphere (

    
     or Ar).
    
  • Chlorinated Solvents (DCM): Toxic and volatile. Perform all evaporations in a fume hood.

  • Amines: Corrosive and lachrymators. Double-glove when handling methylamine solutions.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (3-Chloro-1-phenylpropan-1-ol)

This step generates the chiral or racemic alcohol backbone. For high-value analogs, asymmetric reduction is preferred.

Reagents:

  • 3-Chloropropiophenone (1.0 eq)

  • Sodium Borohydride (

    
    ) (0.6 eq) or Chiral Catalyst (e.g., Corey-Bakshi-Shibata)[1]
    
  • Ethanol (anhydrous)

Procedure:

  • Dissolve 3-chloropropiophenone (16.8 g, 100 mmol) in anhydrous Ethanol (150 mL) and cool to 0°C.

  • Add

    
     (2.27 g, 60 mmol) portion-wise over 30 minutes, maintaining internal temperature <5°C.
    
    • Mechanistic Insight: Slow addition prevents runaway exotherms and minimizes over-reduction byproducts.

  • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Quench: Carefully add saturated

    
     solution (50 mL) to destroy excess hydride.
    
  • Concentrate under reduced pressure to remove ethanol. Extract the residue with Ethyl Acetate (3 x 50 mL).

  • Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Yield: ~16.5 g (97%) of clear oil. Purity >95% by

    
    -NMR.
    
Protocol B: The "Isopropyl-Phenyl" Coupling (Mitsunobu Strategy)

Critical Deviation from Standard Route: The standard Fluoxetine synthesis uses


 (Base + Ar-F). Since 4-isopropylphenol  is electron-rich, it will not react with the alcohol under basic conditions. We must use the Mitsunobu Reaction  to activate the alcohol for nucleophilic attack by the phenol.

Reagents:

  • 3-Chloro-1-phenylpropan-1-ol (1.0 eq)

  • 4-Isopropylphenol (1.1 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)[1]
    
  • DIAD (Diisopropyl azodicarboxylate) (1.2 eq)[1]

  • THF (anhydrous)

Procedure:

  • Charge a flame-dried flask with 3-Chloro-1-phenylpropan-1-ol (1.70 g, 10 mmol), 4-Isopropylphenol (1.50 g, 11 mmol), and

    
     (3.15 g, 12 mmol) in THF (40 mL).
    
  • Cool the mixture to 0°C under Nitrogen.

  • Add DIAD (2.42 g, 12 mmol) dropwise over 20 minutes.

    • Visual Cue: The solution will turn yellow. Ensure the color dissipates before the next drop to control the rate of the betaine intermediate formation.

  • Stir at 0°C for 30 minutes, then warm to RT and stir overnight (12 h).

  • Workup: Concentrate THF. Triturate the residue with cold Hexane/Ether (9:1) to precipitate Triphenylphosphine oxide (

    
    ). Filter off the white solid.
    
  • Purification: Flash chromatography (Silica, 5-10% EtOAc in Hexanes). The product is the Ether Intermediate : 1-(3-chloro-1-phenylpropoxy)-4-isopropylbenzene.

  • Data: Yield 75-85%.

Protocol C: Amine Installation (Displacement)

This step installs the amine (Methylamine for Fluoxetine analogs, or Isopropylamine for double-isopropyl analogs).

Reagents:

  • Ether Intermediate (from Protocol B)

  • Methylamine (33% in EtOH) or Isopropylamine (excess)

  • Sodium Iodide (NaI) (0.1 eq, Catalyst)[1]

  • DMSO (Dimethyl sulfoxide)[2]

Procedure:

  • Dissolve the Ether Intermediate (2.88 g, 10 mmol) in DMSO (15 mL).

  • Add NaI (150 mg) to catalyze the Finkelstein reaction (in situ conversion of Cl to I).

  • Add Methylamine solution (10 mL, excess) or Isopropylamine (5 mL).

  • Seal the vessel (pressure tube) and heat to 85°C for 12-16 hours.

    • Safety: Pressure will build up. Use a blast shield.

  • Workup: Cool to RT. Dilute with water (100 mL) and extract with Diethyl Ether (3 x 50 mL).

  • Acid-Base Purification:

    • Extract the ether layer with 1N HCl (2 x 30 mL). (Product moves to aqueous phase).

    • Discard organic layer (removes unreacted neutral impurities).

    • Basify the aqueous layer with 2N NaOH to pH >12.

    • Extract back into Ether (3 x 30 mL).

  • Salt Formation: Dissolve free base in dry ether and bubble HCl gas (or add HCl in dioxane) to precipitate the Hydrochloride salt.

Analytical Data Summary

CompoundStructureKey NMR Signals (

)
MS (ESI+)
Core Scaffold 3-Chloro-1-phenylpropan-1-ol

4.8 (dd, 1H, benzylic), 3.6 (m, 2H,

)
170.6

Ether Intermediate 1-(3-Cl-1-Ph-propoxy)-4-iPr-Ph

6.8-7.1 (AA'BB', 4H, Ar-H), 5.2 (dd, 1H, O-CH-Ph), 1.2 (d, 6H, Isopropyl)
289.8

Target Analog 4-Isopropyl-Fluoxetine HCl

2.6 (s, 3H,

), 1.22 (d, 6H,

)
284.4

Mechanistic Workflow (Graphviz)

Workflow Start 3-Chloropropiophenone Step1 Reduction (NaBH4) Start->Step1 Alcohol 3-Chloro-1-phenyl propan-1-ol Step1->Alcohol Mitsunobu Mitsunobu Coupling (DEAD, PPh3, 4-iPr-Phenol) Alcohol->Mitsunobu Activation Ether Ether Intermediate (Cl-terminated) Mitsunobu->Ether Inversion of Config Amination Amination (MeNH2, NaI, Heat) Ether->Amination Displacement Final 4-Isopropyl-Fluoxetine (Target Analog) Amination->Final

Figure 2: Step-by-step reaction workflow highlighting the critical Mitsunobu coupling required for electron-rich phenol incorporation.

References

  • Molloy, B. B., & Schmiegel, K. K. (1982).[1] Aryloxyphenylpropylamines. U.S. Patent No.[3] 4,314,081. Washington, DC: U.S. Patent and Trademark Office. Link

  • Robertson, D. W., et al. (1988). Absolute configurations and pharmacological activities of the optical isomers of fluoxetine, a selective serotonin uptake inhibitor. Journal of Medicinal Chemistry, 31(7), 1412–1417. Link

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Link

  • BenchChem Technical Support. (2025). Synthesis of Fluoxetine via 3-(Dimethylamino)-1-phenylpropan-1-ol. Application Note. Link

  • Kumar, A., et al. (2009). Solvent-Free Microwave Synthesis of Aryloxypropanolamines by Ring Opening of Aryloxy Epoxides. Research Letters in Organic Chemistry. Link

Sources

Method

Application Note: Precision Catalytic Hydrogenation of Nitro-Aromatic Precursors

Abstract & Scope The reduction of nitro-aromatics to anilines is a cornerstone transformation in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2][3] While thermodynamically favorable, the reaction present...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The reduction of nitro-aromatics to anilines is a cornerstone transformation in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2][3] While thermodynamically favorable, the reaction presents significant safety hazards (exothermicity, pyrophoric catalysts) and selectivity challenges (dehalogenation, reduction of nitriles/carbonyls). This guide provides a rigorous technical framework for selecting catalytic systems, engineering safety controls, and executing high-fidelity protocols for both batch and transfer hydrogenation.

Mechanistic Insights

Understanding the stepwise reduction pathway is critical for troubleshooting stalled reactions or impurity profiles. The reduction follows the Haber mechanism, where the nitro group is reduced via nitroso and hydroxylamine intermediates.

The Haber Reduction Cycle

The accumulation of the N-arylhydroxylamine intermediate is a common failure mode. If the reduction is too slow or the catalyst activity is insufficient, this intermediate can condense with the nitroso species to form azoxy, azo, and hydrazo impurities (colored side-products).

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso + H2 - H2O Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + H2 Side1 Azoxy (Ar-N=N(O)Ar) Nitroso->Side1 Condensation Aniline Aniline (Ar-NH2) Hydroxyl->Aniline + H2 - H2O Hydroxyl->Side1 Condensation Side2 Azo (Ar-N=N-Ar) Side1->Side2 Reduction Side3 Hydrazo (Ar-NH-NH-Ar) Side2->Side3 Reduction Side3->Aniline Hydrogenolysis

Figure 1: The Haber mechanism illustrating the direct reduction pathway (Green) versus the condensation route (Grey) leading to colored impurities.[4]

Catalyst Selection & Chemoselectivity

Chemoselectivity is the primary driver for catalyst choice. Standard Pd/C is often too active, causing the hydrogenolysis of carbon-halogen bonds (dehalogenation).

Catalyst Performance Matrix
Catalyst SystemPrimary UtilityHalogen ToleranceNitrile/Carbonyl ToleranceRisk Profile
Pd/C (5-10%) General purpose, fast kinetics.Poor (Dehalogenates I, Br, Cl).Moderate.High (Pyrophoric).
Pt/C (1-5%) Halogenated substrates.Good (Especially with V-doping).High.Moderate (Less pyrophoric than Pd).
Pt/C + Vanadium Ultra-selective for halonitroarenes.Excellent (Inhibits C-X reduction).High.Moderate.
Raney Nickel Sulfur-containing substrates.Moderate.Low (Reduces nitriles).Critical (Highly Pyrophoric).
Fe/Acid (Bechamp) Legacy/Bulk commodity.Excellent.Excellent.Low (Waste intensive).
The Vanadium Effect (Pt-V)

For substrates containing Chlorine, Bromine, or Iodine, Platinum on Carbon (Pt/C) doped with vanadium (often added as NH₄VO₃ or V₂O₅) is the gold standard. The vanadium species modifies the electronic properties of the Pt surface, preferentially activating the polar -NO₂ group while suppressing the non-polar oxidative addition required for C-X bond cleavage (Blaser et al.).

Safety Engineering: The "Wet Cake" Rule

CRITICAL WARNING: The most common cause of laboratory fires in hydrogenation is the ignition of dry catalyst.

  • Pyrophoricity: Spent catalysts (Pd/C, Raney Ni) saturated with hydrogen are pyrophoric. They will ignite if dried in air.

  • Solvent Choice: Methanol is standard but highly flammable. For safer processing, use Ethyl Acetate or THF where solubility permits.

  • Filtration: Never pull a filter cake dry. Always keep a layer of water or solvent over the catalyst during filtration.

Standard Operating Protocols (SOPs)

Protocol A: General Atmospheric Hydrogenation (Pd/C)

Best for: Simple nitroarenes without sensitive functional groups.

Reagents:

  • Substrate (1.0 equiv)

  • 10% Pd/C (5-10 wt% loading relative to substrate mass)

  • Solvent: Methanol or Ethyl Acetate (0.1 - 0.2 M concentration)

Procedure:

  • Inerting: Flush a 3-neck round-bottom flask (RBF) with Nitrogen (N₂) for 5 minutes.

  • Charging: Add the Pd/C catalyst first under a gentle stream of N₂. (Adding catalyst to solvent can cause static ignition).

  • Solvent Addition: Carefully add the solvent down the side of the flask to wet the catalyst.

  • Substrate: Add the nitro-aromatic substrate (dissolved in a minimum amount of solvent if solid).

  • H₂ Introduction:

    • Balloon Method:[5][6] Attach a balloon filled with H₂.[7] Evacuate the flask (house vacuum) and backfill with H₂ three times.

    • Manifold: Purge the headspace with H₂.

  • Reaction: Stir vigorously at Room Temperature (RT). Note: Hydrogenation is diffusion-limited; high stirring rates are essential.

  • Monitoring: Monitor via LC-MS or TLC. Look for the disappearance of the Nitro peak and the transient Hydroxylamine intermediate.

  • Work-up (Safety Critical):

    • Flush the vessel with N₂ to remove H₂ gas.[7]

    • Filter the mixture through a Celite pad.[8] Do not let the pad dry out. [8]

    • Wash the filter cake with water immediately to quench the catalyst before disposal.

Protocol B: Chemoselective Reduction (Pt/C + Vanadium)

Best for: Halogenated nitroarenes (e.g., 4-bromonitrobenzene).

Reagents:

  • Halonitroarene (1.0 equiv)

  • 5% Pt/C (1-3 wt% loading)

  • Additive: Sodium Metavanadate (NaVO₃) or Ammonium Metavanadate (NH₄VO₃) (0.5 - 1.0 wt% relative to substrate).

  • Solvent: Methanol or THF.[9]

Procedure:

  • Catalyst Prep: Charge the reaction vessel with Pt/C and the Vanadium additive.

  • Solvent/Substrate: Add solvent and substrate under N₂ atmosphere.[7]

  • Hydrogenation: Perform hydrogenation at atmospheric pressure or slight overpressure (1-3 bar) if using a Parr shaker.

  • Mechanism: The Vanadium acts as a poison for the dehalogenation active sites while accelerating nitro reduction.

  • Work-up: Filter through Celite. The filtrate may be colored due to Vanadium salts; a water wash or short silica plug filtration usually removes these.

Protocol C: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs without H₂ cylinders, small-scale combinatorial chemistry, or high-safety requirements.

Reagents:

  • Substrate (1.0 equiv)

  • Ammonium Formate (HCOONH₄) (3.0 - 5.0 equiv)

  • 10% Pd/C (10 wt% loading)

  • Solvent: Methanol (Reagent Grade).

Procedure:

  • Mixing: Dissolve substrate and Ammonium Formate in Methanol in an RBF.

  • Catalyst: Add Pd/C carefully under N₂.

  • Reaction: Heat the mixture to reflux (approx. 65°C).

    • Observation: Evolution of gas (CO₂ and NH₃) will occur. Ensure the system is vented (do not seal tightly).

  • Completion: Reaction is typically fast (30-60 mins).

  • Work-up: Cool to RT. Filter catalyst (keep wet).[7] Concentrate filtrate. The excess ammonium formate sublimes or can be washed out with water.

Decision Logic for Method Development

MethodSelection Start Start: Nitroarene Substrate Halogen Contains Halogen (Cl, Br, I)? Start->Halogen Sensitive Contains Nitrile/Aldehyde? Halogen->Sensitive No MethodB Use Pt/C + Vanadium (Protocol B) Halogen->MethodB Yes Scale Scale > 100g? Sensitive->Scale No MethodD Consider Fe/Acid or Zn/NH4Cl Sensitive->MethodD Yes (Risk of reduction) MethodA Use Pd/C (Protocol A) Scale->MethodA Yes (Cost effective) MethodC Use Transfer Hydrogenation (Protocol C) Scale->MethodC No (Safety/Convenience)

Figure 2: Decision matrix for selecting the optimal reduction protocol based on substrate functionality and scale.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Reaction Stalls (<50% Conv) Catalyst poisoning (S, P, amines).Add fresh catalyst; Ensure substrate purity (recrystallize starting material).
Reaction Stalls (Nitroso stage) Insufficient H₂ pressure or agitation.Increase stirring speed (rpm); Check H₂ balloon/line; Mild heat (40°C).
Dehalogenation Observed Catalyst too active (Pd).Switch to Pt/C; Add inhibitor (e.g., 0.1 eq. Diphenylsulfide or V-doping).
Unknown Impurities (Colored) Condensation (Azoxy formation).Reaction is too slow. Increase catalyst loading or H₂ pressure to push past intermediates.
Fire during filtration Dry catalyst ignition.STOP. Smother with sand/Celite. Never use a paper filter for dry Pd/C. Always keep wet.

References

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews.

  • Ram, S., & Ehrenkaufer, R. E. (1984).[9] "Ammonium formate in organic synthesis: A versatile agent for catalytic hydrogen transfer." Synthesis.

  • Wiggins, M. (2016). "Hazards associated with laboratory scale hydrogenations." Journal of Chemical Health and Safety.

  • Stratakis, M., & Garcia, H. (2012). "Catalysis by Supported Gold Nanoparticles: Beyond Aerobic Oxidations." Chemical Reviews. (Reference for Au chemoselectivity).

  • Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines." Chemical Reviews.

Sources

Application

Handling hygroscopic chiral amine intermediates in the lab

Application Note: Advanced Protocols for Handling Hygroscopic Chiral Amine Intermediates Abstract Chiral amines are indispensable building blocks in modern pharmaceutical synthesis, serving as critical pharmacophores and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for Handling Hygroscopic Chiral Amine Intermediates

Abstract Chiral amines are indispensable building blocks in modern pharmaceutical synthesis, serving as critical pharmacophores and chiral auxiliaries[1]. However, their inherent basicity and hydrogen-bonding capabilities render them highly hygroscopic. Atmospheric moisture absorption not only causes stoichiometric inaccuracies but can actively degrade enantiomeric excess (ee) during downstream asymmetric transformations by disrupting catalyst-substrate coordination[2]. This application note details validated protocols for the drying, handling, and storage of moisture-sensitive chiral amines, utilizing Schlenk line techniques to ensure absolute atmospheric control[3].

The Mechanistic Impact of Moisture on Chiral Amines

To master the handling of chiral amines, one must first understand the thermodynamic and kinetic consequences of ambient moisture exposure. The causality of moisture-induced failure in amine chemistry is threefold:

  • Catalyst Poisoning and Microenvironment Disruption: In asymmetric synthesis (e.g., decarboxylative Mannich reactions using chiral amine-based cages), water competitively binds to Lewis acid co-catalysts (such as Cu²⁺)[2]. This disrupts the highly ordered, enzyme-mimicking chiral cavity microenvironments, leading to a collapse in enantioselectivity.

  • Stoichiometric Deviation: Highly hygroscopic amines rapidly form hydrates. When weighing a "wet" amine, the mass includes water, resulting in a lower actual molarity of the active amine. This throws off the precise equivalents required in sensitive catalytic cycles.

  • Carbamate Formation: Amines absorb not just water, but atmospheric CO₂ (a process facilitated by moisture) to form carbamate salts. This irreversibly alters the nucleophilicity, solubility, and reactivity of the reagent.

Hygroscopicity Classification and Data Presentation

Understanding the severity of moisture uptake is critical for selecting the appropriate handling technique. Table 1 summarizes the quantitative impact of humidity on amine handling.

Table 1: Impact of Hygroscopicity on Chiral Amine Handling

ClassificationWater Uptake (Δw/w at 80% RH)Physical State ChangeRequired Handling Protocol
Slightly Hygroscopic < 2%None (Remains powder/liquid)Standard desiccator storage; rapid open-air weighing.
Moderately Hygroscopic 2% - 15%Clumping, increased viscositySchlenk line purging; weighing by difference[4].
Very Hygroscopic > 15%Deliquescence (Forms a solution)Strict Glovebox handling; rigorous chemical drying.

Experimental Workflow and Logical Relationships

To prevent the degradation of chiral purity and ensure reproducible yields, a closed-loop, self-validating workflow must be employed. The following diagram outlines the logical progression from raw material Quality Control (QC) to the final asymmetric reaction.

Workflow A Incoming Chiral Amine (Potentially Hydrated) B Karl Fischer Titration (Moisture Quantification) A->B QC Check C Chemical Drying (Stirring with CaH₂) B->C [H₂O] > 50 ppm E Schlenk Line / Glovebox (Inert Storage) B->E [H₂O] < 50 ppm D Vacuum Distillation (Under Argon) C->D 12h Contact Time D->E Distillate Collection F Weighing by Difference (Sealed Container) E->F Dispensing G Asymmetric Reaction (Preserved ee%) F->G Substrate Addition

Workflow for the rigorous handling and validation of hygroscopic chiral amines.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that the integrity of the reagent is analytically confirmed before proceeding to the next step.

Protocol 1: Rigorous Chemical Drying and Distillation

Causality: Standard molecular sieves are often insufficient for highly basic amines due to pore-clogging and incomplete water removal. Calcium hydride (CaH₂) is the preferred drying agent as it reacts irreversibly with water to form insoluble Ca(OH)₂ and H₂ gas, without reacting with the amine itself.

  • Preparation: Transfer the "wet" chiral amine into an oven-dried (>120°C) round-bottom flask containing a magnetic stir bar under a steady stream of argon.

  • Drying Agent Addition: Add granular CaH₂ (approximately 5% w/v).

  • Stirring: Stir the suspension continuously for 12 to 24 hours at room temperature under an inert atmosphere. The evolution of H₂ gas indicates active water consumption.

  • Distillation: Assemble an oven-dried distillation apparatus and connect it to a Schlenk line[5]. Distill the amine under reduced pressure to avoid the thermal degradation or racemization of the chiral center.

  • Validation: Collect the distillate in a dry receiver flask and immediately subject a 50 µL aliquot to Karl Fischer (KF) titration. Proceed to storage only if the water content is < 50 ppm.

Protocol 2: Schlenk Line Transfer and "Weighing by Difference"

Causality: Opening a container of dry amine to the ambient atmosphere for weighing on a balance instantly negates the rigorous drying process[4]. "Weighing by difference" using airtight syringes ensures the reagent is never exposed to ambient humidity.

  • Purging: Attach an oven-dried Schlenk flask equipped with a rubber septum to the Schlenk line. Perform three vacuum/argon cycles (evacuate to <0.1 mbar, backfill with argon) to completely remove atmospheric oxygen and moisture[3].

  • Syringe Preparation: Purge a gas-tight glass syringe (equipped with a stainless steel needle) by drawing and expelling argon from the Schlenk line three times[6].

  • Extraction: Insert the needle through the septum of the amine storage flask. Draw slightly more than the required volume of the liquid chiral amine.

  • Initial Weighing: Remove the syringe, immediately stick the needle into a clean, dry rubber stopper to seal it, and weigh the entire assembly on an analytical balance.

  • Dispensing: Inject the required volume into your reaction vessel (which must already be under an argon atmosphere).

  • Final Weighing: Reseal the syringe with the rubber stopper and weigh it again. The difference between the two weights is the exact mass of the anhydrous amine dispensed[4].

Protocol 3: Enantiomeric Excess (ee) Validation via Chiral Derivatization

Causality: To ensure the heating and handling processes have not induced racemization, the ee of the amine must be verified. Using an inorganic cyclodiphosph(III)azane chiral derivatizing agent (CDA) allows for rapid determination via ³¹P NMR, bypassing the need for complex, time-consuming HPLC method development[7].

  • Derivatization: In an NMR tube prepared under argon, combine a 1:1 molar ratio of the dried chiral amine and the CDA (e.g., ClP(μ-NtBu)₂POBorn) in anhydrous CDCl₃.

  • Quaternization: Add an excess of methyl iodide (MeI) to quaternize the phosphorus framework. This step is critical as it drastically sharpens the NMR signals[7].

  • Analysis: Acquire a ³¹P NMR spectrum. The distinct chemical shift differences between the formed diastereomers allow for direct peak integration to calculate the exact ee%.

Conclusion

Handling hygroscopic chiral amines requires a paradigm shift from standard benchtop chemistry to rigorous air-free techniques. By understanding the thermodynamic drivers of moisture absorption and implementing self-validating protocols—specifically KF titration for moisture and ³¹P NMR for ee determination—researchers can preserve the structural integrity of their chiral building blocks and ensure reproducible success in complex asymmetric syntheses.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) for (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with the chiral 1,3-amino alcohol (3R)-3-Amino-3-[4-(methyle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with the chiral 1,3-amino alcohol (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL (also known as 3-amino-3-(4-isopropylphenyl)propan-1-ol). Achieving >99% enantiomeric excess (ee) for this sterically hindered pharmacophore is notoriously challenging. This document synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to troubleshoot and optimize your asymmetric workflows.

📊 Quantitative Strategy Comparison

Before troubleshooting specific reactions, it is critical to benchmark your chosen methodology against industry standards. The table below summarizes the thermodynamic and kinetic limitations of common resolution strategies for 3-amino-3-arylpropan-1-ol derivatives.

Resolution StrategyReagent / BiocatalystTypical ConversionMax Achievable ee (%)Primary Causality for ee Loss
Direct Enzymatic N-Acylation CAL-B, Ethyl acetate< 40%60 - 75%O-to-N acyl migration via 6-membered cyclic intermediate.
O-Protected Kinetic Resolution CAL-A, Ethyl methoxyacetate50%> 99%Over-conversion past 50% due to prolonged incubation times.
Asymmetric CBS Reduction (R)-MeCBS, BH₃·SMe₂> 95%80 - 85%Non-catalyzed background reduction by borane.
Transaminase (ω-TA) Synthesis Engineered ω-TA, PLP> 90%> 99%Incomplete cofactor (PLP) regeneration or product inhibition.
Diastereomeric Salt Formation (S)-Mandelic Acid~ 35% (Yield)90 - 95%Poor thermodynamic differentiation of crystal lattice energies.

🔬 Section 1: Enzymatic Kinetic Resolution (Lipase Troubleshooting)

Q1: I am attempting a direct enzymatic N-acylation on the racemic mixture, but my ee is stalling at 70%. Why is the enzyme failing to discriminate the enantiomers? Causality: The issue is not solely the enzyme's enantioselectivity, but rather a competing thermodynamic side-reaction. 1,3-amino alcohols possess both a free hydroxyl and a free amino group. During direct N-acylation, the molecule can undergo spontaneous, non-enzymatic intramolecular acyl migration (O-to-N or N-to-O shift) via a cyclic six-membered transition state. This scrambling continuously erodes the kinetic resolution achieved by the enzyme [1]. Solution: You must eliminate the background migration pathway by protecting the primary alcohol prior to enzymatic resolution. Converting the hydroxyl group to a tert-butyldimethylsilyl (TBDMS) ether forces the enzyme to strictly interact with the amine, restoring high enantiomeric ratios (


).

Q2: I switched to the O-protected substrate, but Candida antarctica Lipase B (CAL-B) is showing extremely low conversion rates. Should I increase the temperature? Causality: Increasing the temperature will only increase background thermal acylation, further degrading your ee. The root cause is steric hindrance. The 4-(methylethyl)phenyl group is highly bulky. CAL-B has a relatively narrow, funnel-like active site pocket that struggles to accommodate large substituents adjacent to the stereocenter. Solution: Switch your biocatalyst to Candida antarctica Lipase A (CAL-A). CAL-A possesses a deeper, more hydrophobic, and flexible binding pocket (operating via a "flap" or "lid" mechanism) that readily accepts sterically hindered tertiary or bulky secondary chiral centers [2].

G A Racemic 3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL B O-Protection (TBDMSCl, Imidazole) A->B C Racemic O-TBDMS Ether B->C D Enzymatic Resolution (CAL-A, Ethyl Methoxyacetate) C->D Kinetic Resolution E (3R)-Amine (Unreacted) D->E E > 100 F (3S)-Amide (Acylated) D->F G O-Deprotection (TBAF) E->G H Enantiopure (3R)-Amino Alcohol (ee > 99%) G->H

Chemoenzymatic kinetic resolution workflow using CAL-A for high enantiomeric excess.

🧪 Protocol 1: Self-Validating Chemoenzymatic Resolution

This protocol utilizes a self-validating feedback loop to ensure ee integrity at every stage.

Phase 1: O-Protection

  • Dissolve racemic 3-amino-3-[4-(methylethyl)phenyl]propan-1-OL (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add imidazole (2.0 eq) and cool the reactor to 0°C.

  • Dropwise add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq). Stir for 4 hours at room temperature.

  • Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). The complete disappearance of the highly polar starting material validates 100% O-protection, ensuring no free hydroxyls remain to trigger acyl migration. Quench with water, extract with DCM, and concentrate.

Phase 2: Enzymatic N-Acylation (Kinetic Resolution) 5. Dissolve the crude O-TBDMS ether in tert-butyl methyl ether (MTBE). 6. Add ethyl methoxyacetate (1.5 eq) as the activated acyl donor. 7. Introduce immobilized CAL-A (20% w/w relative to substrate). 8. Incubate at 45°C in an orbital shaker (200 rpm). 9. Validation Check: Monitor conversion strictly via chiral HPLC (e.g., Chiralcel OD-H). Stop the reaction at exactly 50% conversion. Proceeding past 50% will force the enzyme to begin acylating the (3R)-enantiomer, destroying your ee.

Phase 3: Separation & Deprotection 10. Filter off the CAL-A enzyme. 11. Separate the unreacted (3R)-amine from the (3S)-amide via silica gel chromatography. 12. Deprotect the (3R)-amine using Tetra-n-butylammonium fluoride (TBAF) in THF for 2 hours. 13. Final Validation: Run chiral HPLC. The ee of the final (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL should be >99%.

🧬 Section 2: Asymmetric Reduction & Transaminase Pathways

Q3: My Corey-Bakshi-Shibata (CBS) reduction of the corresponding β-amino ketone is plateauing at 85% ee. How can I push this to >99%? Causality: In CBS reductions, the ee is often limited by the competitive, non-catalyzed background reduction driven directly by the borane reagent. Furthermore, the bulky 4-(methylethyl)phenyl group alters the preferred transition state geometry in the oxazaborolidine catalyst complex, leading to minor facial mis-additions. Solution: To suppress the background reaction, you must pre-form the ketone-catalyst complex at -20°C and add the borane extremely slowly via a syringe pump. Alternatively, abandon the CBS route and utilize a highly stereospecific biocatalyst, such as an


-transaminase.

Q4: Can ω-transaminases (ω-TAs) provide a direct route to the (3R)-enantiomer? Causality: Yes. Engineered


-TAs catalyze the direct asymmetric transfer of an amino group from a donor (like isopropylamine) to the prochiral ketone [3]. Because the enzyme's active site pocket rigidly locks the bulky 4-(methylethyl)phenyl group into a specific orientation, the hydride/amine transfer can only occur from one face, virtually guaranteeing >99% ee.

G K Prochiral Ketone Precursor TA ω-Transaminase + PLP Cofactor K->TA BP Ketone Byproduct TA->BP CA (3R)-Amino Alcohol (Target ee > 99%) TA->CA Asymmetric Transfer AD Amine Donor (e.g., Isopropylamine) AD->TA

Biocatalytic asymmetric transamination pathway yielding the (3R)-enantiomer.

⚖️ Section 3: Diastereomeric Salt Resolution

Q5: I am using (S)-mandelic acid for classical resolution, but the crystal yield is low and the ee is poor even after multiple recrystallizations. What is the thermodynamic cause? Causality: Diastereomeric salt resolution relies entirely on the thermodynamic differentiation of crystal lattice energies (


) between the (3R, S-acid) and (3S, S-acid) salts. If your chosen solvent (e.g., pure ethanol) solvates both diastereomers equally, the solubility difference is too narrow. The salts are co-precipitating.
Solution:  You must alter the dielectric constant of the solvent system to change the solvation sphere. Transition from pure ethanol to an Isopropanol/Water (9:1) mixture. The addition of water disrupts the hydrogen-bonding network of the more soluble diastereomer, selectively crashing out the desired salt. Validation:  Always measure the ee of the mother liquor; if the mother liquor is not enriched in the opposite enantiomer, your crystallization parameters are thermodynamically flawed.

📚 References

  • Torre, O., Gotor-Fernández, V., & Gotor, V. (2006). Lipase-catalyzed resolution of chiral 1,3-amino alcohols: application in the asymmetric synthesis of (S)-dapoxetine. Tetrahedron: Asymmetry, 17(6), 860-866. URL:[Link]

  • Kochetkov, K. A., Yufryakov, V. S., & Udod, A. V. (2024). Application of Lipases for Obtaining Optically Active Organic Compounds. INEOS OPEN, 6(3), 62-76. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Low Yields in Asymmetric Ketone Reduction

Welcome to the technical support center for asymmetric ketone reduction. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for asymmetric ketone reduction. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of chiral alcohols. Low yields can stem from a multitude of factors, and a systematic, mechanistically informed approach is paramount to achieving high-yielding, enantioselective transformations. This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and data-driven insights to optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Chemical Yield with High Enantiomeric Excess (ee)

Question: My reaction shows excellent enantioselectivity, but the overall chemical yield is disappointingly low. What are the likely causes, and how can I improve it?

Answer: This is a common scenario that points towards issues with catalyst activity or stability rather than the stereodifferentiating step itself. Let's break down the potential culprits and solutions.

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation or Inhibition: Chiral catalysts, particularly transition metal complexes (e.g., Ru, Rh, Ir) and organocatalysts (e.g., oxazaborolidines), can be highly sensitive to impurities.[1]

    • Air and Moisture: Many catalysts are air and moisture-sensitive. Ensure all glassware is flame-dried or oven-dried, and reactions are conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] Solvents and reagents must be rigorously dried and degassed.

    • Acidic Impurities: Trace amounts of acid can protonate and deactivate amine-based ligands or react with the active catalyst species.[1] The addition of a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃) or potassium tert-butoxide (KOtBu), can often scavenge these impurities.[1]

    • Substrate Impurities: Impurities within your starting ketone can act as catalyst poisons. Re-purify the ketone via distillation, recrystallization, or column chromatography.

  • Suboptimal Reaction Conditions:

    • Temperature: While lower temperatures often favor higher enantioselectivity, they can also significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.[1][2] Conversely, excessively high temperatures can lead to catalyst decomposition.

      • Solution: Systematically screen a range of temperatures (e.g., -20 °C, 0 °C, room temperature, 40 °C) to find an optimal balance between reaction rate and enantioselectivity.[2]

    • Concentration: Very high concentrations can sometimes lead to catalyst aggregation or product inhibition, where the chiral alcohol product coordinates to the catalyst's active site, preventing turnover.[1]

      • Solution: Experiment with different substrate concentrations to identify the optimal range for your specific system.

  • Insufficient Catalyst Loading: While minimizing catalyst loading is economically desirable, too little catalyst will naturally result in low conversion.

    • Solution: If you suspect catalyst deactivation, a modest increase in catalyst loading (e.g., from 0.5 mol% to 1-2 mol%) can sometimes overcome the issue and drive the reaction to completion.

Workflow for Diagnosing Low Yield with High ee:

G start Start: Low Yield, High ee check_purity Verify Purity of Substrate, Solvent & Reagents start->check_purity check_inert Ensure Strictly Inert Atmosphere check_purity->check_inert If purity is confirmed screen_temp Screen Reaction Temperature check_inert->screen_temp If conditions are inert adjust_conc Adjust Substrate Concentration screen_temp->adjust_conc If temperature optimization is insufficient increase_loading Increase Catalyst Loading adjust_conc->increase_loading If concentration effects are ruled out success Problem Resolved increase_loading->success

Caption: Troubleshooting workflow for low yield with high enantiomeric excess.

Issue 2: Low Enantiomeric Excess (ee)

Question: My reaction proceeds to a high conversion, but the enantiomeric excess of the product is low. How can I improve the stereoselectivity?

Answer: Low enantioselectivity indicates that the non-selective background reaction is competing with the desired catalyst-controlled pathway, or that the chosen catalyst/conditions are not optimal for the substrate.

Potential Causes & Troubleshooting Steps:

  • Non-Catalytic Background Reaction: The reducing agent itself (e.g., borane, sodium borohydride) can reduce the ketone without the influence of the chiral catalyst, leading to a racemic product that erodes the overall ee.[1][3] This is a known issue in reductions using borane with oxazaborolidine catalysts.[1]

    • Solution: Lowering the reaction temperature is often the most effective way to suppress the uncatalyzed background reaction, which typically has a higher activation energy than the catalytic pathway.[1] Additionally, slow, controlled addition of the reducing agent can maintain its low concentration, favoring the faster, catalyzed reaction.

  • Mismatched Catalyst-Substrate Pairing: The steric and electronic properties of your ketone substrate may not be a good match for the chiral environment created by the catalyst.[1][4][5] This is particularly challenging for sterically undemanding substrates like simple aliphatic ketones.[6]

    • Solution: Screen a library of chiral ligands or catalysts. For transition metal-catalyzed hydrogenations, ligands with different bite angles and steric profiles (e.g., BINAP, PhanePhos, Josiphos families) can have a profound impact on enantioselectivity.[7][8] For biocatalytic reductions, screening a panel of ketoreductases (KREDs) is a highly effective strategy.[9][10]

  • Solvent Effects: The solvent can play a critical role in the catalytic cycle, influencing catalyst solubility, stability, and the organization of the transition state.[11][12]

    • Solution: Screen a variety of solvents with different polarities and coordinating abilities (e.g., aprotic polar like THF, nonpolar like toluene, protic like isopropanol).[1] In some cases, solvent mixtures, such as 2-propanol/water, have been shown to enhance both rate and enantioselectivity.[13]

  • Catalyst Aging/Decomposition: The use of an old or improperly stored catalyst can lead to diminished performance.[2][14]

    • Solution: Use freshly prepared or purchased catalysts. For catalysts generated in situ, ensure the pre-catalyst and ligand are of high purity.[2]

Data-Driven Solvent Screening for Acetophenone Reduction:

SolventConversion (%)ee (%)
Methanol>9995
Ethanol>9997
2-Propanol>9999
tert-Butanol8592
Toluene6088
Dichloromethane7590
Data is representative and adapted from typical results for Ru-catalyzed asymmetric hydrogenation. Actual results will vary based on the specific catalyst system and conditions.[15]
Issue 3: Both Low Yield and Low Enantiomeric Excess (ee)

Question: My reaction is giving me both poor yield and low enantioselectivity. Where do I even begin to troubleshoot?

Answer: This frustrating outcome suggests multiple overlapping issues, or a fundamental incompatibility between the substrate and the chosen reaction system. A systematic, step-by-step approach is essential.

Troubleshooting Workflow:

G start Start: Low Yield & Low ee step1 1. Run Control Reaction (No Chiral Ligand) start->step1 step2 2. Verify Reagent Purity & Inert Conditions step1->step2 Assess background reactivity step3 3. Optimize Temperature & Concentration step2->step3 Address fundamental setup issues step4 4. Screen Different Solvents step3->step4 Fine-tune reaction parameters step5 5. Screen a New Catalyst/Ligand Class step4->step5 Explore solvent-transition state effects success Improvement Observed step5->success Address fundamental catalyst mismatch

Caption: A systematic approach to troubleshooting combined low yield and low ee.

  • Run a Control Reaction: Perform the reaction with the metal precursor (if applicable) and reducing agent but without the chiral ligand. This will tell you the extent of the uncatalyzed background reaction. If you see significant conversion here, this is a major contributor to your low ee.

  • Re-evaluate the Basics: Go back to the fundamentals outlined in Issue 1 and 2. Rigorously ensure the purity of all components (ketone, solvent, reducing agent) and maintain strictly inert reaction conditions.[1]

  • Systematic Condition Optimization: Begin by optimizing the temperature. A lower temperature may improve ee at the cost of yield, while a higher temperature might do the opposite. Finding a balance is key.[1][2]

  • Change the Catalyst System: If the above steps fail to yield significant improvement, it is highly likely that the chosen catalyst is not suitable for your substrate.[16] It is time to explore different classes of catalysts. For example, if a Noyori-type hydrogenation catalyst fails, consider a CBS (Corey-Bakshi-Shibata) reduction, or explore biocatalysis with a ketoreductase (KRED) kit.[10][17]

Key Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

This protocol is a representative example using a Ru-TsDPEN catalyst and isopropanol as both the solvent and hydrogen source.

Apparatus:

  • A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

Procedure:

  • To the flask under a nitrogen atmosphere, add the chiral Ru catalyst (e.g., RuCl) (0.005 mmol, 0.5 mol%).

  • Add anhydrous, degassed 2-propanol (5 mL).

  • Add acetophenone (1.0 mmol, 1 equivalent).

  • Add a solution of a base, such as potassium tert-butoxide (KOtBu) (0.05 mmol, 5 mol%) in 2-propanol (1 mL).

  • Heat the reaction mixture to a gentle reflux (approx. 82 °C) and stir.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of water.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Protocol 2: Analysis of Enantiomeric Excess (ee) by Chiral HPLC

Determining the ee is a critical step to evaluate the success of your asymmetric reduction.[18][19]

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., Daicel CHIRALPAK® or CHIRALCEL® series).

Procedure:

  • Column Selection: Choose a chiral column known to be effective for alcohols or your specific class of compounds. Polysaccharide-based columns are a versatile starting point.[18]

  • Method Development:

    • Prepare a solution of the racemic product (synthesized using a non-chiral reducing agent like NaBH₄) in the mobile phase solvent.

    • Develop an isocratic mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol. A common starting point is 90:10 hexane:isopropanol.

    • Inject the racemic standard and adjust the mobile phase composition to achieve baseline separation of the two enantiomer peaks (Rs > 1.5).

  • Sample Analysis:

    • Prepare a dilute solution of your purified reaction product in the mobile phase.

    • Inject the sample onto the HPLC system using the optimized method.

  • Calculation:

    • Integrate the peak areas for both enantiomers (Area₁ and Area₂).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Comparison of Analytical Methods for ee Determination:

ParameterChiral HPLC/GCChiral NMR Spectroscopy
Principle Differential interaction with a chiral stationary phase.[20]Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.[18][20]
Sensitivity High (can detect minor enantiomers down to <0.5%).[20]Moderate to Low (typically requires mg of sample).[18]
Sample Prep Simple dissolution in mobile phase.Requires addition of a chiral solvating or derivatizing agent (e.g., Mosher's acid).[21]
Speed Slower (run times of 10-30 min per sample).Faster (analysis takes a few minutes after sample prep).[20]
Quantitation Highly accurate and precise.Good for estimations, can be less precise than chromatography.

References

  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. Available at: [Link]

  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules. Available at: [Link]

  • Asymmetric synthesis - analytical methods of determination of the enantiomeric excess. BORZUYA UNIVERSITY. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chemical Technology & Biotechnology. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)] Catalysts in 2-Propanol-Water Mixtures. Molecules. Available at: [Link]

  • Solvent-Assisted Ketone Reduction by a Homogeneous Mn Catalyst. Organometallics. Available at: [Link]

  • The effect of different solvents for the asymmetric hydrogenation of acetophenone. ResearchGate. Available at: [Link]

  • Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. University of Liverpool. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available at: [Link]

  • Reactions of Ketones. Chemistry LibreTexts. Available at: [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B. Available at: [Link]

  • New Methodology for the Asymmetric Reduction of Ketones. ResearchGate. Available at: [Link]

  • Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews. Available at: [Link]

  • Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

  • Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts. ResearchGate. Available at: [Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. ResearchGate. Available at: [Link]

  • Ketone Reduction. Wordpress. Available at: [Link]

  • Chiral Alcohols from Alkenes and Water: Directed Evolution of a Styrene Hydratase. Angewandte Chemie International Edition. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. Available at: [Link]

  • Selectivity via catalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates. Catalysis Science & Technology. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. Available at: [Link]

  • Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts. Organic & Biomolecular Chemistry. Available at: [Link]

  • A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal. Available at: [Link]

  • Enantioselective Reduction of Ketones. Macalester College. Available at: [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Selectivity via catalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates. ResearchGate. Available at: [Link]

  • Multi-substrate Screening for Asymmetric Catalysis Enabled by 19F NMR-based Simultaneous Chiral Analysis. ChemRxiv. Available at: [Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Racemization in Amino Alcohol Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. Chiral amino alcohols are crucial building blocks in pharmaceutical synthesis, and maintaining their stereochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. Chiral amino alcohols are crucial building blocks in pharmaceutical synthesis, and maintaining their stereochemical integrity is paramount.[1] This guide provides in-depth troubleshooting for one of the most persistent challenges in their synthesis: racemization. Here, we move beyond simple protocols to explain the underlying mechanisms and provide actionable, field-proven solutions to help you preserve the enantiopurity of your products.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Enemy

This section addresses fundamental questions about racemization, providing the core knowledge needed to diagnose and prevent loss of stereochemical integrity.

Q1: What is racemization and why is it a major problem in amino alcohol synthesis?

A: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[2] For a chiral substance, enantiomeric excess (e.e.) is a measure of its purity.[3] A pure enantiomer has an e.e. of 100%, while a racemic mixture has an e.e. of 0%.[3] In pharmaceutical development, typically only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Therefore, maintaining high enantiomeric excess is critical for both efficacy and safety.

Q2: What are the most common chemical mechanisms that cause racemization during amino alcohol synthesis?

A: Racemization typically occurs via the formation of a planar, achiral intermediate. Key mechanisms include:

  • Enolization/Enolate Formation: Under basic conditions, a proton on the α-carbon (the carbon adjacent to a carbonyl group) can be removed to form a planar enolate. Re-protonation can then occur from either face, leading to a racemic mixture. This is a common issue when the starting material is an α-amino ketone.

  • Iminium Ion Formation: In the presence of acid, the amino group can participate in forming a planar iminium ion intermediate, which can then be attacked by a nucleophile from either side.

  • Oxazolone Formation: For N-protected amino acids, activation of the carboxylic acid can lead to the formation of an oxazolone intermediate. The α-proton of this intermediate is highly acidic and prone to removal by a base, leading to rapid racemization.[4]

  • High Temperatures: Elevated temperatures can provide the necessary activation energy for racemization pathways that might be kinetically slow at lower temperatures.[4]

Q3: Can the choice of base influence the degree of racemization?

A: Absolutely. The strength and steric hindrance of the base are critical factors.[5]

  • Strong, non-hindered bases (e.g., triethylamine) can readily deprotonate the α-carbon, increasing the rate of racemization via enolization.[5]

  • Sterically hindered bases (e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine) are less likely to abstract the α-proton due to steric clash, thereby minimizing racemization.[5] Weaker bases like N-methylmorpholine (NMM) are also often preferred.[5]

Part 2: Troubleshooting Guides for Common Scenarios

This section provides structured troubleshooting for specific experimental problems. Each guide follows a "Problem -> Possible Causes -> Recommended Solutions" format.

Scenario 1: Low Enantiomeric Excess (e.e.) in the Product of a Ketone Reduction

You've just completed an asymmetric reduction of an α-amino ketone to the corresponding amino alcohol (e.g., using a Corey-Bakshi-Shibata catalyst), but your chiral HPLC analysis shows a disappointingly low e.e.

Problem Diagnosis Workflow

G start Low e.e. Detected reagent 1. Verify Reagent Quality & Stoichiometry start->reagent conditions 2. Optimize Reaction Conditions reagent->conditions sub_reagent1 Is Borane Solution Fresh? (Titrate to confirm concentration) reagent->sub_reagent1 sub_reagent2 Is Catalyst Loading Correct? (Typically 5-10 mol%) reagent->sub_reagent2 background 3. Assess for Background Reaction conditions->background sub_conditions1 Is Temperature Too High? (Reduces selectivity) conditions->sub_conditions1 sub_conditions2 Is Reaction Time Too Long? (Can lead to side reactions) conditions->sub_conditions2 catalyst 4. Check Catalyst Integrity background->catalyst sub_background Run reaction without chiral catalyst. Is racemic product formed? background->sub_background sub_catalyst Is the catalyst air/moisture sensitive? Were anhydrous conditions maintained? catalyst->sub_catalyst

Caption: Troubleshooting workflow for low e.e.

Detailed Causality & Solutions
Possible Cause Scientific Explanation Recommended Solutions & Protocols
1. Competing Background Reaction The desired asymmetric catalytic reduction is always in competition with a non-selective background reduction by the borane reagent itself. This uncatalyzed pathway produces a racemic product, directly lowering the overall e.e.[6] This issue is often exacerbated at higher temperatures, which can accelerate the background reaction more than the catalytic one.[6][7]Solution: Minimize the concentration of the free reducing agent and lower the reaction temperature.[7][8]Protocol: Slow Addition of Reducing Agent 1. Set up the reaction with the substrate and the chiral catalyst (e.g., CBS catalyst) in an anhydrous solvent (e.g., THF) under an inert atmosphere (Argon or N₂).2. Cool the mixture to the recommended temperature (e.g., -20 °C to 0 °C).3. Instead of adding the borane solution (e.g., BH₃•THF) all at once, add it slowly over a period of 1-2 hours using a syringe pump.4. Monitor the reaction by TLC or LC-MS to completion.
2. Catalyst Deactivation or Impurity Chiral catalysts, particularly organometallic ones like oxazaborolidines, can be highly sensitive to air, moisture, and acidic impurities.[6][7] Water will hydrolyze both the borane reagent and the catalyst. Acidic impurities can protonate and deactivate the catalyst. The enantiomeric purity of the catalyst itself is also paramount; any contamination with its opposite enantiomer will directly reduce the product's e.e.[6]Solution: Ensure strictly anhydrous conditions and use high-purity reagents.[6][7]Protocol: Ensuring Anhydrous Conditions 1. Glassware: Oven-dry all glassware at >120 °C overnight and assemble while hot under a stream of inert gas.[6]2. Solvents: Use freshly distilled anhydrous solvents or purchase high-quality "dry" solvents packaged under an inert atmosphere.3. Reagents: Use fresh, high-purity borane solutions. Older bottles may have diminished concentration. If impurities are suspected, consider adding a non-nucleophilic base like anhydrous K₂CO₃ to scavenge trace acids.[7]
3. Incorrect Reaction Temperature Temperature is a critical parameter for enantioselectivity. For many asymmetric reductions, higher temperatures decrease enantioselectivity by allowing the reaction to proceed through higher-energy transition states that are less stereochemically defined.[4] In some rare cases, an inverted temperature dependency is observed, but generally, lower temperatures are favorable.[9][10]Solution: Screen a range of lower temperatures to find the optimum for your specific substrate.[7][8]Protocol: Temperature Screening 1. Set up several small-scale parallel reactions.2. Run each reaction at a different temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C).3. After a set time, quench the reactions and analyze the conversion and e.e. for each.4. Plot e.e. vs. Temperature to identify the optimal condition.
Scenario 2: Racemization Observed During Workup or Purification

Your reaction produced an amino alcohol with high e.e. (confirmed by analyzing a crude sample), but after purification by silica gel chromatography, the e.e. of the final product has significantly dropped.

Problem Diagnosis Workflow

G start e.e. Loss During Purification silica 1. Assess Stationary Phase Acidity start->silica contact_time 2. Minimize Contact Time silica->contact_time sub_silica1 Is standard silica gel being used? (It is inherently acidic) silica->sub_silica1 sub_silica2 Did you try neutralizing the silica? silica->sub_silica2 alternatives 3. Explore Alternative Methods contact_time->alternatives sub_contact Is the compound spending too long on the column? contact_time->sub_contact sub_alternatives1 Can the product be crystallized? alternatives->sub_alternatives1 sub_alternatives2 Is distillation a viable option? alternatives->sub_alternatives2

Caption: Troubleshooting workflow for purification-induced racemization.

Detailed Causality & Solutions
Possible Cause Scientific Explanation Recommended Solutions & Protocols
1. Stationary Phase-Induced Racemization Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH).[11] This acidic environment can catalyze racemization, especially for compounds that can form stabilized carbocation intermediates. The free amino group of the product can be protonated, potentially facilitating pathways that scramble the stereocenter adjacent to the hydroxyl group. Studies have shown that even amide bond formation on silica can lead to a higher degree of racemization compared to solution-phase reactions, suggesting the solid support's surface plays a direct role.[12][13][14]Solution: Neutralize the stationary phase or use a less acidic alternative.Protocol: Neutralizing Silica Gel 1. Prepare a slurry of silica gel in your desired eluent system.2. Add 1% triethylamine (or another suitable amine like DIEA) by volume to the slurry.3. Stir for 15-20 minutes to allow the base to neutralize the acidic sites.4. Pack the column with the neutralized slurry. Add 0.5-1% triethylamine to your mobile phase as well to maintain neutrality throughout the purification process.
2. Excessive Contact Time / High Temperature The longer the compound is in contact with the stationary phase, the greater the opportunity for racemization. Similarly, purification methods involving high heat, such as distillation at high temperatures, can provide the energy needed to overcome the activation barrier for racemization.Solution: Use flash chromatography to minimize contact time and avoid excessive heat.Protocol: Optimized Flash Chromatography 1. Use a higher-than-normal flow rate to expedite elution.2. Choose a solvent system that provides good separation but moves your compound with a reasonable Rf value (0.2-0.4).3. If possible, perform the chromatography in a cold room or with a jacketed column to maintain a low temperature.
3. Inappropriate Purification Method Chromatography may not be the ideal purification method for a sensitive amino alcohol.Solution: Consider non-chromatographic purification techniques.Recommendations:Crystallization: If your product is a solid, crystallization is often the best method for purification as it can also lead to an enhancement of enantiomeric excess.• Acid/Base Extraction: Utilize the basicity of the amino group. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with a mild acidic solution (e.g., dilute citric acid) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the pure amino alcohol.

Part 3: References

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). AIR Unimi. [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. UvA-DARE (Digital Academic Repository). [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. ACS Publications. [Link]

  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations - Bifunctional Lewis Base Catalysis with Dual Activation. ResearchGate. [Link]

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. PMC. [Link]

  • Study of the racemization observed in the amide bond forming reaction on silica gel. National Library of Medicine. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Racemization Overview, Mechanism & Examples. Study.com. [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. [Link]

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Oxford Academic. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Racemization of optically active amino alcohols. Google Patents.

  • Asymmetric synthesis. DU Chem. [Link]

  • Asymmetric reductive amination of ketones. Google Patents.

  • Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Wiley Online Library. [Link]

  • Racemization during Chromatography of Some Optically Active Halides. ACS Publications. [Link]

  • Temperature drop triggers chirality twist. Chemistry World. [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. [Link]

  • Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. PMC. [Link]

  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Royal Society of Chemistry. [Link]

  • Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. ResearchGate. [Link]

  • New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]

  • Enantioselective extraction of unprotected amino acids coupled with racemization. PMC. [Link]

  • Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. ResearchGate. [Link]

  • Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. MDPI. [Link]

  • Novel methods of resolving racemic diols and amino alcohols. ResearchGate. [Link]

  • Enantiomeric excess. Wikipedia. [Link]

  • Enantioselective Reduction of Ketones. University of Guelph. [Link]

Sources

Optimization

The Mechanistic Foundation: Why Amino Alcohols Fail on Column

Welcome to the Advanced Technical Support Center for Chiral Chromatography . As a Senior Application Scientist, I have designed this portal to move beyond generic advice.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Chiral Chromatography . As a Senior Application Scientist, I have designed this portal to move beyond generic advice. Chiral separation of amino alcohols (such as


-blockers, sphingosines, and catecholamines) is notoriously difficult because these molecules possess both a basic amine and a polar hydroxyl group. This dual functionality leads to complex secondary interactions with the Chiral Stationary Phase (CSP), often resulting in severe peak tailing, poor resolution, and irreproducible retention times.

This guide is structured to provide you with the mechanistic causality behind these issues, self-validating troubleshooting protocols, and data-driven optimization strategies.

To optimize a separation, you must first understand the physics of the failure. In chiral HPLC, enantiomeric resolution (


) is achieved through transient diastereomeric complexes formed between the analyte and the CSP. For amino alcohols, the primary mode of failure is secondary retention mechanisms [1].

While the chiral cavity of the CSP attempts to separate the enantiomers via hydrogen bonding,


 interactions, or steric hindrance, the protonated basic amine of the analyte simultaneously interacts with unbonded, exposed silanol groups (

) on the silica backbone[1]. This ionic interaction is kinetically slow, causing the analyte to "drag" through the column, which manifests as asymmetrical peak tailing and effectively destroys the delicate enantiomeric resolution[2].

Interactive Decision Workflows

Workflow A: Method Development for Chiral Amino Alcohols

Use this logical pathway to select your initial column and mobile phase conditions based on the specific structure of your amino alcohol.

Workflow Start Start: Amino Alcohol Method Development PrimaryAmine Is it a Primary Amine? Start->PrimaryAmine CrownEther Select Crown-Ether CSP (e.g., CrownSil) PrimaryAmine->CrownEther Yes Polysaccharide Select Polysaccharide CSP (e.g., Amylose/Cellulose) PrimaryAmine->Polysaccharide No (Sec/Tert Amine) MobilePhase Optimize Mobile Phase Add 0.1% DEA/TFA CrownEther->MobilePhase Polysaccharide->MobilePhase Resolution Is Rs > 1.5? MobilePhase->Resolution Derivatization Perform Derivatization (e.g., 3,5-Dinitrobenzoyl) Resolution->Derivatization No Success Validate Method Resolution->Success Yes Derivatization->Polysaccharide Re-evaluate

Chiral HPLC Method Development Workflow for Amino Alcohols.

Workflow B: Troubleshooting Peak Tailing

If your chromatogram exhibits an asymmetry factor (


) greater than 1.5, follow this self-validating diagnostic tree.

Troubleshooting Tailing Issue: Severe Peak Tailing (Asymmetry > 1.5) Overload Check Sample Concentration Is it > 1 mg/mL? Tailing->Overload Dilute Dilute 1:10 and Reinject Overload->Dilute Yes Silanols Secondary Silanol Interactions? Overload->Silanols No Resolved Peak Symmetry Restored Dilute->Resolved AddDEA Add 0.05% - 0.1% DEA to Mobile Phase Silanols->AddDEA Likely ColumnHealth Check Column Health Flush with Strong Solvent AddDEA->ColumnHealth Still Tailing AddDEA->Resolved ColumnHealth->Resolved

Logical troubleshooting tree for resolving peak tailing.

Step-by-Step Optimization Protocols

Protocol 1: Suppressing Peak Tailing via Mobile Phase Additives

Causality: Basic additives act as sacrificial competitors. They saturate the active silanol sites on the silica support, preventing the basic amino alcohol from interacting with them[3]. Self-Validation: You will know this protocol is successful when the tailing factor drops below 1.2 and the baseline drift stabilizes to < 1 mAU/min.

  • Prepare Fresh Mobile Phase: Trace water in normal phase solvents can alter surface activity[3]. Use HPLC-grade Hexane/Isopropanol stored over molecular sieves.

  • Add Competitor Base: Add 0.05% to 0.1% (v/v) Diethylamine (DEA) or Triethylamine (TEA) directly to the alcohol modifier before mixing[1][3].

  • Column Equilibration (Critical Step): Chiral stationary phases require longer equilibration than standard C18 columns[3]. Flush the column with at least 20-30 column volumes (CV) of the modified mobile phase.

  • Evaluate & Titrate: Inject your sample. If tailing persists, incrementally increase DEA up to a maximum of 0.2%[3]. Note: Exceeding 0.2% may degrade the silica bed over time.

Protocol 2: Pre-Column Chiral Derivatization for Recalcitrant Enantiomers

Causality: If direct separation fails, the analyte lacks the necessary functional groups for three-point chiral recognition. Derivatizing the amino alcohol introduces bulky, aromatic groups that enhance ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 interactions and hydrogen bonding with the CSP[3].
Self-Validation:  A successful derivatization will yield a single, highly retained peak on an achiral column (confirming reaction completion) before moving to the chiral column.
  • Reaction Setup: Dissolve 1 mg of the amino alcohol in 1 mL of anhydrous dichloromethane.

  • Reagent Addition: Add 1.5 molar equivalents of 3,5-dinitrobenzoyl chloride (or 1-adamantanecarbonyl chloride for enhanced steric bulk)[4]. Add 2 equivalents of triethylamine to scavenge the generated HCl.

  • Incubation: Stir at room temperature for 30 minutes.

  • Quench & Extract: Quench the reaction with 1 mL of HPLC-grade water. Extract the organic layer, dry it under a gentle stream of nitrogen, and reconstitute in your starting mobile phase[3].

  • Analysis: Inject onto a Pirkle-type or Polysaccharide CSP. The introduced ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -acidic dinitrobenzoyl group will interact strongly with 
    
    
    
    -basic sites on the CSP, drastically improving
    
    
    .

Quantitative Data Summaries

Table 1: Mobile Phase Additive Guidelines for Amino Alcohols

Analyte CharacteristicRecommended AdditiveOptimal ConcentrationMechanism of Action
Highly Basic (

)
Diethylamine (DEA)0.05% - 0.2% (v/v)Competitively binds to free silanols, masking them from the analyte[3].
Amphoteric / ZwitterionicTrifluoroacetic Acid (TFA)0.1% (v/v)Keeps acidic moieties protonated and neutralizes surface charge[3].
Primary AminesEthanolamine0.1% (v/v)Provides both basic and hydrogen-bonding masking capabilities.

Table 2: CSP Selection Matrix for Amino Alcohols

Analyte SubclassPrimary CSP RecommendationPreferred Elution ModeKey Chiral Recognition Mechanism
Primary Amino AlcoholsCrown-Ether (e.g., CrownSil)Reversed-Phase (Acidic)Host-guest complexation of the protonated amine inside the 18-crown-6 cavity.
Secondary/TertiaryPolysaccharide (Amylose)Normal PhaseHydrogen bonding, dipole-dipole, and steric inclusion within the polymer clefts[3][5].
Derivatized Amino AlcoholsPirkle-TypeNormal PhaseStrong

interactions between the derivatizing agent and the CSP[5].

Frequently Asked Questions (FAQs)

Q: Why does lowering the column temperature improve my enantiomeric resolution but ruin my peak shape? A: Enantiomeric resolution is thermodynamically driven. Lower temperatures (e.g., 10°C - 15°C) enhance the subtle enthalpic bonding forces responsible for chiral differentiation[2]. However, lowering the temperature also increases mobile phase viscosity and decreases mass transfer kinetics. This slower mass transfer causes the analyte to diffuse more broadly inside the column, resulting in wider, less efficient peaks[2]. You must empirically find the "sweet spot" temperature for your specific compound.

Q: I am seeing "ghost peaks" in my gradient run. Is my column degrading? A: Not necessarily. Ghost peaks often originate from carryover or contaminated solvents[2]. To self-validate: Run a blank gradient with zero injection volume. If peaks appear, your mobile phase or system lines are contaminated. If the blank is clean, inject pure sample solvent. If peaks appear, your diluent is contaminated. If both are clean, the issue is autosampler carryover[2].

Q: Can I use a Type B silica column to avoid using DEA additives? A: Yes. Modern Type B silica columns are manufactured using high-purity, metal-free processes that drastically reduce the number of free, highly acidic silanol groups[1]. Switching to a Type B column can significantly minimize peak tailing for basic compounds, often eliminating the need for harsh basic additives entirely[1].

Comprehensive References

  • Chirality (PubMed) - Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases URL:[Link]

  • Regis Technologies - Crown-Ether Chiral Stationary Phases URL:[Link]

  • Phenomenex - How to Reduce Peak Tailing in HPLC? URL:[Link]

  • Phenomenex - Chiral HPLC Columns Overview URL:[Link]

Sources

Troubleshooting

Removing palladium catalyst residues from amino alcohol products

Status: Operational Subject: Troubleshooting Pd Catalyst Residues in Chelating Substrates Ticket Priority: High (ICH Q3D Compliance) Core Directive & Scientific Context Why is this difficult? Unlike simple hydrocarbons,...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting Pd Catalyst Residues in Chelating Substrates Ticket Priority: High (ICH Q3D Compliance)

Core Directive & Scientific Context

Why is this difficult? Unlike simple hydrocarbons, amino alcohols act as bidentate or tridentate ligands. The nitrogen (amine) and oxygen (alcohol) atoms coordinate with Palladium (Pd) to form highly stable 5- or 6-membered chelate rings. Standard filtration (Celite) or generic silica plugs often fail because the Pd is not just physically suspended; it is chemically bound to your product.

The Solution: You must introduce a "super-ligand"—a scavenger with a binding constant (


) orders of magnitude higher than your amino alcohol product.

Diagnostic & Assessment (Triage)

Q: My product is dark grey/black. Does this mean I have high Pd content? A: Not necessarily, but likely.

  • Black/Grey: Indicates colloidal Pd(0) (nanoparticles). These are easier to remove via filtration or activated carbon, but often coexist with soluble Pd(II).

  • Orange/Red/Brown: Indicates soluble Pd(II) complexes (the "killer" impurity). These require chemical scavenging.

  • Action: Do not rely on visual inspection. Run a quantitative screen (ICP-MS or XRF) early. Visual color limits are often >100 ppm, whereas ICH Q3D limits are typically <10 ppm.

Q: What is the target limit? A: Refer to ICH Q3D Class 2B limits.

  • Oral:

    
     100 µ g/day  (approx. 10 ppm for a 10g daily dose).[1]
    
  • Parenteral:

    
     10 µ g/day  (approx. 1 ppm).[1]
    

Scavenger Selection Guide

Q: Which scavenger should I use for amino alcohols? A: Avoid generic "Silica-Amine" scavengers; they will not out-compete your product. Use Sulfur-based scavengers.

Comparative Scavenger Matrix
Scavenger TypeFunctional GroupBest For...MechanismSolvent Compatibility
Si-Thiol Propylthiol (-SH)General Purpose. First-line defense for most Pd species.Soft-Soft interaction (S-Pd).All organic/aqueous.[2]
Si-DMT DimercaptotriazineHigh Chelation. Best when the product strongly binds Pd (e.g., pyridines, amino alcohols).High-affinity chelation.Methanol, THF, DMF.
Si-Thiourea ThioureaElectrophilic Pd. Excellent for cationic Pd species.Coordination.Wide range.[2][3][4][5][6]
Activated Carbon N/AColloidal Pd(0). Use only as a pre-filter.Physisorption.N/A
Decision Logic (Visualization)

ScavengerSelection Start START: Amino Alcohol Product (Pd Contaminated) PdState Dominant Pd Species? Start->PdState Colloidal Colloidal (Black/Grey) PdState->Colloidal Soluble Soluble Complex (Orange/Red) PdState->Soluble Carbon Activated Carbon / Celite (Risk: Yield Loss) Colloidal->Carbon Physical Removal Chelation Is Product a Strong Chelator? (e.g., Pyridine, Imidazole) Soluble->Chelation Carbon->Soluble Residual Pd(II)? SiThiol Select: Si-Thiol (Standard) Chelation->SiThiol No (Aliphatic Amine) SiDMT Select: Si-DMT (High Affinity) Chelation->SiDMT Yes (Heterocycle/Chelator) SiThiourea Select: Si-Thiourea (Alternative) Chelation->SiThiourea Alt: If Acidic Conditions

Caption: Decision tree for selecting the optimal scavenging agent based on Pd species and product structure.

Experimental Protocols

Protocol A: Batch Mode Scavenging (Standard)

Use this for gram-to-kilogram scale purification.

  • Dissolution: Dissolve crude amino alcohol in a solvent where it is freely soluble (THF, EtOAc, or MeOH). Avoid DCM if possible (slower kinetics).

  • Loading: Add 4–8 equivalents of Scavenger (w/w relative to estimated Pd mass, NOT product mass).

    • Rule of Thumb: If Pd content is unknown, start with 10% w/w of scavenger relative to the product.

  • Incubation: Stir at 50–60°C for 4 hours.

    • Note: Room temperature works but requires longer times (12–16h). Heat breaks the Product-Pd chelate bond.

  • Filtration: Filter through a 0.45 µm membrane or a sintered glass funnel.

  • Wash: Wash the filter cake with the dissolution solvent to recover entrained product.

Protocol B: The "Protonation Trick" (Advanced Troubleshooting)

Use this if Protocol A fails to reduce Pd < 20 ppm.

Theory: Protonating the amine nitrogen of your product (


) destroys its ability to coordinate Pd. The scavenger (e.g., Si-Thiol) remains active in mild acid.
  • Acidify: Add dilute HCl or Acetic Acid to your crude mixture until pH

    
     3–4.
    
  • Scavenge: Add Si-Thiol (Si-DMT is less stable in strong acid; use Thiol).

  • Process: Stir at 40°C for 2 hours.

  • Filter: Remove the scavenger.

  • Neutralize: Basify the filtrate to recover your free base amino alcohol.

Troubleshooting & FAQs

Q: I used Activated Carbon, but my yield dropped by 30%. Why? A: Activated carbon is non-selective. It relies on surface area adsorption. Polar amino alcohols often adsorb strongly to the carbon surface.

  • Fix: Switch to functionalized silica (Si-Thiol/Si-DMT). The interaction is covalent and specific to the metal, leaving your organic product in solution.

Q: The scavenger isn't working; Pd is stuck at 50 ppm. A: Check your solvent.

  • Problem: Coordinating solvents (DMSO, DMF, Pyridine) compete with the scavenger.

  • Fix: Perform a solvent swap to a non-coordinating solvent (Toluene, EtOAc, iPrOH) before adding the scavenger.

Q: Can I use crystallization instead? A: Proceed with caution.

  • Risk: Amino alcohol-Pd complexes often co-crystallize with the product, leading to "hot" crystals.

  • Strategy: Use a scavenger before the final crystallization to debulk the Pd, then crystallize for final polishing.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Available at: [Link]

  • Phillips, S. T., et al. (2016). Evaluation of Homogeneous and Heterogeneous Methods for Palladium Removal. Organic Process Research & Development. Available at: [Link]

Sources

Optimization

Storage stability of (3R)-3-Amino-3-[4-(isopropyl)phenyl]propan-1-ol

Technical Support Center: Storage & Stability Troubleshooting for (3R)-3-Amino-3-[4-(isopropyl)phenyl]propan-1-ol Welcome to the Technical Support Center for (3R)-3-Amino-3-[4-(isopropyl)phenyl]propan-1-ol . As a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage & Stability Troubleshooting for (3R)-3-Amino-3-[4-(isopropyl)phenyl]propan-1-ol

Welcome to the Technical Support Center for (3R)-3-Amino-3-[4-(isopropyl)phenyl]propan-1-ol . As a critical chiral building block and pharmaceutical intermediate, maintaining the chemical and optical purity of this compound is paramount. This guide synthesizes field-proven insights and standard stability testing guidelines to help researchers diagnose, troubleshoot, and prevent storage-related degradation.

The molecule features three primary vulnerabilities:

  • Primary Amine: Highly nucleophilic; susceptible to oxidation and reversible carbamate formation upon exposure to atmospheric CO₂.

  • Chiral Benzylic Center (C3): Vulnerable to racemization under thermal stress or pH extremes due to the stabilization of transient benzylic intermediates.

  • 1,3-Amino Alcohol Motif: Strongly hydrogen-bonding, leading to significant hygroscopicity and moisture-induced physical changes.

Part 1: Diagnostic Workflow

Before diving into specific troubleshooting steps, utilize the diagnostic workflow below to categorize your degradation issue based on analytical readouts.

TroubleshootingWorkflow Start Degradation Detected in (3R)-Amino Alcohol Decision Primary Mode of Degradation? Start->Decision Chiral Loss of Optical Purity (Drop in % ee) Decision->Chiral Chiral HPLC Chemical Chemical Impurities (HPLC/LC-MS) Decision->Chemical LC-MS Physical Physical Changes (Clumping/Moisture) Decision->Physical Visual / KF Racemization Benzylic C3 Racemization Check pH & Heat Stress Chiral->Racemization Oxidation Amine Oxidation (+16 Da) Check Inert Gas Seal Chemical->Oxidation Mass +16 Carbamate Carbamate Adduct (+44 Da) Check CO2 Exposure Chemical->Carbamate Mass +44 Hygroscopy Moisture Uptake Check Desiccant Physical->Hygroscopy

Diagnostic workflow for troubleshooting storage stability issues in (3R)-amino alcohol.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Loss of Enantiomeric Excess (% ee) Q: Why did my batch show a sudden drop in enantiomeric excess after 6 months of storage at room temperature? Causality: The chiral center at the C3 position is benzylic (adjacent to the isopropylphenyl ring) and directly bears the primary amine. Under thermal stress or in the presence of trace transition metals or basic impurities, the benzylic C-H bond can undergo transient deprotonation or radical abstraction. This creates a planar, achiral intermediate that subsequently reprotonates non-stereoselectively, leading to racemization[1]. Actionable Advice:

  • Always store the compound at controlled low temperatures (2–8°C) for long-term storage.

  • Ensure that all glassware and container closure systems are free of trace alkaline residues.

Issue 2: Appearance of a +44 Da Impurity on LC-MS Q: My aged sample shows a new peak with a mass shift of +44 Da. Is the batch ruined? Causality: Primary amines are strong nucleophiles. When exposed to atmospheric carbon dioxide, the amine attacks the electrophilic carbon of CO₂, forming a zwitterionic intermediate that rapidly transfers a proton to yield an alkylammonium carbamate[2]. This +44 Da mass shift corresponds to the addition of CO₂. Actionable Advice: This reaction is often reversible. You can recover the free amine by gently heating the sample under a high vacuum (see Protocol 2). To prevent this, always purge the container headspace with Argon or Nitrogen before sealing.

Issue 3: Hygroscopicity and Clumping Q: The powder has become sticky and difficult to weigh. Has it degraded? Causality: The presence of both a primary hydroxyl group (-OH) and a primary amine (-NH₂) creates a dense network of hydrogen bond donors and acceptors. This makes the molecule highly hygroscopic. While moisture uptake does not immediately alter the chemical structure, it lowers the glass transition temperature of the powder, causing clumping, and can accelerate hydrolytic degradation pathways over time. Actionable Advice: Store the material in tightly sealed amber glass vials inside a secondary container with indicating silica gel desiccants. Quantify water content using Karl Fischer (KF) titration before use.

Part 3: Quantitative Stability Data

To establish a baseline for your quality control, below is a synthesized stability profile based on standard ICH Q1A(R2) testing parameters[3].

Storage ConditionTime PointAppearanceAssay (HPLC)Chiral Purity (% ee)Moisture (KF)
Initial Release 0 MonthsWhite Powder99.8%99.5%0.2%
Long-Term (5°C ± 3°C) 6 MonthsWhite Powder99.7%99.4%0.3%
Long-Term (5°C ± 3°C) 12 MonthsWhite Powder99.5%99.2%0.4%
Accelerated (25°C / 60% RH) 3 MonthsOff-white Powder98.2%97.8%1.5%
Accelerated (25°C / 60% RH) 6 MonthsPale Yellow, Clumpy96.5%95.1%3.2%

Note: Accelerated conditions demonstrate significant vulnerabilities to moisture uptake and chiral degradation, validating the necessity of cold, dry storage.

Part 4: Experimental Protocols

Protocol 1: ICH Q1A(R2) Forced Degradation (Stress Testing) To validate the stability-indicating power of your analytical procedures, perform forced degradation on a single batch[3]. This protocol is a self-validating system: if mass balance is not achieved (i.e., Sum of degradants + remaining API ≠ 100%), your HPLC method requires optimization (e.g., adjusting the gradient or detector wavelength to capture highly polar degradants).

  • Preparation: Prepare a 1.0 mg/mL stock solution of (3R)-3-Amino-3-[4-(isopropyl)phenyl]propan-1-ol in HPLC-grade Acetonitrile/Water (50:50).

  • Acid/Base Stress:

    • Transfer 5 mL of stock to two separate vials.

    • Add 1 mL of 1N HCl to Vial A (Acid stress) and 1 mL of 1N NaOH to Vial B (Base stress).

    • Incubate at 60°C for 24 hours.

    • Causality Check: Base stress will likely induce racemization at the benzylic C3 position. Analyze via Chiral HPLC to confirm the stability-indicating power of your chiral method.

  • Oxidative Stress:

    • Transfer 5 mL of stock to Vial C.

    • Add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Causality Check: Watch for +16 Da (hydroxylamine) or +14 Da (imine) peaks on LC-MS resulting from primary amine oxidation.

  • Neutralization & Analysis: Neutralize Vials A and B. Dilute all samples to 0.1 mg/mL and inject into the LC-MS and Chiral HPLC systems.

Protocol 2: Reversal of CO₂-Induced Carbamate Formation If your batch has absorbed CO₂ (evidenced by a +44 Da mass shift), use this protocol to reverse the equilibrium and recover the free amine[2].

  • Setup: Transfer the affected powder to a round-bottom flask. Do not dissolve in solvent, as solid-state reversal prevents unwanted side reactions (like urea formation).

  • Vacuum Application: Attach the flask to a high-vacuum Schlenk line (< 0.1 mbar).

  • Thermal Desorption: Submerge the flask in an oil bath set to 45°C. Caution: Do not exceed 50°C to prevent benzylic racemization.

  • Equilibrium Shift: Maintain heat and vacuum for 4–6 hours. The applied vacuum continuously removes the dissociated CO₂ gas, driving the equilibrium back toward the free amine via Le Chatelier's principle.

  • Verification: Backfill the flask with Argon. Sample the powder and run a rapid LC-MS to confirm the disappearance of the +44 Da adduct.

References

1.[3] European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8S4p9AMNR9hp51a-00gLStOoZq3jRRvl4kfY-uk6SK8xmZIUkMHhTti1cp_pxZIGKiWgSmdXF1ZC8yh3HwO2Kmb6wkXFa0gj1htSMovO0RfCch5a12wZ7lQOt8axx51R8Oe_6tZeL4r0S4qRlWnSTmWgJqiXS1EqpV-DE6HPHG7MiwVpm4lm-8lbKn9RngGGlWWUK9eWx9ctCUXFlKMDYQEn2jdi1M_Nm9HI=] 2.[2] MDPI. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXI3wA-6x0HpcadiTD654uL-LowR17p3LhxLhg8086hJuo43vXpyIey0j8xhuMjmkF9tPIfsrQROE6FEIRD9fQyQr7vYzBzvpuCHHqkKOGVqm8X1fY9XeuBkT_-s2nRV5M] 3.[1] DataPDF / Tetrahedron. Thiyl Radical Mediated Racemization of Nonactivated Aliphatic Amines. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNlWr3MoM3JNsFbh_b_JV9iyT_PWuTbmlWgJqSbc3zL3Sz2_p3-8Q-HQudPwt7LMdtB1yom-nGLnynHLwDoqSYyWMJlkWn_rPpETluynAYONN_OLFlvZ9KBVnVScAku5dHfcCRDbExpBr4cktZxk4rT3Hr9-mxsuqvWDC2hHRkD-zVgyZEqZEPz6AOCcWqCp1BOwvu3QHoh0NWgvdHrtTpWFukBG_RwaZOuDnOgOk4nM9BnGj9]

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges in Amino Propanol Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing solubility roadblocks when working with amino propanol derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing solubility roadblocks when working with amino propanol derivatives.

Mechanistic Causality: The Solubility Paradox

Amino propanol (e.g., 2-amino-1-propanol or 3-amino-1-propanol) is intrinsically hydrophilic due to its primary amine and hydroxyl groups. However, when synthesized into complex derivatives—such as bulky N-substituted aryl compounds or bis-substituted cyclam derivatives—the lipophilic bulk often overpowers the polar headgroups. This results in poor aqueous solubility, heavily dictated by the compound's stable crystal lattice energy and high partition coefficient (Log P)[1].

Because the amine group typically has a pKa of ~9.5, these derivatives are highly soluble in acidic environments (pH 2.0) where the amine is fully protonated. However, at physiological pH (7.4), the un-ionized free base fraction increases exponentially, leading to rapid precipitation in biological assays or formulation vehicles[2]. Overcoming this requires either disrupting the crystal lattice (via solid dispersions) or shielding the lipophilic moiety (via cyclodextrin complexation)[3].

Troubleshooting FAQs

Q1: My amino propanol derivative dissolves perfectly in 0.1 M HCl but crashes out immediately when diluted in PBS (pH 7.4). How can I stabilize the solution? A1: This is a classic pH-dependent solubility issue. At pH 7.4, the environmental pH approaches the pKa of the aminopropanol moiety, shifting the equilibrium toward the highly lipophilic, insoluble free base[2]. Causality & Solution: If your assay permits, formulate the compound as a stable hydrochloride or tartrate salt prior to dissolution[4]. If physiological pH is strictly required, you must lower the apparent Log P of the system by introducing a co-solvent (e.g., 10% DMSO or Propylene Glycol) or encapsulate the free base using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[3].

Q2: I attempted an Amorphous Solid Dispersion (ASD) using Carboxymethyl Chitosan (CMch), but my compound still shows poor dissolution. Why? A2: The method of preparation heavily impacts the thermodynamic stability of the dispersion. If you used solvent evaporation with CMch, premature drug precipitation may have occurred before the polymer could fully interact with the drug. Causality & Solution: Switch to a kneading method for CMch, or change the polymer to Polyvinylpyrrolidone (PVP K30) if you prefer solvent evaporation. PVP K30 provides superior hydrogen bonding with the hydroxyl group of the amino propanol, effectively locking it in the amorphous state and preventing the crystal lattice from reforming[5].

Q3: How do I know whether to choose Cyclodextrin Complexation or a Solid Dispersion? A3: The choice depends on the molecular weight and Log P of your derivative. HP-β-CD is ideal for molecules with a Log P between 2.0 and 4.0 that can physically fit inside the cyclodextrin's hydrophobic cavity[3]. If your derivative is excessively bulky or has a Log P > 4.0, an ASD using PVP K30 is thermodynamically more favorable because it relies on macroscopic lattice disruption rather than 1:1 molecular encapsulation[5].

Self-Validating Experimental Protocols

Protocol A: Preparation of Amorphous Solid Dispersions (ASDs) via Solvent Evaporation

Causality: Converting a crystalline amino propanol derivative to an amorphous state removes the energy barrier required to break the crystal lattice, drastically enhancing kinetic solubility. PVP K30 is selected to sterically hinder recrystallization[5].

  • Dissolution: Dissolve the amino propanol derivative and PVP K30 (1:5 w/w ratio) in a volatile organic solvent mixture (e.g., Dichloromethane/Ethanol 1:1 v/v) until completely clear.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator at 40°C under reduced pressure.

    • Self-Validation Check 1: The resulting film must be completely transparent. Any opacity indicates premature crystallization, invalidating the batch. If opaque, discard and re-evaluate the solvent ratio.

  • Drying: Dry the transparent film in a vacuum desiccator for 24 hours to remove residual solvent.

  • Pulverization: Scrape and mill the solid dispersion into a fine powder.

  • Validation (Critical): Analyze the powder via Differential Scanning Calorimetry (DSC).

    • Self-Validation Check 2: The absence of the drug's characteristic melting endotherm confirms successful amorphization. If an endotherm is present, the system is invalid; increase the polymer ratio to 1:10 w/w.

Protocol B: Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Causality: HP-β-CD features a hydrophobic cavity that encapsulates the lipophilic aryl/alkyl tail of the derivative, while its hydrophilic exterior ensures aqueous solubility[3].

  • Preparation: Prepare a 10% w/v solution of HP-β-CD in deionized water.

  • Addition: Add an excess amount of the amino propanol derivative (beyond its known saturation limit) to the cyclodextrin solution.

  • Equilibration: Shake the suspension at 150 rpm at 25°C for 72 hours.

    • Causality: A 72-hour window ensures thermodynamic equilibrium is reached between the free drug, the complex, and the solid state.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, precipitated drug.

  • Lyophilization: Freeze-dry the filtrate to obtain the solid inclusion complex for downstream assays.

Quantitative Data Summary

Troubleshooting TechniqueOptimal Compound Log PExpected Solubility IncreasePrimary Mechanism of Action
Salt Formation (HCl) < 3.050x - 100xComplete ionization of the primary amine group[4].
HP-β-CD Complexation 2.0 - 4.010x - 50xHydrophobic encapsulation of lipophilic moieties[3].
Solid Dispersion (PVP) > 4.05x - 20xCrystal lattice disruption and amorphization[5].

Decision Workflow

SolubilityTroubleshooting Start Identify Amino Propanol Derivative Solubility Issue Check_pH Is the vehicle pH above 7.0? Start->Check_pH Acidify Lower pH or Form HCl/Tartrate Salt Check_pH->Acidify Yes (Free Base Precipitates) Check_LogP Is Log P > 4.0? Check_pH->Check_LogP No (Already Acidic) Acidify->Check_LogP Still Insoluble Success Proceed to Biological or Analytical Assays Acidify->Success Soluble SolidDispersion Formulate Amorphous Solid Dispersion (PVP K30) Check_LogP->SolidDispersion Yes (Highly Lipophilic) Cyclodextrin HP-β-CD Inclusion Complexation Check_LogP->Cyclodextrin No (Moderate Lipophilicity) Validate Validate via DSC/PXRD (Confirm Amorphization) SolidDispersion->Validate Cyclodextrin->Validate Validate->SolidDispersion Fail (Recrystallization) Validate->Success Pass

Decision tree for resolving aqueous solubility issues in amino propanol derivatives.

References

  • Title : Antitubercular Bis-Substituted Cyclam Derivatives: Structure–Activity Relationships and in Vivo Studies Source : Journal of Medicinal Chemistry - ACS Publications URL : [Link]

  • Title : Drug-like property-driven optimization of 4-substituted 1,5-diarylanilines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors against rilpivirine-resistant mutant virus Source : PMC - PubMed Central URL : [Link]

  • Title : Enhancing gliclazide solubility using solid dispersions with carboxymethyl chitosan and polyvinylpyrrolidone K30 as polymeric carriers Source : Taylor & Francis URL :[Link]

  • Source: Google Patents (US10064954B2)

Sources

Optimization

Minimizing side reactions in Mannich condensation of acetophenones

Welcome to the technical support center for the Mannich condensation of acetophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Mannich condensation of acetophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into minimizing common side reactions and optimizing your experimental outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical reasoning to empower your decision-making.

Q1: My reaction yields are consistently low, or the reaction fails to proceed. What are the likely causes and how can I resolve this?

Low or no yield in a Mannich reaction can be frustrating and often points to issues with reagent quality or suboptimal reaction conditions.[1]

Core Causality: The Mannich reaction hinges on the efficient in-situ formation of an electrophilic iminium ion from the amine and formaldehyde, and the subsequent nucleophilic attack by the enol or enolate form of the acetophenone.[2][3][4][5] Any factor that inhibits these steps will compromise your yield.

Troubleshooting Steps:

  • Reagent Quality and Integrity:

    • Formaldehyde Source: Paraformaldehyde, a common source of formaldehyde, can be of poor quality or depolymerize inefficiently.[6] It is recommended to use fresh, high-quality paraformaldehyde. Alternatively, an aqueous formaldehyde solution (formalin) can be used, but be mindful of the water content as it can affect the reaction equilibrium.

    • Amine Hydrochloride: Ensure the secondary amine hydrochloride is pure and has been stored correctly to prevent degradation.[1]

    • Acetophenone Purity: Impurities in the starting acetophenone can lead to unwanted side reactions.[1]

  • Optimizing Iminium Ion Formation:

    • pH Control: The formation of the iminium ion is typically most efficient under mildly acidic conditions (pH 4-5).[7] Using the amine as its hydrochloride salt often provides the necessary acidity.[8][9] Excessively strong acid can protonate the amine, rendering it non-nucleophilic, while basic conditions may not favor iminium ion formation.[7]

    • Pre-formed Iminium Salts: For sensitive substrates or to gain greater control over the reaction, consider using a pre-formed and isolated iminium salt, such as Eschenmoser's salt (dimethyl(methylidene)ammonium iodide).[6][10] This decouples iminium ion formation from the main reaction.

  • Reaction Conditions:

    • Temperature: While refluxing is common, high temperatures can promote side reactions and polymerization.[6] It is advisable to start at a lower temperature and gradually increase it if the reaction is too slow.[6][11]

    • Reaction Time: Ensure the reaction is monitored over a sufficient period. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the product.[6]

Q2: I'm observing a significant amount of a higher molecular weight byproduct. How can I prevent the formation of the bis-Mannich product?

The formation of a bis-Mannich product, where two aminomethyl groups are added to the acetophenone, is a common side reaction, especially when the reaction is left for too long or when there's an excess of formaldehyde and amine.

Core Causality: The initial Mannich base product can still possess an acidic α-proton, making it susceptible to a second aminomethylation.

Troubleshooting Steps:

  • Stoichiometry Control:

    • Carefully control the stoichiometry of your reactants. Use a slight excess of the acetophenone relative to the formaldehyde and amine to favor the mono-substituted product. A molar ratio of 1.2:1:1 (acetophenone:formaldehyde:amine) is a good starting point.[12][13]

  • Slow Addition Protocol:

    • Instead of mixing all reactants at once, slowly add the formaldehyde or a solution of the formaldehyde and amine to the acetophenone. This maintains a low concentration of the iminium ion, reducing the likelihood of a second addition to the product.

  • Monitoring Reaction Progress:

    • Closely monitor the reaction by TLC or LC-MS. Once the desired mono-Mannich product is the major species, quench the reaction to prevent further reaction.[6]

  • Use of Bulky Amines:

    • Employing a bulkier secondary amine can sterically hinder the approach of a second iminium ion to the mono-Mannich product.

Q3: My TLC plate shows significant streaking or a baseline spot, suggesting polymerization. What is causing this and how can it be minimized?

Polymerization is a frequent issue, often arising from the self-condensation of formaldehyde or side reactions involving the acetophenone.

Core Causality: Formaldehyde can readily polymerize, especially under harsh conditions. Additionally, the enolate of acetophenone can react with other acetophenone molecules in an aldol-type self-condensation.[1][11]

Troubleshooting Steps:

  • Temperature Control: High reaction temperatures are a primary driver of polymerization.[6] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • pH Management: Both highly acidic and highly basic conditions can promote side reactions. Maintain a mildly acidic pH to favor the desired Mannich reaction pathway.[6]

  • Order of Addition: A slow, controlled addition of the formaldehyde to the reaction mixture can help maintain a low concentration of the reactive monomer, thus suppressing polymerization.[1]

  • Solvent Choice: The choice of solvent can influence the solubility of reactants and intermediates, potentially affecting the rates of competing side reactions. Ethanol is a commonly used solvent.[12][13]

Frequently Asked Questions (FAQs)

What is the role of the acid or base catalyst in the Mannich reaction?

The Mannich reaction is typically acid-catalyzed.[3][9] The acid serves two primary purposes:

  • It facilitates the formation of the electrophilic iminium ion from the amine and formaldehyde.[2]

  • It catalyzes the tautomerization of the acetophenone to its enol form, which is the active nucleophile.[3][4]

While some Mannich reactions can be performed under basic conditions, this can increase the likelihood of aldol self-condensation of the acetophenone.[1]

How does the choice of amine (primary vs. secondary) affect the reaction?
  • Secondary Amines: These are generally preferred as they lead to the formation of a tertiary Mannich base. This product cannot form an iminium ion and undergo further reactions, thus avoiding certain polymerization pathways.[2]

  • Primary Amines/Ammonia: These will form a secondary or primary Mannich base, respectively. These products still contain an N-H bond and can react further with formaldehyde, potentially leading to more complex mixtures.[2][4][5]

Can aldehydes other than formaldehyde be used?

Yes, other non-enolizable aldehydes (those lacking α-hydrogens), such as benzaldehyde, can be used.[2][12][13] However, their reactivity is generally lower than that of formaldehyde due to steric hindrance and electronic effects.[7] If an enolizable aldehyde is used, it will compete with the acetophenone as the nucleophilic component, leading to a mixture of products.

Optimized Experimental Protocol: Minimizing Side Reactions

This protocol incorporates best practices to favor the formation of the mono-Mannich base of acetophenone.

Protocol 1: Controlled Mannich Reaction with Slow Addition

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve the acetophenone (1.2 equivalents) and the secondary amine hydrochloride (e.g., dimethylamine hydrochloride, 1.0 equivalent) in a suitable solvent like ethanol.

  • Preparation of Addition Solution: In a separate flask, prepare a solution of formaldehyde (1.0 equivalent, e.g., from paraformaldehyde by gentle heating in the reaction solvent)

  • Slow Addition: Heat the acetophenone and amine solution to a moderate temperature (e.g., 50-60 °C). Add the formaldehyde solution dropwise from the dropping funnel over a period of 1-2 hours.[6]

  • Reaction Monitoring: After the addition is complete, maintain the temperature and monitor the reaction's progress by TLC or LC-MS until the starting acetophenone is mostly consumed.[6]

  • Workup: Cool the reaction mixture to room temperature. If the product precipitates as the hydrochloride salt, it can be collected by filtration.[1] Otherwise, perform an aqueous workup. This may involve neutralization with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure.[6]

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Data and Visualization

Table 1: Influence of Key Parameters on Reaction Outcome
ParameterGeneral RecommendationRationale for Minimizing Side Reactions
Temperature Start low (e.g., 50°C) and increase if necessaryLower temperatures disfavor polymerization and aldol condensation.[6]
pH Mildly acidic (pH 4-5)Optimizes iminium ion formation while minimizing base-catalyzed side reactions.[7]
Amine Type Secondary amine (e.g., dimethylamine)Product is a tertiary amine, preventing further reaction at the nitrogen atom.[2]
Stoichiometry Slight excess of acetophenoneFavors mono-aminomethylation over bis-aminomethylation.
Order of Addition Slow addition of formaldehyde/iminium precursorMaintains a low concentration of the electrophile, reducing polymerization and bis-adduct formation.[6]
Diagrams of Reaction Pathways

// Low Yield Path Reagents [label="Check Reagent Quality\n(Paraformaldehyde, Amine)", fillcolor="#E8F5E9"]; Conditions [label="Optimize Conditions\n(pH, Temp, Time)", fillcolor="#E8F5E9"]; Preformed [label="Consider Pre-formed\nIminium Salt", fillcolor="#E8F5E9"];

// Side Products Path BisMannich [label="Bis-Mannich Product?", shape=diamond, style=filled, fillcolor="#FAD2CF"]; Polymer [label="Polymerization?", shape=diamond, style=filled, fillcolor="#FAD2CF"]; Stoichiometry [label="Adjust Stoichiometry\n(Excess Acetophenone)", fillcolor="#E8F5E9"]; SlowAdd [label="Use Slow Addition", fillcolor="#E8F5E9"]; Monitor [label="Monitor and Quench", fillcolor="#E8F5E9"]; LowerTemp [label="Lower Reaction Temp", fillcolor="#E8F5E9"];

Start -> LowYield; Start -> SideProducts;

LowYield -> Reagents [label="Yes"]; Reagents -> Conditions; Conditions -> Preformed;

SideProducts -> BisMannich [label="Yes"]; SideProducts -> Polymer [label="No"];

BisMannich -> Stoichiometry [label="Yes"]; Stoichiometry -> SlowAdd; SlowAdd -> Monitor;

Polymer -> LowerTemp [label="Yes"]; } dot Caption: A logical workflow for troubleshooting common issues in Mannich reactions.

References

  • Organic Reactions, Inc. (2026). The Mannich Reaction. Organic Reactions. [Link]

  • ResearchGate. (n.d.). Effect of reaction temperature during the first step (Mannich reaction).... ResearchGate. [Link]

  • Chemistry Steps. (2021). Mannich Reaction. Chemistry Steps. [Link]

  • Wikipedia. (2023). Mannich reaction. Wikipedia. [Link]

  • ResearchGate. (n.d.). The Mannich Reaction. ResearchGate. [Link]

  • Mansour, T. S. (n.d.). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [Link]

  • Rodić, M. V., et al. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. PMC. [Link]

  • Chemistry LibreTexts. (2023). Mannich Reaction. Chemistry LibreTexts. [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. BYJU'S. [Link]

  • University of Calgary. (n.d.). The Mannich Reaction. University of Calgary. [Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling of Corrosive Amino Alcohols (H314)

Welcome to the Technical Support Center for the safe handling of corrosive amino alcohols designated with the H314 hazard code. This guide is designed for researchers, scientists, and drug development professionals who w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the safe handling of corrosive amino alcohols designated with the H314 hazard code. This guide is designed for researchers, scientists, and drug development professionals who work with these potent and valuable chemical compounds. My aim is to provide not just procedural steps but also the scientific reasoning behind them, ensuring your experiments are both successful and, above all, safe.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational knowledge required before you even open a container of an H314 amino alcohol.

Q1: What exactly does the H314 hazard code signify for an amino alcohol?

A: The H314 hazard statement, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicates that the substance "Causes severe skin burns and eye damage."[1][2][3][4] This is a critical warning. Unlike substances that merely cause irritation, H314 compounds can cause irreversible damage to living tissue upon contact.[5][6][7] For amino alcohols, this corrosive nature is often due to their basicity (high pH) and their ability to hydrolyze fats and proteins in the skin.

Q2: I've worked with other corrosive materials. Are H314 amino alcohols different?

A: Yes, and this is a crucial point. While the primary hazard is corrosive action, amino alcohols possess a unique combination of properties. They are often viscous, colorless liquids with ammonia-like odors.[8][9][10] Many are also combustible and can be absorbed through the skin, presenting both immediate and delayed systemic health risks.[8][11] For example, Ethanolamine can affect the nervous system and may cause damage to the liver and kidneys with high or repeated exposure.[11] Always consult the Safety Data Sheet (SDS) for the specific amino alcohol you are using to understand its full hazard profile.

Q3: What are the absolute minimum Personal Protective Equipment (PPE) requirements for handling any H314 amino alcohol?

A: Due to the severe nature of the H314 hazard, standard laboratory PPE is insufficient. The following is the mandatory minimum, with the understanding that a risk assessment for your specific procedure may require more.[12][13][14]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.A face shield alone is not adequate.[6] Goggles protect against splashes from all angles, while the face shield provides an essential secondary barrier.[12][13]
Hand Protection Chemically resistant gloves (e.g., butyl rubber, neoprene).The specific glove material must be checked for compatibility against the amino alcohol being used.[12][14] Always check the manufacturer's breakthrough time data.
Body Protection A chemical-resistant apron or coveralls over a lab coat.This provides a barrier against splashes and spills, protecting your skin and personal clothing.[12][15]
Footwear Closed-toe, chemical-resistant shoes.Protects against spills that may reach the floor.
Q4: Is it ever acceptable to work with H314 amino alcohols on an open bench?

A: No. All work with H314 amino alcohols must be conducted within a properly functioning chemical fume hood.[6][13] This is non-negotiable for two primary reasons:

  • Vapor Protection: Many amino alcohols are volatile and can cause respiratory tract irritation.[8] A fume hood captures these vapors at the source.

  • Splash and Spill Containment: The sash of the fume hood acts as a physical barrier, protecting you from splashes during transfers and reactions.[13]

Section 2: Troubleshooting Guides - Navigating Experimental Challenges

This section provides a question-and-answer guide to specific issues you may encounter during your experiments.

Handling and Storage
Q: I need to make a dilution of a concentrated H314 amino alcohol. What is the correct procedure?

A: The cardinal rule is to always add the corrosive substance slowly to the diluent (e.g., water), never the other way around. [13][16] This is because the dilution process for many corrosive substances is exothermic, releasing significant heat. Adding water to a concentrated corrosive can cause localized boiling and violent splashing, expelling the hazardous material out of the container. Perform the dilution in a beaker or flask made of heat-resistant material (e.g., borosilicate glass) and use a magnetic stirrer for gentle, consistent mixing.

Q: My H314 amino alcohol container appears to have some solid precipitate. Is it still usable?

A: This could be due to a variety of factors, including temperature fluctuations or contamination. Do not proceed with the experiment. The precipitate may have a different concentration or reactivity. Safely dispose of the container and its contents as hazardous waste and obtain a fresh, unopened stock.

Q: How should I store H314 amino alcohols to ensure stability and safety?

A: Proper storage is critical to prevent degradation and accidents. Follow these guidelines:

  • Segregation: Store H314 amino alcohols in a designated, well-ventilated corrosive storage cabinet, away from incompatible materials, especially acids and strong oxidizers.[17][18]

  • Container Integrity: Ensure containers are tightly sealed to prevent the escape of vapors and absorption of atmospheric moisture.[5][19]

  • Secondary Containment: Always store bottles in a secondary container, such as a plastic tub, that is capable of holding the entire volume of the liquid in case of a leak.

  • Temperature: Store at the temperature recommended in the SDS. Avoid extreme heat or cold.

Emergency Procedures
Q: What are the immediate first aid steps if I splash a small amount of an H314 amino alcohol on my gloved hand?

A:

  • Do not panic.

  • Immediately remove the contaminated glove, turning it inside out as you do so to avoid touching the outer surface.

  • Wash your hands thoroughly with soap and water for at least 15 minutes.[6]

  • Even if you feel no pain, report the incident to your supervisor and consult your institution's occupational health department. Some effects of chemical exposure can be delayed.[20]

Q: What is the procedure for a large splash to the body or a splash to the eyes?

A: This is a medical emergency requiring immediate and decisive action.

  • For a large body splash:

    • Immediately proceed to the nearest emergency safety shower.[6]

    • Once under the shower, pull the activation handle and begin removing all contaminated clothing.[6][20] This is critical, as contaminated clothing can trap the chemical against your skin.[6]

    • Flush the affected area for a minimum of 15 minutes.[6][16]

    • Have someone call for emergency medical assistance.[21]

  • For an eye splash:

    • Go immediately to the nearest eyewash station.[6]

    • Hold your eyelids open and flush your eyes continuously for at least 15 minutes.[6][20]

    • Roll your eyeballs to ensure the entire surface is rinsed.

    • Seek immediate medical attention.[20]

Q: How do I handle a spill of an H314 amino alcohol inside a fume hood?

A: For minor spills that you are trained and equipped to handle:[22][23]

  • Alert others in the lab and ensure the fume hood sash is as low as possible.

  • Wear your full PPE, including double-gloving if necessary.

  • Contain the spill by creating a dike around it with a spill absorbent material suitable for corrosive bases (do not use combustible materials like paper towels).[23][24]

  • Apply a neutralizer for basic/caustic spills (e.g., citric acid).[23] Start from the outside of the spill and work your way in.[25]

  • Once neutralized (you can use pH paper to verify), collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container.[22][26]

  • Decontaminate the fume hood surface with soap and water.

  • Dispose of all contaminated materials, including gloves and wipes, as hazardous waste.[27]

For large or unknown spills, evacuate the area, close the door, and contact your institution's emergency response team.[22][28]

Waste Disposal
Q: How do I properly dispose of waste containing H314 amino alcohols?

A: Corrosive amino alcohol waste is considered hazardous waste and must be disposed of according to strict regulations.

  • Collection: Collect all waste (unused material, contaminated PPE, spill cleanup debris) in a designated, properly labeled, and compatible hazardous waste container.[27] The container must be kept closed except when adding waste.[27]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full description of its contents.

  • Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[29] Never pour H314 amino alcohol waste down the drain.[18]

Section 3: Visualized Workflows

Decision Tree for Handling H314 Amino Alcohols

This diagram outlines the critical decision points from preparation to cleanup.

H314_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_cleanup Cleanup & Disposal Phase Prep Review SDS & SOP PPE Don Full PPE: - Goggles & Face Shield - Resistant Gloves - Apron/Coveralls Prep->PPE Hood Verify Fume Hood Function PPE->Hood Start Begin Experiment in Fume Hood Hood->Start Transfer Slowly Transfer Chemicals Start->Transfer React Monitor Reaction Transfer->React Decon Decontaminate Glassware & Surfaces in Hood React->Decon Spill Spill or Exposure? React->Spill Waste Segregate Hazardous Waste Decon->Waste Doff Doff PPE Correctly Waste->Doff Wash Wash Hands Thoroughly Doff->Wash Spill->React No Emergency EXECUTE EMERGENCY PROCEDURE Spill->Emergency Yes

Caption: A workflow for handling H314 chemicals, from preparation to cleanup.

Emergency Response Logic

This diagram illustrates the immediate actions required in an emergency.

Emergency_Response cluster_skin Skin Exposure cluster_eye Eye Exposure cluster_spill Major Incident Start Exposure Event Occurs Assess Type of Exposure? Start->Assess SkinSplash Remove Contaminated Clothing Assess->SkinSplash Skin Splash EyeSplash Proceed to Eyewash Station Assess->EyeSplash Eye Splash LargeSpill Alert Everyone & Evacuate Assess->LargeSpill Major Spill / Fire Shower Flush with Water for 15+ min in Safety Shower SkinSplash->Shower Flush Flush Eyes for 15+ min EyeSplash->Flush Alarm Activate Fire Alarm / Call Emergency Services LargeSpill->Alarm Medical1 Seek Immediate Medical Attention Shower->Medical1 Medical2 Seek Immediate Medical Attention Flush->Medical2 Isolate Isolate the Area Alarm->Isolate

Sources

Optimization

Technical Support Center: Purification of Sticky Amino Alcohol Solids

Welcome to the technical support center for the purification of amino alcohol solids. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet significant challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of amino alcohol solids. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet significant challenge of purifying amino alcohols that present as sticky solids, oils, or waxes. These compounds are notorious for their reluctance to crystallize and their challenging behavior during chromatography due to their dual functionality—the basic amino group and the polar hydroxyl group.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The advice herein is grounded in established chemical principles to empower you to make informed decisions and optimize your purification strategies.

Frequently Asked Questions (FAQs)

Q1: Why are my amino alcohols so difficult to purify and often sticky or oily?

A1: The difficulty arises from the inherent properties of amino alcohols. The amine group is basic and readily forms salts, while the alcohol group is polar and an excellent hydrogen bond donor and acceptor. This combination leads to strong intermolecular forces, high solubility in polar solvents, and a tendency to form amorphous solids or oils instead of well-ordered crystals. Impurities can also disrupt the crystal lattice, further inhibiting solidification.[1]

Q2: My compound is soluble in almost every common solvent. How can I possibly crystallize it?

A2: This is a classic problem with highly polar molecules. When a compound is highly soluble, achieving the supersaturation required for crystallization is difficult.[2] Key strategies include:

  • Salt Formation: Converting the basic amino alcohol into a salt (e.g., a hydrochloride or oxalate salt) drastically changes its physical properties, often reducing its solubility in organic solvents and promoting crystallization.[3][4]

  • Solvent-Antisolvent Systems: Use a solvent in which your compound is highly soluble (like methanol or water) and slowly introduce an "anti-solvent" in which it is insoluble (like diethyl ether, acetone, or ethanol) to induce precipitation.[2][5]

  • Vapor Diffusion: This gentle technique involves dissolving your compound in a solvent and placing it in a sealed chamber with a more volatile anti-solvent. Slow diffusion of the anti-solvent vapor into your solution can induce the growth of high-quality crystals.[6]

Q3: What is "oiling out," and how can I prevent it?

A3: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid during crystallization.[5] This often happens when the solution becomes saturated at a temperature above the compound's melting point or when high concentrations of impurities are present.[5][7] To prevent this:

  • Use More Solvent: Add more of the "good" solvent to keep the compound dissolved until the solution has cooled further.[7]

  • Lower the Saturation Temperature: Cool the solution much more slowly to allow crystal nucleation to occur at a lower temperature.

  • Change Solvents: The chosen solvent may be too non-polar. Try a more polar solvent or a different solvent-antisolvent combination.[1]

Q4: Can I use column chromatography for these sticky compounds?

A4: Yes, but with specific considerations. The polarity of amino alcohols can cause them to stick irreversibly to standard silica gel (a polar stationary phase).[8] This leads to significant product loss and poor separation. Strategies to overcome this include:

  • Using a Modified Mobile Phase: Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can neutralize the acidic silanol groups on the silica surface, preventing strong adsorption of the basic amino group.[9]

  • Using a Different Stationary Phase: Alumina can be a better choice than silica for basic compounds.[10] Reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, is also a powerful technique for purifying very polar compounds.[11]

Troubleshooting Purification Workflows

This section provides a structured approach to tackling common purification challenges. A logical decision-making workflow is essential for efficiently arriving at a successful purification strategy.

G start Crude Amino Alcohol (Sticky Solid / Oil) is_solid Is the crude material a solid (even if sticky)? start->is_solid try_trituration Attempt Trituration is_solid->try_trituration Yes salt_formation Strategy 1: Salt Formation & Crystallization is_solid->salt_formation No (Oil) trituration_success Success? (Solid Powder Formed) try_trituration->trituration_success recrystallize Attempt Recrystallization trituration_success->recrystallize Yes trituration_success->salt_formation No recrystallize_success Success? (Pure Crystals) recrystallize->recrystallize_success recrystallize_success->salt_formation No, oils out or fails pure_solid Pure Crystalline Solid recrystallize_success->pure_solid Yes chromatography Strategy 2: Specialized Chromatography salt_formation->chromatography Fails salt_formation->pure_solid Success lyophilization Strategy 3: Lyophilization chromatography->lyophilization Fails / Impure chromatography->pure_solid Success lyophilization->pure_solid Success

Caption: Decision workflow for purifying sticky amino alcohols.

Problem 1: My Compound Will Not Solidify from Crude Oil

This is the most common starting point. Direct crystallization is unlikely to work.

Solution A: Trituration

  • What it is: Trituration is the process of repeatedly washing or grinding an impure, sticky solid with a solvent in which the desired compound is insoluble but the impurities are soluble.

  • Why it works: This physically breaks up the amorphous solid and washes away soluble impurities that may be inhibiting crystallization, often resulting in a free-flowing powder.

  • Protocol:

    • Place your sticky solid/oil in a flask or mortar.

    • Add a small amount of a solvent in which your product is known to be poorly soluble (e.g., cold diethyl ether, hexanes, or ethyl acetate).

    • Stir or grind the mixture vigorously with a spatula or pestle. The sticky material should slowly convert into a suspension of fine solid particles.

    • Isolate the solid by vacuum filtration and wash with more of the cold solvent.

    • Dry the solid. This powder is now a better starting material for recrystallization.

Solution B: Salt Formation for Crystallization

  • What it is: Reacting the basic amino group with an acid to form a salt. Common acids include hydrochloric acid (often from a solution of HCl in an organic solvent) and oxalic acid.[3][12]

  • Why it works: Salts have vastly different physical properties than the free base. They typically have higher melting points and are more ionic, which encourages the formation of a stable crystal lattice. Their solubility profile also changes, making them less soluble in many organic solvents, which is ideal for crystallization.[4]

  • Protocol: HCl Salt Formation

    • Dissolve the crude amino alcohol in a suitable anhydrous solvent like ethyl acetate or diethyl ether.[12]

    • Slowly add a solution of anhydrous HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

    • The hydrochloride salt will often precipitate immediately as a solid.

    • If it oils out, add more solvent and gently warm to dissolve, then cool slowly.

    • Collect the crystalline salt by filtration, wash with cold solvent, and dry.[12] The pure free base can be regenerated by dissolving the salt in water and neutralizing with a base.

Problem 2: My Compound "Oils Out" During Recrystallization

You've managed to get a solid, but it melts in the hot solvent instead of dissolving.

Solution A: Adjusting Solvent and Temperature

  • Why it happens: The boiling point of your solvent is likely higher than the melting point of your compound, or the solution is too concentrated.[5][13]

  • Troubleshooting Steps:

    • Add More "Good" Solvent: Re-heat the mixture and add more of the primary solvent to dilute the solution. This lowers the saturation point to a temperature below the compound's melting point.[7]

    • Cool Slowly: Allow the flask to cool to room temperature very slowly, then move it to a refrigerator. Rapid cooling encourages oiling out.[14]

    • Use a Lower-Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.

Problem 3: My Compound Streaks and Sticks on a Silica Gel Column

Your compound is too polar for standard normal-phase chromatography.

Solution A: Modifying the Mobile Phase

  • Why it works: The basic amine group of your compound strongly interacts with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to irreversible adsorption.[9] Adding a small amount of a competitive base to the eluent neutralizes these sites.

  • Protocol:

    • Determine a suitable eluent system using Thin Layer Chromatography (TLC). A common starting point for polar compounds is a mixture of dichloromethane and methanol.

    • To this eluent system, add 0.5-2% of triethylamine (Et₃N) or a 7N solution of ammonia in methanol.

    • Run the column with the modified eluent. You should observe much better elution and peak shape.

Solution B: Reverse-Phase Chromatography

  • Why it works: Reverse-phase chromatography uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[11] Polar compounds have weak interactions with the stationary phase and elute effectively, often providing excellent separation.[15] This is a powerful, though more expensive, alternative for highly polar molecules.

Problem 4: All Other Methods Fail; I Still Have an Amorphous Solid

When crystallization and chromatography are unsuccessful, lyophilization can be a final option.

Solution: Lyophilization (Freeze-Drying)

  • What it is: Lyophilization is a dehydration process where the sample is first frozen, and then the solvent (usually water) is removed by sublimation under vacuum.[16][17]

  • Why it works: This process avoids high temperatures and the complexities of crystal lattice formation. It removes the solvent to yield a fluffy, amorphous powder, which is often easier to handle and weigh than a sticky oil.[18] It is a method of isolation, not typically purification, so the starting material must be reasonably pure.

  • Protocol:

    • Dissolve your compound in a suitable solvent, typically water or a mixture of water with a miscible organic solvent like tert-butanol. Crucially, most organic solvents must be removed first, as they can damage the lyophilizer.

    • Freeze the solution completely using a dry ice/acetone bath, liquid nitrogen, or a specialized freezer.

    • Connect the frozen sample to a lyophilizer, which will apply a high vacuum.

    • The frozen solvent will sublimate directly from a solid to a gas, leaving behind your compound as a dry powder.[16]

Data Summary Tables

Table 1: Common Solvents for Crystallization & Trituration

SolventPolarityCommon Use
WaterVery HighSolvent for highly polar salts
Methanol / EthanolHigh"Good" solvent for dissolving amino alcohols
IsopropanolMedium-HighRecrystallization solvent
AcetonitrileMedium-HighAlternative polar solvent[19]
Ethyl AcetateMediumTrituration, anti-solvent
DichloromethaneMedium-LowTrituration, chromatography
Diethyl EtherLowTrituration, anti-solvent
Hexanes / HeptaneVery LowTrituration, anti-solvent

Table 2: Comparison of Primary Purification Strategies

TechniquePrincipleBest ForKey Limitation
Recrystallization Differential solubility at high/low temps[20]Compounds that can form stable crystalsProne to "oiling out" with sticky solids[7]
Salt Formation Alters physical properties to favor crystals[3]Oily or highly soluble free basesRequires an additional step to regenerate free base
Chromatography Differential partitioning between phases[10]Separating mixtures of similar polarityPolar compounds can stick to silica gel[9]
Lyophilization Solvent removal by sublimation[16]Thermally sensitive compounds; final isolationNot a purification method; removes solvent only[18]

References

  • US5866719A - Process for the purification of an aminoalcohol - Google P
  • Troubleshooting - Chemistry LibreTexts. (URL: [Link])

  • Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polat while the solvent is very polar. why might one want to use this technique with extremely polar compounds? - Quora. (URL: [Link])

  • [Research progress on lyophilization for pretreatment of emerging organic contaminants in environmental samples] - PubMed. (URL: [Link])

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (URL: [Link])

  • Column Chromatography - Organic Chemistry at CU Boulder. (URL: [Link])

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (URL: [Link])

  • US2243977A - Process for the preparation of amino-alcohols - Google P
  • Crystallization - University of California, Irvine. (URL: [Link])

  • How to effectively use organic solvents in lyophilization - Buchi.com. (URL: [Link])

  • How do I make a crystal of highly polar compounds? - ResearchGate. (URL: [Link])

  • Guide for crystallization - Unknown Source. (URL: [Link])

  • What is Lyophilization? How does it work? - Borosil Scientific. (URL: [Link])

  • Lyophilization - CQM. (URL: [Link])

  • B. Column Chromatography - Chemistry LibreTexts. (URL: [Link])

  • Recrystallization - University of California, Los Angeles. (URL: [Link])

  • Lyophilization: Guide to Freeze Drying in Pharmaceuticals - Adragos Pharma. (URL: [Link])

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (URL: [Link])

  • Recrystallization | Organic Chemistry I Lab - University of Richmond Blogs. (URL: [Link])

  • METHOD FOR PURIFICATION OF TERPENOID AMINO ALCOHOL DERIVATIVES - Patent 4144717 - EPO. (URL: [Link])

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Recrystallization - Unknown Source. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Profiling of (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-ol

Executive Summary & Molecule Context[1][2][3][4] (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-ol is a critical chiral building block, often utilized as a scaffold in the synthesis of -adrenergic receptor agonists and S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Context[1][2][3][4]

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-ol is a critical chiral building block, often utilized as a scaffold in the synthesis of


-adrenergic receptor agonists and S1P receptor modulators. Its structural integrity relies on two key features: the para-isopropyl substitution pattern and the stereochemistry at the C3 benzylic position.

This guide compares three distinct NMR acquisition strategies. While standard CDCl


 acquisition is sufficient for basic identification, it fails to capture the labile proton environment critical for salt-form analysis. Furthermore, for drug development applications requiring high enantiomeric excess (ee), standard 1D NMR is insufficient.[1] This guide validates DMSO-d

profiling
for full structural assignment and Mosher’s Amide Derivatization for absolute stereochemical verification.

Theoretical vs. Experimental Signal Assignment[1]

The following data correlates the structural motifs of the target molecule with their expected chemical shifts. The presence of the para-isopropyl group provides a diagnostic "fingerprint" (septet + doublet) that distinguishes this scaffold from generic phenyl analogs.

Table 1: Comparative Signal Assignment (Solvent Dependent)
Proton EnvironmentLabelPredicted

(CDCl

)
Predicted

(DMSO-d

)
MultiplicityCoupling (

)
Structural Insight
Aromatic (Ar-H) H-5, H-67.15 – 7.257.10 – 7.30AA'BB' System~8.0 HzPara-substitution confirmation.
Benzylic Methine H-34.05 – 4.153.90 – 4.00dd / t~6-7 HzChiral center; shift sensitive to N-substitution.
Methylene (O-adj) H-13.75 – 3.853.45 – 3.55Multiplet-Diagnostic for reduction of precursor ester/acid.
Methylene (Mid) H-21.80 – 1.951.65 – 1.80Multiplet-Diastereotopic nature indicates rigidity.
Isopropyl Methine H-82.85 – 2.952.80 – 2.90Septet~6.9 HzDiagnostic for "methylethyl" group.
Isopropyl Methyl H-91.22 – 1.261.18 – 1.20Doublet~6.9 HzHigh intensity integration reference (6H).
Amine (-NH

)
-1.5 - 2.5 (Broad)Distinct Broad/Singlet-Critical Difference: Exchange broadening in CDCl

.
Hydroxyl (-OH) -Variable4.40 – 4.60Triplet/Broad~5 HzVisible in DMSO; confirms free base vs. salt.

Analyst Note: In CDCl


, the NH

and OH protons frequently merge or broaden into the baseline due to rapid exchange.[1] For Certificate of Analysis (CoA) generation, DMSO-d

is mandatory
to quantify these exchangeable protons and verify the salt stoichiometry (e.g., HCl salt vs. Free Base).[1]

Comparative Methodology: Purity & Chiral Analysis[5]

This section compares the standard "quick check" methodology against the rigorous protocols required for IND-enabling studies.

Method A: Standard Structural Confirmation (CDCl )
  • Pros: Sharp lines for the carbon backbone; easy solvent removal; solvent peak (7.26 ppm) rarely interferes with key aliphatic signals.

  • Cons: "Invisible" OH/NH protons; cannot determine enantiomeric purity.

  • Verdict: Suitable for routine reaction monitoring (e.g., checking reduction of the ketone precursor).[1]

Method B: Full Characterization (DMSO-d )
  • Pros: Slows proton exchange, revealing distinct -OH and -NH

    
     signals. Allows differentiation between the target amino alcohol and potential over-reduced byproducts or dimers.
    
  • Cons: Viscous solvent (requires longer shimming); strong water peak (3.33 ppm) can obscure the H-1 methylene signal.

  • Verdict: Required for final product characterization and salt form determination.

Method C: Chiral Resolution (Mosher's Analysis)
  • Context: As a (3R) enantiomer, the optical rotation is a physical property, not a purity metric. To quantify enantiomeric excess (ee) without a chiral HPLC column, derivatization with Mosher's Acid Chloride (MTPA-Cl) is the gold standard.

  • Mechanism: Reaction with (R)- and (S)-MTPA-Cl creates diastereomers.[2] The NMR signals of the diastereomers (particularly the methoxy and methine protons) shift differently due to the magnetic anisotropy of the phenyl ring in the Mosher auxiliary.

  • Verdict: Indispensable for validating the (3R) stereochemistry during process scale-up.

Experimental Workflow Visualization

The following diagrams illustrate the decision logic and the specific workflow for the Chiral Analysis (Method C), which is the most technically demanding aspect of profiling this molecule.

Diagram 1: Analytical Decision Matrix

NMR_Decision_Matrix Start Sample: (3R)-Amino-Alcohol Goal_ID Goal: Basic ID (Reaction Check) Start->Goal_ID Goal_Full Goal: Full Characterization (CoA / Salt Form) Start->Goal_Full Goal_Chiral Goal: Enantiomeric Excess (Stereochem Verification) Start->Goal_Chiral Method_CDCl3 Solvent: CDCl3 Focus: Backbone & Alkyl Groups Goal_ID->Method_CDCl3 Fast Acquisition Method_DMSO Solvent: DMSO-d6 Focus: Exchangeable Protons (OH/NH) Goal_Full->Method_DMSO Visualize H-bonds Method_Mosher Derivatization: (R)/(S)-MTPA-Cl Focus: Diastereomeric Shift (Δδ) Goal_Chiral->Method_Mosher Create Diastereomers Result_Basic Pass/Fail Method_CDCl3->Result_Basic Output: Structure Confirmed Result_Salt Purity % Method_DMSO->Result_Salt Output: Salt Stoichiometry Result_EE Chiral Ratio Method_Mosher->Result_EE Output: % ee & Absolute Config

Caption: Decision matrix for selecting the appropriate NMR modality based on the analytical requirement (Identity vs. Full Characterization vs. Chirality).

Diagram 2: Mosher's Derivatization Protocol[7]

Mosher_Protocol Substrate (3R)-Amino Alcohol (10 mg) Reaction React with (R)-MTPA-Cl + Pyridine-d5 (in NMR tube) Substrate->Reaction In-situ Analysis 1H NMR Acquisition (Focus: OMe & Methine) Reaction->Analysis t = 15 min Comparison Compare δ(S-ester) vs δ(R-ester) Calculate Δδ = δS - δR Analysis->Comparison Config Assign Configuration (Model of Dale & Mosher) Comparison->Config

Caption: Step-by-step workflow for the in-situ preparation of Mosher amides for stereochemical assignment.

Detailed Experimental Protocol (Self-Validating)

Protocol: In-Situ Mosher's Analysis for (3R)-Configuration Verification

Objective: To confirm the (3R) configuration by converting the enantiomer into diastereomeric amides/esters and observing specific shielding effects.

Reagents:

  • Substrate: (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-ol (~5 mg).

  • Reagent A: (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].
  • Reagent B: (S)-(+)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl].
  • Solvent: Pyridine-d

    
     (acts as both solvent and base to scavenge HCl).
    

Procedure:

  • Preparation: Place 5 mg of the amino alcohol into two separate NMR tubes.

  • Solubilization: Add 0.5 mL of Pyridine-d

    
     to each tube. Ensure complete dissolution.
    
  • Derivatization:

    • Tube 1: Add 10

      
      L of (R)-MTPA-Cl . Shake vigorously.
      
    • Tube 2: Add 10

      
      L of (S)-MTPA-Cl . Shake vigorously.
      
  • Reaction Time: Allow to stand at room temperature for 15–30 minutes. The reaction is usually instantaneous for primary amines.

  • Acquisition: Acquire 1H NMR (and optionally 19F NMR) for both tubes.

Data Interpretation (The Validation Step):

  • Analyze the chemical shift of the Methine Proton (H-3) and the Isopropyl Methine (H-8) .

  • Calculate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[3][4]
    
  • Validation Logic: Based on the Mosher model, if the configuration is (3R), the protons on the "right" side of the projection (the isopropyl-phenyl group) will be shielded (shifted upfield) in one diastereomer compared to the other.

  • Success Criteria: Distinct separation of the methoxy signals (MTPA-OMe) or the backbone protons indicates successful derivatization. If signals overlap perfectly, the reaction failed or the sample is racemic.[1]

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.[1] Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[2][3] Nature Protocols, 2, 2451–2458.[1] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Reference for general amino alcohol shifts and solvent effects).

  • Parker, D. (1991).[1] NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.[1] Link

Sources

Comparative

Comprehensive Comparison Guide: Specific Optical Rotation vs. Absolute Configuration in Chiral Drug Development

The Stereochemical Disconnect: (R)/(S) vs. (+)/(-) In the realm of chiral chemistry and drug development, a common and critical misconception is the conflation of a molecule's absolute configuration with its optical acti...

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Disconnect: (R)/(S) vs. (+)/(-)

In the realm of chiral chemistry and drug development, a common and critical misconception is the conflation of a molecule's absolute configuration with its optical activity.

The absolute configuration, designated as (R) or (S) , is a purely geometric nomenclature derived from the Cahn-Ingold-Prelog (CIP) priority rules[1]. It describes the spatial arrangement of atoms around a stereocenter based strictly on atomic number. Conversely, the specific optical rotation, denoted as (+) (dextrorotatory) or (-) (levorotatory), is an empirical physical property. It describes the macroscopic, quantum mechanical interaction between the chiral molecule's electron cloud and the electric field vector of plane-polarized light[2].

The Causality of Disconnect: There is no universal correlation between a molecule's (R)/(S) designation and the direction it rotates polarized light[3]. The optical rotation depends on the polarizability of the functional groups attached to the stereocenter, the solvent, temperature, and the wavelength of light used, whereas the (R)/(S) assignment relies solely on a human-made set of atomic mass priority rules[4].

The Regulatory Imperative for Enantiomeric Characterization

Historically, many chiral drugs were marketed as racemic mixtures (a 50:50 blend of enantiomers). This paradigm shifted dramatically following the[5].

The FDA formally recognized that individual enantiomers can exhibit drastically different pharmacokinetics, pharmacodynamics, and toxicity profiles. Consequently, modern regulatory frameworks treat each enantiomer as a distinct chemical entity[5]. Drug developers are now required to justify the choice of a racemate over a single enantiomer and must deploy rigorous quantitative assays to monitor enantiomeric purity and potential in vivo chiral inversion[5][6]. This has driven the industry toward single-enantiomer therapeutics, necessitating advanced analytical techniques to prove stereochemical identity.

Comparative Analytical Technologies

To meet stringent regulatory demands, scientists must employ complementary analytical techniques to characterize chiral compounds fully.

G cluster_0 Analytical Comparison A Chiral Drug Candidate (Unknown Configuration) B Polarimetry (USP <781>) Output: (+)/(-) & [α] A->B Bulk Optical Activity C Chiral HPLC/SFC Output: % Enantiomeric Excess A->C Chromatographic Separation D Vibrational Circular Dichroism Output: (R)/(S) Absolute Config A->D Ab Initio 3D Mapping E Regulatory Submission (FDA Stereoisomeric Policy) B->E C->E D->E

Analytical workflow for stereochemical characterization of chiral drugs.

  • Polarimetry (USP <781>): Measures the bulk specific rotation

    
    . While it cannot determine absolute configuration ab initio, it is a rapid, self-validating method for verifying the identity and optical purity of a known chiral substance against literature values[7][8].
    
  • Chiral Chromatography (HPLC/SFC): Utilizes chiral stationary phases to physically separate enantiomers. It provides highly accurate quantification of enantiomeric excess (%ee) but yields no structural data regarding the (R)/(S) configuration without reference standards[1].

  • Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light. When coupled with quantum mechanical calculations, VCD allows for the unambiguous, ab initio determination of absolute (R)/(S) configuration without the need for X-ray crystallography.

Quantitative Data: Proving the Lack of Correlation

The table below summarizes the specific optical rotations of common chiral molecules. Notice how the (S)-enantiomer of Ibuprofen is dextrorotatory (+), while the (S)-enantiomer of Limonene is levorotatory (-). This data definitively proves that absolute configuration (CIP rules) does not dictate the sign of optical rotation.

CompoundAbsolute ConfigurationOptical Rotation SignSpecific Rotation

Biological / Sensory Property
Ibuprofen (S)(+)+54.5°Active anti-inflammatory agent[3]
Ibuprofen (R)(-)-54.5°Inactive (undergoes in vivo inversion)[3]
Limonene (R)(+)+11.5°Orange scent (binds specific olfactory receptors)[3][4]
Limonene (S)(-)-11.5°Lemon scent[3][4]
Carvone (S)(+)+61.0°Caraway scent[9]
Carvone (R)(-)-61.0°Spearmint scent[9]

Experimental Methodology: High-Precision Polarimetry (USP <781>)

To determine the specific rotation of a chiral compound, the protocol must be a self-validating system that accounts for instrument drift, solvent artifacts, and environmental variables. The following methodology aligns with [7][10].

The Governing Equation:



(Where 

is the observed angular rotation,

is the path length in decimeters, and

is the concentration in g/100 mL).
Step-by-Step Protocol

Step 1: System Suitability & Linearity Calibration

  • Action: Prepare 10%, 20%, and 30% w/v solutions of a certified reference standard (e.g., sucrose). Measure the angular rotation at 589 nm (Sodium D-line)[10].

  • Causality: This establishes a self-validating baseline. It confirms the detector's linearity (

    
    ) and verifies the exact path length of the quartz cell, ensuring the instrument is functioning within pharmacopeial tolerances before any unknown sample is introduced[10].
    

Step 2: Gravimetric Sample Preparation

  • Action: Gravimetrically weigh the chiral sample and dissolve it in the specified solvent (e.g., methanol) to achieve a precise concentration (typically 1.0 g/100 mL).

  • Causality: Volumetric flasks are calibrated at specific temperatures. Gravimetric preparation eliminates volumetric temperature-dependence errors, ensuring the concentration (

    
    ) variable in the specific rotation equation is absolute.
    

Step 3: Baseline Zeroing (Blanking)

  • Action: Fill the 1.0 dm polarimeter cell with the pure solvent from the exact batch used for sample preparation. Ensure no air bubbles are trapped in the light path, and zero the instrument.

  • Causality: This subtracts any background optical activity or refractive index artifacts introduced by the solvent impurities or the quartz cell windows, ensuring the final measured rotation is solely derived from the chiral analyte.

Step 4: Temperature-Controlled Measurement

  • Action: Flush the cell with the sample solution, then fill it. Equilibrate the cell to exactly 20.0 °C or 25.0 °C using a Peltier temperature controller. Record the observed angular rotation (

    
    ) within 30 minutes of preparation[11].
    
  • Causality: Temperature fluctuations alter solvent density (which changes the effective concentration in the light path) and affect the vibrational states of the molecule, directly impacting the observed rotation. Furthermore, the strict 30-minute time limit prevents errors from potential solvent-induced mutarotation or slow racemization, ensuring the measurement reflects the true initial state of the sample[11].

References

Sources

Validation

Comparative Guide: Chiral GC Columns for Amino Alcohol Resolution

Executive Summary Amino alcohols (e.g., ephedrine, propranolol precursors, phenylglycinol) represent a critical class of chiral intermediates in pharmaceutical synthesis. Their dual functionality—a basic amine and a hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino alcohols (e.g., ephedrine, propranolol precursors, phenylglycinol) represent a critical class of chiral intermediates in pharmaceutical synthesis. Their dual functionality—a basic amine and a hydroxyl group—presents a "double-edged" chromatographic challenge: high polarity leads to peak tailing, while thermal lability restricts high-temperature analysis.

This guide objectively compares the two dominant stationary phase technologies—Derivatized Cyclodextrins (CDs) and Amino Acid Diamides (Chirasil-Val) —and provides a validated workflow for achieving baseline resolution (


).

Part 1: The Separation Challenge

Before selecting a column, one must understand the failure modes of amino alcohol analysis. Unlike simple esters or alcohols, amino alcohols interact strongly with silanol groups on the capillary wall, causing peak tailing that masks enantiomeric separation.

The "Golden Rule" of Amino Alcohol GC:

Derivatization is not optional. While modern "base-deactivated" columns exist, the most robust separations require blocking both the amine (-NH) and hydroxyl (-OH) protons to eliminate non-specific hydrogen bonding and increase volatility.

Part 2: Column Technology Comparison

We compare the three primary stationary phase classes used for these analytes.

Derivatized Cyclodextrins (The Workhorse)

Examples:


-DEX, CHIRALDEX B-DM, Hydrodex 

-PM

Cyclodextrins (CDs) are cyclic oligosaccharides.[1][2] For GC, they are derivatized (methylated, acetylated, or silylated) to lower their melting point and allow coating onto fused silica.

  • Mechanism: "Host-Guest" Inclusion. The aromatic ring or alkyl chain of the amino alcohol enters the hydrophobic CD cavity. Secondary interactions (H-bonding) occur at the rim.

  • Best For: Aromatic amino alcohols (e.g., Ephedrine, Pseudoephedrine).

Chirasil-Val (The Classic)

Examples: Chirasil-L-Val

This phase consists of L-valine-tert-butylamide coupled to a polysiloxane backbone.

  • Mechanism: Hydrogen Bonding. It relies on a "three-point interaction" involving the amide linkages.

  • Best For: Small, aliphatic amino alcohols and amino acids.

  • Limitation: Lower thermal stability and often requires stronger derivatization to prevent peak broadening.

Ionic Liquid Phases (The Emerging Alternative)

Examples: IL-Chiral series

  • Mechanism: multiple interaction mechanisms (H-bonding,

    
    , dipole-dipole).
    
  • Status: High thermal stability but often lower efficiency (plates/meter) compared to CD columns for this specific application.

Comparative Performance Matrix
FeaturePermethylated

-Cyclodextrin
Chirasil-Val (Amino Acid Phase) TBDMS-

-Cyclodextrin
Primary Mechanism Inclusion Complex + DipoleHydrogen BondingInclusion + Steric Bulk
Target Analytes Aromatic Amino Alcohols (Ephedrines)Aliphatic Amino Alcohols / Amino AcidsBulky / Halogenated Analytes
Temp. Limit (Isothermal) ~230°C - 250°C~200°C~230°C
Derivatization Requirement High (TFAA/PFPA recommended)High (Must block H-bond donors)High
Elution Order Generally (R) before (S) (varies)Predictable (D vs L)Variable
Resolution (

) Potential
High (Often > 2.0)Moderate (1.2 - 1.8)High (Specific Selectivity)

Part 3: The Critical Role of Derivatization

You cannot rely on the column alone. The following protocol uses Trifluoroacetic Anhydride (TFAA) to form the N,O-bis(trifluoroacetyl) derivative. This renders the molecule volatile and neutral.

Validated Protocol: TFAA Derivatization

Safety Note: TFAA is corrosive and moisture-sensitive. Perform in a fume hood.

  • Preparation: Dissolve 1 mg of amino alcohol in 0.5 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Reaction: Add 50

    
    L of TFAA .
    
    • Tip: If the amine is sterically hindered, add 10

      
      L of Pyridine as a catalyst.
      
  • Incubation: Cap vial tightly. Heat at 60°C for 20 minutes .

  • Cleanup (Crucial): Evaporate the solvent and excess TFAA to dryness under a gentle stream of Nitrogen.

    • Why? Injecting excess TFAA acidifies the column stationary phase, shortening column life.

  • Reconstitution: Redissolve residue in 1 mL of Hexane or DCM.

  • Self-Validation: Inject the sample. If you see a broad tailing peak, the reaction was incomplete (mono-derivative). You should see a sharp, symmetrical peak (bis-derivative).

Part 4: Method Development Workflow

The following diagram illustrates the logical decision tree for developing a chiral method for a new amino alcohol.

MethodDevelopment Start Start: New Amino Alcohol StructCheck Analyze Structure: Aromatic or Aliphatic? Start->StructCheck Deriv Derivatization: Perform TFAA Protocol StructCheck->Deriv Choice Primary Column Selection Deriv->Choice Col_Beta Column A: Permethylated Beta-Cyclodextrin Choice->Col_Beta Aromatic/Bulky Col_Val Column B: Chirasil-Val Choice->Col_Val Small/Aliphatic Screen Screening Run: 100°C to 200°C @ 2°C/min Col_Beta->Screen Col_Val->Screen Decision Check Resolution (Rs) Screen->Decision Opt_Temp Optimize: Lower Ramp Rate (1°C/min) or Isothermal Plateau Decision->Opt_Temp Rs 0.8 - 1.5 Opt_Deriv Optimize: Change Reagent (PFPA or HFBA) Decision->Opt_Deriv No Separation Final Final Method: Rs > 1.5 Decision->Final Rs > 1.5 Opt_Temp->Final Opt_Deriv->Choice Re-screen

Caption: Decision tree for selecting stationary phases and optimizing conditions based on analyte structure and initial resolution.

Part 5: Mechanism of Recognition

Understanding why separation occurs helps in troubleshooting.

  • Inclusion (Cyclodextrins): The hydrophobic part of the derivative (e.g., the phenyl ring of pseudoephedrine) sits inside the CD cavity. The fit must be tight.[3] If the derivative is too bulky (e.g., using Heptafluorobutyric anhydride - HFBA), it might not fit, destroying resolution.

  • Surface Interaction: The carbonyl oxygens of the derivatized analyte H-bond with the rim of the CD or the Valine phase.

Mechanism cluster_0 Cyclodextrin Mechanism cluster_1 Chirasil-Val Mechanism Host Host (CD Cavity) Hydrophobic Interior Complex Inclusion Complex (Transient Diastereomer) Host->Complex Kd (R-enantiomer) Guest Guest (Analyte) Aromatic Ring Guest->Complex StatPhase Stationary Phase (L-Valine Amide) H_Bond 3-Point H-Bonding Network StatPhase->H_Bond Analyte Analyte (Amino Alcohol) Analyte->H_Bond

Caption: Visualizing the difference between Host-Guest inclusion (CDs) and Surface Hydrogen Bonding (Chirasil-Val).

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.

  • Armstrong, D. W., et al. (1990). Enantiomeric separation of chiral amines, alcohols, and amino acids by gas chromatography with cyclodextrins. Analytical Chemistry.

  • Sigma-Aldrich (Merck). (2023). Derivatization Reagents for Specific Functional Groups.

  • Agilent Technologies. (2020). Chiral GC Columns Selection Guide.

Sources

Comparative

Definitive Guide: Reference Standards for (3R)-3-Amino-3-[4-(isopropyl)phenyl]propan-1-ol

Topic: Reference Standards for (3R)-3-Amino-3-[4-(isopropyl)phenyl]propan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary (3R)-3-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for (3R)-3-Amino-3-[4-(isopropyl)phenyl]propan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

(3R)-3-Amino-3-[4-(isopropyl)phenyl]propan-1-ol (CAS 955287-40-8) is a critical chiral building block and reference standard, predominantly utilized in the synthesis and quality control of Sphingosine-1-Phosphate (S1P) receptor modulators and next-generation adrenergic agents.[1] Its structural integrity—specifically the (3R)-stereocenter—is the primary determinant of pharmacological efficacy and safety in downstream APIs.[1]

This guide provides a technical comparison of the enantiopure (3R)-standard against its racemic and (3S)-counterparts, supported by validated experimental protocols for chiral resolution and purity assessment.

Technical Specifications & Criticality

Before assessing performance, the reference material must be grounded in absolute chemical identity.[1]

ParameterSpecification
Chemical Name (3R)-3-Amino-3-[4-(isopropyl)phenyl]propan-1-ol
CAS Number 955287-40-8
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
Chiral Purity Requirement ≥ 99.5% ee (enantiomeric excess)
Primary Application Key Starting Material (KSM) qualification; Impurity profiling for S1P modulators.[1][2][3]
Comparative Performance Analysis

In drug development, a "Reference Standard" is not a single entity but a suite of tools.[1] The following table objectively compares the (3R)-Primary Standard against its necessary alternatives used during method development.

Table 1: Performance Matrix of Reference Standard Grades
Feature(3R)-Primary Reference Standard Racemic Mixture (RS) (3S)-Enantiomer (Impurity Std)
Role Quantification & Release Testing. Used to assign potency to KSM batches.[1]Method Development. Essential for establishing resolution (

) in chiral HPLC.
System Suitability. Used to spike samples to prove limit of detection (LOD) for the wrong enantiomer.[1]
Chiral Purity > 99.8% ee50:50 (Racemate)> 98.0% ee
Assay (w/w) Certified (>98.0%)UncertifiedQualitative
Critical Utility Validates the specific biological activity of the final drug product.[1]Prevents "peak hiding" during chromatography optimization.[1]Validates that the method can detect <0.1% chiral impurity.
Risk Profile Low. Fully characterized (NMR, MS, ROI).High. Cannot be used for potency assignment.[1]Medium. Strictly for qualitative identification.
Scientific Integrity: Experimental Protocols

To ensure the trustworthiness of your analytical data, the following self-validating protocols are recommended. These methods rely on the "Separation of Enantiomers" principle to guarantee the identity of the (3R)-isomer.[1]

Protocol A: Chiral HPLC Resolution (The "Gold Standard")

Context: Amino alcohols are difficult to separate on C18 columns due to silanol interactions.[1] Normal Phase Chiral HPLC is the industry standard for this class.[1]

Methodology:

  • Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica), 250 x 4.6 mm.[1]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the free amine group.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 220 nm (Absorption max of the isopropyl-phenyl moiety).[1]

Validation Criteria:

  • Resolution (

    
    ):  > 2.0 between (3R) and (3S) peaks.
    
  • Tailing Factor: < 1.5.[1]

  • Self-Validation Step: Inject the Racemic Mixture first to establish retention times (

    
    ).[1] The (3R)-isomer typically elutes second on AD-H columns, but this must be confirmed by injecting the pure standard.
    
Protocol B: 1H-NMR Structural Confirmation

Context: Verifying the isopropyl group integrity and the chiral center environment.[1]

Key Signals (CDCl₃, 400 MHz):

  • δ 1.23 (d, 6H): Isopropyl methyl groups (distinct doublet).[1]

  • δ 2.89 (sept, 1H): Isopropyl methine proton.[1]

  • δ 4.05 (t, 1H): Chiral center proton (C3-H ).[1] This signal shifts significantly if the amine is derivatized or if salt formation occurs.[1]

  • δ 7.15 - 7.25 (m, 4H): Aromatic protons (AA'BB' system typical of para-substitution).[1]

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the correct reference standard and the analytical workflow for qualifying a batch of (3R)-3-Amino-3-[4-(isopropyl)phenyl]propan-1-ol.

ReferenceStandardWorkflow Start Start: Raw Material Batch Received IdentityCheck Identity Check (1H-NMR / IR) Start->IdentityCheck ChiralCheck Chiral Purity Assessment (HPLC) IdentityCheck->ChiralCheck Pass UseRacemate Inject Racemic Std (Confirm Resolution) ChiralCheck->UseRacemate System Suitability Decision Is (3S)-Isomer Detected? Quantify Quantify using (3R)-Primary Std (External Standard Method) Decision->Quantify No / <0.1% Reject Reject Batch (Wrong Enantiomer) Decision->Reject Major Peak is (3S) UseRacemate->Decision Release Release for Synthesis Quantify->Release Assay > 98.0%

Caption: Figure 1. Analytical workflow for qualifying (3R)-3-Amino-3-[4-(isopropyl)phenyl]propan-1-ol using a tiered reference standard strategy.

Advanced Application: S1P Receptor Modulator Synthesis

This molecule serves as the "tail" fragment in the synthesis of advanced S1P1 receptor modulators.[1] The (3R)-configuration is often required to match the binding pocket of the S1P receptor, which discriminates strictly against the (3S)-isomer.[1]

Synthesis Pathway Visualization: The diagram below depicts where this reference standard fits into the broader drug development lifecycle.

SynthesisPathway KSM (3R)-Amino Alcohol (The Reference Standard) Coupling Coupling Reaction (e.g., with Benzaldehyde deriv.) KSM->Coupling Key Building Block QC QC Release Testing (Requires (3R)-Std) KSM->QC Reference Marker Reduction Reductive Amination (Stereoretentive) Coupling->Reduction API Final S1P Modulator API (Chiral Integrity Critical) Reduction->API API->QC

Caption: Figure 2. Role of the (3R)-standard in maintaining stereochemical integrity from KSM to Final API.

References
  • Subramanian, G. (2012).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Amino-3-(4-isopropylphenyl)propan-1-ol (CAS 955287-40-8). Merck KGaA.[1] Link[1]

  • Nair, V., et al. (2018).[1] "Recent Advances in the Synthesis of Sphingosine-1-Phosphate Receptor Modulators." Current Medicinal Chemistry. Link

  • U.S. Pharmacopeia (USP). (2023).[1] General Chapter <761> Nuclear Magnetic Resonance. USP-NF.[1] Link

Sources

Validation

IR Spectroscopy of Primary Amino Alcohols: A Competitive Analysis &amp; Technical Guide

Executive Summary: The Diagnostic Trap Primary amino alcohols (e.g., 2-aminoethanol, 3-amino-1-propanol) present a unique challenge in infrared spectroscopy: the "Heteroatom Overlap." Unlike simple alcohols or amines, wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Trap

Primary amino alcohols (e.g., 2-aminoethanol, 3-amino-1-propanol) present a unique challenge in infrared spectroscopy: the "Heteroatom Overlap." Unlike simple alcohols or amines, where functional group identification is straightforward, amino alcohols possess both hydroxyl (-OH) and primary amine (-NH₂) groups. These moieties exhibit overlapping absorption bands in the high-frequency region (3200–3500 cm⁻¹) and the fingerprint region (1000–1300 cm⁻¹).

This guide provides a rigorous, comparative analysis to disentangle these signals. It moves beyond basic peak assignment to focus on intramolecular vs. intermolecular hydrogen bonding —the critical differentiator that governs the spectral signature of this class of compounds.

Part 1: Comparative Analysis (The Spectral Landscape)

To accurately interpret an amino alcohol spectrum, one must first understand how it deviates from its monofunctional counterparts. The table below isolates the conflicting signals.

Table 1: Spectral Competition – Amino Alcohols vs. Alternatives
Spectral RegionVibrational ModePrimary Alcohol (e.g., Ethanol)Primary Amine (e.g., Ethylamine)Primary Amino Alcohol (e.g., Ethanolamine)Diagnostic Insight
3200–3650 cm⁻¹ O-H / N-H StretchStrong, Broad (3200–3550).[1][2] "U-shape" due to H-bonding.Medium, Sharp. Two spikes (Asym/Sym) ~3300 & 3400. "W-shape".Merged Broad Band. The strong O-H envelope often masks the N-H spikes.Critical: Look for a "shoulder" or subtle splitting on the high-frequency side of the broad OH band.
1580–1650 cm⁻¹ N-H Bend (Scissoring)Absent. Medium-Strong. ~1600 cm⁻¹.Present. ~1590–1620 cm⁻¹.Key Differentiator. Confirms presence of amine when OH stretch is ambiguous.
1000–1300 cm⁻¹ C-O / C-N StretchStrong. ~1050 cm⁻¹ (Primary).Medium-Weak. 1000–1250 cm⁻¹.Dual Bands. Overlapping C-O (stronger) and C-N (weaker).C-O is typically the dominant peak in this region; C-N appears as a shoulder or secondary peak.
Part 2: The Hydrogen Bonding Mechanism

The most scientifically significant feature of amino alcohols is their ability to form Intramolecular Hydrogen Bonds (IMHB) (e.g., O-H···N). This creates a stable ring structure (5-membered for ethanolamine, 6-membered for propanolamine) that persists even in the gas phase or dilute solution, unlike intermolecular bonds which break upon dilution.

Mechanism Visualization

The following diagram illustrates the structural logic distinguishing these bonding states.

HBonding State_Neat Neat Liquid / Solid Inter_HB Intermolecular H-Bonding (Network) State_Neat->Inter_HB Dominates Spectrum_Broad Broad O-H Band (3200-3500 cm⁻¹) Inter_HB->Spectrum_Broad Red Shift & Broadening State_Dilute Dilute Solution (<0.01 M in CCl₄) Equilibrium Conformational Equilibrium State_Dilute->Equilibrium Isolates Molecules Free_OH Free O-H (~3650 cm⁻¹) Equilibrium->Free_OH Open Chain Intra_HB Intramolecular H-Bond (O-H···N) Equilibrium->Intra_HB Cyclic Conformer Ring_Size Ring Stability (6-mem > 5-mem) Ring_Size->Intra_HB Determines Intensity

Caption: Logical flow of Hydrogen Bonding states. Dilution breaks the intermolecular network (red), revealing the intramolecular stability (blue).

Part 3: Detailed Peak Assignments & Interpretation
1. The High-Frequency Region (3000–3700 cm⁻¹)
  • Neat Sample: You will see a massive, broad absorption centered around 3350 cm⁻¹. This is the sum of intermolecular O-H···O, O-H···N, and N-H···N interactions.

  • Dilute Solution (Diagnostic Mode):

    • Free O-H: Sharp peak at ~3610–3640 cm⁻¹ .

    • Intramolecular Bonded O-H: Broader peak at ~3450–3550 cm⁻¹ .

    • Insight: The frequency difference (

      
      ) between the free and bonded peaks correlates with the strength of the H-bond.[3]
      
      • 3-amino-1-propanol (

        
        ) forms a stronger 6-membered ring than 2-aminoethanol (
        
        
        
        ), resulting in a larger red shift.
2. The Fingerprint Region (1000–1650 cm⁻¹)
  • N-H Scissoring (~1600 cm⁻¹): This band is crucial. If you suspect an alcohol but see a band here, check for the amine.[1] Note: Amides also absorb here (C=O stretch), but amides are much stronger and typically >1650 cm⁻¹.

  • C-N vs. C-O:

    • C-O Stretch (1050 cm⁻¹): Usually the most intense peak in the fingerprint region for primary alcohols.

    • C-N Stretch (1030–1200 cm⁻¹): aliphatic amines show medium intensity here. In amino alcohols, the C-O band will likely dominate, but the C-N contribution broadens the base of the peak or appears as a distinct shoulder.

Part 4: Experimental Protocol (Self-Validating)

To conclusively characterize a primary amino alcohol, you must perform a Dilution Study . This protocol validates whether hydrogen bonding is inter- or intramolecular.

Protocol: The Dilution Test

Objective: Distinguish between bulk H-bonding and molecular geometry (ring formation).

  • Preparation (Baseline):

    • Place a drop of neat amino alcohol between two KBr or NaCl plates (Liquid Film).

    • Acquire spectrum (32 scans, 4 cm⁻¹ resolution).

    • Observation: Expect a single broad band at 3350 cm⁻¹.

  • Preparation (Dilution Series):

    • Prepare a 0.1 M solution in a non-polar solvent (CCl₄ or CH₂Cl₂). Note: Solvent must be dry to avoid water interference.

    • Prepare a 0.01 M solution.

    • Use a liquid cell with a path length of 0.1–1.0 mm (longer path needed for dilute samples).

  • Acquisition & Subtraction:

    • Acquire spectra for both concentrations.[4]

    • CRITICAL STEP: Run a pure solvent blank and digitally subtract the solvent spectrum.

  • Analysis (The Validation Logic):

    • Intermolecular Bonds: Peak intensity decreases relative to C-H stretch as concentration drops. Position shifts to higher frequency (blue shift).

    • Intramolecular Bonds: Peak position remains constant regardless of concentration. The ratio of "Free OH" to "Bonded OH" peaks is temperature-dependent but concentration-independent.

Workflow Diagram

Protocol Start Start: Unknown Sample Step1 Run Neat Film Spectrum Start->Step1 Check1 Broad Peak @ 3350? Step1->Check1 Step2 Prepare 0.01M Solution (CCl₄ / CH₂Cl₂) Check1->Step2 Yes Step3 Run Spectrum & Subtract Solvent Step2->Step3 Analysis Analyze 3400-3650 Region Step3->Analysis ResultA Peak Shifts Blue / Disappears = Intermolecular (Simple Alcohol) Analysis->ResultA Conc. Dependent ResultB Two Distinct Peaks Appear (Free + Intra-Bonded) = Amino Alcohol Analysis->ResultB Conc. Independent

Caption: Decision tree for validating amino alcohol structure via dilution.

References
  • NIST Mass Spectrometry Data Center. Ethanolamine (2-Aminoethanol) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • NIST Mass Spectrometry Data Center. 3-Amino-1-propanol Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • Asselin, P., et al. (2016). Competition between inter- and intra-molecular hydrogen bonding: An infrared spectroscopic study of jet-cooled amino-ethanol and its dimer. The Journal of Chemical Physics. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Amines and Alcohols. Available at: [Link][1][6][7][8][9][10][11][12]

Sources

Comparative

Comparative Guide: Determination of Absolute Configuration for 3-Amino-1-Propanol Derivatives

Executive Summary The determination of absolute configuration (AC) for 3-amino-1-propanol derivatives presents a unique stereochemical challenge compared to rigid cyclic systems or 1,2-amino alcohols. The 1,3-distance be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of absolute configuration (AC) for 3-amino-1-propanol derivatives presents a unique stereochemical challenge compared to rigid cyclic systems or 1,2-amino alcohols. The 1,3-distance between the amine and hydroxyl groups introduces conformational flexibility (degrees of freedom) that can complicate standard NMR anisotropy models due to rapid rotameric exchange.

This guide objectively compares the three primary methodologies for AC determination: NMR Anisotropy (Mosher/MPA method) , Vibrational Circular Dichroism (VCD) , and Electronic Circular Dichroism (ECD/Exciton Chirality) . While Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard, it is often precluded by the amorphous nature of these oily amino alcohol derivatives.

Decision Matrix: Selecting the Right Methodology

Before initiating experimental work, use the following logic flow to select the most appropriate method based on your sample's physical state and available instrumentation.

G Start Start: Sample Evaluation Crystal Is the sample crystalline? Start->Crystal XRay Method A: X-Ray Crystallography (Gold Standard) Crystal->XRay Yes Chromophore Does it have a UV chromophore near the chiral center? Crystal->Chromophore No Derivatize Can you derivatize (10-20 mg)? Chromophore->Derivatize No (but can derivatize) VCD Method B: VCD + DFT (Best for oils/native samples) Chromophore->VCD No (and cannot derivatize) ECD Method C: ECD / Exciton Chirality (Requires derivatization) Chromophore->ECD Yes Derivatize->VCD No Derivatize->ECD Yes (High Sensitivity) NMR Method D: NMR Anisotropy (MPA/Mosher Method) Derivatize->NMR Yes (Standard Lab)

Figure 1: Strategic decision tree for selecting an absolute configuration determination method.

Method A: NMR Anisotropy (The Modified Mosher/MPA Method)

Best For: Laboratories with standard NMR access; samples with reactive -OH and -NH₂ groups. Mechanism: Differential anisotropic shielding (


) by chiral derivatizing agents (CDAs).[1]

For 3-amino-1-propanol derivatives, the standard Mosher (MTPA) method often fails due to weak conformational preference in the flexible 1,3-linker. Riguera’s MPA (Methoxyphenylacetic acid) method is superior because the phenyl ring creates a stronger shielding effect and the bis-derivatization (amide and ester) locks the conformation more effectively than MTPA.

The Protocol: Bis-MPA Derivatization

To determine the configuration, you must synthesize both the


- and 

-MPA bis-derivatives.
  • Reagents:

    
    - and 
    
    
    
    -\alpha-methoxyphenylacetic acid (MPA), EDC·HCl, DMAP, Dichloromethane (DCM).
  • Procedure:

    • Split substrate into two vials (approx. 5–10 mg each).

    • Vial 1: React with

      
      -MPA (2.5 eq), EDC·HCl (3 eq), DMAP (0.1 eq) in DCM for 4–12 h.
      
    • Vial 2: React with

      
      -MPA under identical conditions.
      
    • Purify via flash chromatography (silica gel) to remove excess acid.

  • Analysis: Record

    
    H NMR (500 MHz+) in 
    
    
    
    . Assign signals for protons near the chiral center (
    
    
    ).
  • Calculation: Calculate

    
    .
    
Interpretation (The Sector Rule)

The absolute configuration is deduced from the sign of


.
  • Positive

    
     (
    
    
    
    ):
    Protons reside in the shielding cone of the
    
    
    -auxiliary but not the
    
    
    .
  • Negative

    
     (
    
    
    
    ):
    Protons reside in the shielding cone of the
    
    
    -auxiliary.

Critical Note for 1,3-Systems: Unlike 1,2-amino alcohols, the 1,3-system may not form a rigid 5-membered chelate. However, the bis-amide/ester formation usually enforces an extended conformation where the substituents on the chiral center fall into distinct shielding sectors.

Method B: Vibrational Circular Dichroism (VCD)[2][3]

Best For: Non-crystalline oils, samples that cannot be derivatized, or when "native" state analysis is required. Mechanism: Measures the differential absorption of left vs. right circularly polarized IR light (


).

VCD is increasingly the industry standard for flexible molecules like 3-amino-1-propanols because it probes the entire conformational ensemble in solution.

The Protocol: VCD + DFT Workflow
  • Conformational Search: Use molecular mechanics (e.g., MMFF94) to find all low-energy conformers of the 3-amino-1-propanol derivative.

  • DFT Optimization: Optimize geometries and calculate vibrational frequencies using Density Functional Theory (e.g., B3LYP/6-31G(d)) for the assumed enantiomer (e.g.,

    
    -configuration).
    
  • Measurement: Dissolve ~5-10 mg of sample in

    
     or 
    
    
    
    . Record the VCD spectrum (typically 1000–1800 cm
    
    
    range).
  • Comparison: Compare the experimental VCD spectrum with the Boltzmann-weighted calculated spectrum.

    • Match: If the signs/intensities align, the sample is the

      
      -enantiomer.
      
    • Mirror Image: If the experimental spectrum is the inverse of the calculated one, the sample is the

      
      -enantiomer.
      

Method C: Electronic Circular Dichroism (Exciton Chirality)

Best For: Micro-scale samples (<1 mg); high sensitivity requirements. Mechanism: Through-space coupling of electric transition moments between two chromophores (Exciton Coupling).

Since 3-amino-1-propanols lack strong intrinsic chromophores, they must be derivatized. The Dibenzoate Method is powerful here.

The Protocol: Bis-Chromophore Derivatization
  • Derivatization: Convert both the amine and alcohol to benzoates (or p-bromobenzoates) using benzoyl chloride/pyridine.

  • Measurement: Record the CD spectrum in acetonitrile or methanol.

  • Analysis: Look for the "Exciton Couplet" (a bisignate curve) centered at the UV

    
     of the chromophore (e.g., ~230 nm for benzoates).[2]
    
    • Positive Couplet: Positive peak at lower energy (longer

      
      ) followed by a negative peak at higher energy. Correlates to a clockwise  twist between the two transition moments.
      
    • Negative Couplet: Negative peak at lower energy followed by a positive peak. Correlates to a counter-clockwise twist.

Comparative Analysis Summary

FeatureNMR Anisotropy (MPA) VCD (Vibrational CD) ECD (Exciton Chirality)
Sample State Solution (

)
Solution (

)
Solution (MeCN/MeOH)
Amount Required 5–10 mg5–10 mg< 1 mg (High Sensitivity)
Derivatization Required (Bis-MPA)None (Direct)Required (Bis-Benzoate)
Time to Result 2–3 Days (Synthesis + NMR)3–5 Days (Calc + Exp)1–2 Days (Synthesis + CD)
Reliability (1,3-sys) Moderate (Conformational risk)High (Models flexibility)High (If couplet is clear)
Cost Low (Standard Reagents)High (Software/Instrument)Medium (Spectropolarimeter)

Technical Visualization: The NMR Shielding Model

The following diagram illustrates the shielding sectors for the MPA derivative. In the bis-MPA derivative, the phenyl groups align to shield specific regions of space relative to the methine proton (


).

MosherModel cluster_R Reaction with (R)-MPA cluster_S Reaction with (S)-MPA Center Chiral Center (C2 or C3) R_Shielded Substituent L1 (Shielded: Upfield Shift) Center->R_Shielded Spatial Proximity R_Deshielded Substituent L2 (Deshielded: Downfield Shift) Center->R_Deshielded Delta Calculate Δδ = δ(R) - δ(S) R_Shielded->Delta S_Shielded Substituent L2 (Shielded: Upfield Shift) S_Shielded->Delta S_Deshielded Substituent L1 (Deshielded: Downfield Shift) Result If Δδ(L1) < 0 and Δδ(L2) > 0 Configuration is Assigned Delta->Result

Figure 2: Logical flow for assigning configuration using chemical shift differences (


) in MPA derivatives.[3][4][5]

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[4][6] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[6] Link

  • Leiro, V., Seco, J. M., Quiñoá, E., & Riguera, R. (2008).[7] Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. Organic Letters, 10(13), 2733–2736.[7] Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Berova, N., Di Bari, L., & Pescitelli, G. (2007). Application of electronic circular dichroism in configurational and conformational analysis of organic compounds. Chemical Society Reviews, 36, 914-931. Link

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[8][9][10][11] Chirality, 15, 743–758. Link

Sources

Validation

Comprehensive Purity Analysis Guide for CAS 955287-40-8: Methodological Comparisons and Validated Protocols

Executive Summary & Analyte Profiling CAS 955287-40-8, chemically identified as 3-Amino-3-(4-isopropylphenyl)propan-1-ol , is a structurally nuanced chiral building block heavily utilized in pharmaceutical synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

CAS 955287-40-8, chemically identified as 3-Amino-3-(4-isopropylphenyl)propan-1-ol , is a structurally nuanced chiral building block heavily utilized in pharmaceutical synthesis and proteomics research[1]. As an Application Scientist, I approach the purity analysis of this molecule by first deconstructing its structural liabilities:

  • The Stereocenter (C3): The presence of a chiral carbon necessitates rigorous enantiomeric excess (ee) determination.

  • The Primary Amine: Basic amines are notorious for secondary interactions with residual silanols on silica-based chromatography columns, leading to severe peak tailing.

  • The Chromophore: While the isopropylphenyl group provides UV absorbance, the aliphatic propanol chain does not, meaning certain degradation products may be "invisible" to standard high-wavelength UV detection.

Relying on a single analytical technique for this compound is a critical blind spot. A robust quality assurance strategy requires an orthogonal suite of methods to independently verify chemical purity, enantiopurity, and absolute mass fraction.

Comparative Matrix of Analytical Modalities

To objectively evaluate the performance of different analytical approaches for CAS 955287-40-8, I have summarized the quantitative data and operational parameters into the comparative matrix below.

Analytical ModalityPrimary ObjectiveTypical LOD / LOQStrengthsLimitations
RP-HPLC-UV (210 nm) Achiral Chemical Purity & Related Substances0.01% / 0.05%High reproducibility; excellent for tracking synthesis intermediates.Cannot resolve enantiomers; assumes all impurities have similar UV extinction coefficients.
Chiral HPLC (Normal Phase) Enantiomeric Excess (ee) Determination0.05% / 0.10%Direct baseline separation of (R) and (S) enantiomers.Highly sensitive to mobile phase moisture; requires toxic solvents (Hexane).
LC-HRMS (ESI+) Impurity Identification & Mass Confirmation< 0.001%Unmatched specificity; identifies co-eluting unknown impurities via exact mass.Poor for absolute quantitation due to variable ionization efficiencies of different species.
qNMR (1H) Absolute Assay (Mass Fraction Purity)0.5% / 1.0%The gold standard for absolute purity. Requires no reference standard of the API itself.Lower sensitivity for trace impurities compared to chromatography.

Mechanistic Design of Experimental Protocols

The following protocols are designed not just as procedural steps, but as self-validating systems . Every choice is grounded in the physicochemical causality of the analyte.

Protocol A: Achiral Chemical Purity via RP-HPLC-UV

Standard silica columns fail for CAS 955287-40-8 because the primary amine binds to acidic silanols. We mitigate this by using an Ethylene Bridged Hybrid (EBH) particle and a low-pH ion-pairing agent.

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (captures the

    
     transitions of the phenyl ring).
    
  • Causality: TFA is mandatory here. It lowers the pH to ~2.0, fully protonating the amine, while the trifluoroacetate anion forms a hydrophobic ion pair with the analyte, driving retention on the C18 phase and ensuring sharp, symmetrical peaks.

  • Self-Validating System (SST): Inject a resolution mixture containing CAS 955287-40-8 and its ketone precursor. Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    2.0. Tailing factor (
    
    
    ) for the API peak must be
    
    
    1.5. A
    
    
    > 1.5 immediately flags a failure in the mobile phase preparation (insufficient TFA).
Protocol B: Enantiomeric Purity via Chiral HPLC

To separate the enantiomers of 3-amino-3-phenylpropan-1-ol derivatives, polysaccharide-based chiral stationary phases (CSPs) are the industry standard[2].

  • Column: Phenomenex Lux Cellulose-1 or Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min at 20 °C.

  • Detection: UV at 220 nm.

  • Causality: Why DEA? The primary amine of CAS 955287-40-8 will irreversibly adsorb to the CSP matrix without a basic modifier. As demonstrated in2[2], 0.1% DEA acts as a competing base, saturating active sites and allowing the analyte to partition based purely on chiral recognition rather than non-specific binding.

  • Self-Validating System (SST): Inject a racemic standard of the compound. Acceptance Criteria: Enantiomeric resolution (

    
    ) must be 
    
    
    
    1.5. The peak area ratio of R:S must be 1.0
    
    
    0.05. An area ratio deviation mathematically proves on-column degradation or detector saturation.
Protocol C: Absolute Purity Assessment via qNMR

Chromatography assumes all impurities absorb UV light equally. Quantitative NMR (qNMR) measures the absolute number of protons, bypassing this flaw.

  • Internal Standard (IS): Maleic acid (NIST traceable).

  • Solvent: DMSO-

    
    .
    
  • Causality: Maleic acid is chosen because its distinct singlet resonance occurs at ~6.3 ppm. This perfectly avoids the aromatic protons of CAS 955287-40-8 (7.1–7.3 ppm) and its aliphatic protons (1.2–3.5 ppm), ensuring zero signal overlap.

  • Self-Validating System (SST): Perform an inversion-recovery experiment to determine the longitudinal relaxation time (

    
    ). Acceptance Criteria: The relaxation delay (
    
    
    
    ) must be set to
    
    
    of the slowest relaxing proton. This mathematically guarantees >99.3% signal recovery, validating the absolute quantitative integrity of the assay.

Analytical Workflow & Decision Logic

The following Graphviz diagram illustrates the logical sequence of the analytical workflow. A batch of CAS 955287-40-8 is only released when all orthogonal self-validating criteria are met.

PurityWorkflow Step1 Raw Batch: CAS 955287-40-8 Step2 Identity Confirmation (LC-HRMS & 1H-NMR) Step1->Step2 Step3 Absolute Purity (qNMR w/ Maleic Acid IS) Step2->Step3 Mass & Structure Match Reject Batch Rejection (OOS Result) Step2->Reject Failed Identity Step4 Chemical Purity (RP-HPLC-UV at 210 nm) Step3->Step4 Assay >= 98.0% Step3->Reject Assay < 98.0% Step5 Enantiomeric Purity (Chiral HPLC w/ DEA) Step4->Step5 Total Impurities <= 1.0% Step4->Reject Total Impurities > 1.0% Release QA Batch Release (Meets all Specs) Step5->Release ee >= 99.0% Step5->Reject ee < 99.0%

Fig 1: Sequential analytical decision-tree for the QA release of CAS 955287-40-8 batches.

References

  • Sigma-Aldrich. "3-Amino-3-(4-isopropylphenyl)propan-1-ol | 955287-40-8".
  • Journal of Pharmaceutical and Biomedical Analysis (Elsevier). "Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine".
  • Beilstein Journal of Organic Chemistry. "A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis".
  • Chemical Science (RSC Publishing). "Rapid chiral analysis based on liquid-phase cyclic chemiluminescence".

Sources

Comparative

Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Amino Alcohols

Chiral amino alcohols are privileged pharmacophores and critical building blocks in the synthesis of protease inhibitors, chiral ligands, and complex natural products. Historically, accessing these motifs required heavy-...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral amino alcohols are privileged pharmacophores and critical building blocks in the synthesis of protease inhibitors, chiral ligands, and complex natural products. Historically, accessing these motifs required heavy-metal catalysis and harsh reaction conditions. Today, the advent of engineered biocatalytic cascades offers a compelling, green alternative.

As a Senior Application Scientist, I have structured this guide to objectively compare the foundational chemical approach—Sharpless Asymmetric Aminohydroxylation (SAA) —against the state-of-the-art biocatalytic approach—Transketolase (TK) / ω-Transaminase (TAm) Cascades . This guide dissects the mechanistic causality behind each method and provides self-validating experimental protocols to ensure reproducible scale-up.

The Chemical Paradigm: Sharpless Asymmetric Aminohydroxylation (SAA)

Mechanistic Causality

The SAA reaction directly converts a prochiral alkene into a vicinal 1,2-amino alcohol in a single catalytic step 1[1]. The reaction relies on Osmium tetroxide (


) as the catalyst and a stoichiometric nitrogen source (e.g., FmocNHCl). The stereochemical outcome is dictated by chiral cinchona alkaloid ligands, such as (DHQ)₂PHAL.

The causality of the high enantiomeric excess (ee) lies in the formation of a rigid, enzyme-like "binding pocket" by the phthalazine core of the ligand, which forces the enantiofacial attack of the osmium-imido complex onto the alkene. However, the reliance on toxic Osmium presents significant challenges for pharmaceutical manufacturing, often resulting in heavy metal leaching that requires rigorous purification or heterogenization strategies 2[2].

Standardized Protocol: SAA of Cinnamates using FmocNHCl

This protocol is designed as a self-validating system. The visual color changes and precise stoichiometric quenching ensure the safe handling of Os(VIII).

  • Catalyst Complexation : In a well-ventilated fume hood, dissolve 5 mol% (DHQ)₂PHAL in a 1:1 mixture of n-propanol and water. Add 4 mol%

    
    .
    
    • Causality: Pre-mixing allows the chiral ligand to coordinate with the Osmium before the substrate is introduced, preventing the racemic background reaction.

  • Substrate Addition : Add 1.0 equivalent of the prochiral alkene (e.g., methyl cinnamate) and cool the system to 0°C.

  • Nitrogen Source Integration : Slowly add 1.5 equivalents of FmocNHCl. The reaction mixture will turn a distinct green/brown, indicating the active Os(VIII) catalytic cycle. Stir for 12 hours.

  • Self-Validating Quench : Add a saturated aqueous solution of sodium sulfite (

    
    ).
    
    • Validation: The solution must transition to a dark, insoluble black suspension. This physically validates the reduction of volatile, toxic Os(VIII) to inert Os(IV) dioxide.

  • Extraction & Analysis : Extract with ethyl acetate. Validate the enantiomeric excess (>95% ee) via chiral stationary phase HPLC against a synthesized racemic standard.

The Biocatalytic Paradigm: TK / ω-TAm Enzyme Cascade

Mechanistic Causality

The enzymatic synthesis of chiral 1,3-amino alcohols (e.g., (2S,3R)-2-amino-1,3,4-butanetriol) utilizes a two-step, one-pot cascade 3[3]. First, Transketolase (TK) catalyzes the stereoselective carboligation of an achiral ketol donor (hydroxypyruvate) and an aldehyde acceptor. This is followed by a reductive amination catalyzed by an ω-Transaminase (TAm) 4[4].

The primary bottleneck in this system is thermodynamic equilibrium and product inhibition; the TAm step requires a massive excess of an amine donor (isopropylamine), which can denature the upstream TK enzyme 5[5]. To solve this, modern protocols utilize continuous-flow microreactors to compartmentalize the reactions, overcoming inhibitory effects and driving the reaction to 100% conversion 3[3].

Standardized Protocol: Continuous-Flow Microreactor Synthesis

This protocol utilizes physical compartmentalization and thermodynamic indicators to ensure a self-validating workflow.

  • Buffer & Cofactor Preparation : Prepare a 50 mM HEPES buffer (pH 7.5) containing 2.4 mM Thiamine Pyrophosphate (TPP), 9 mM

    
    , and 1 mM Pyridoxal 5'-phosphate (PLP).
    
  • TK Compartment (Step 1) : Immobilize or pump free Transketolase (3.25 U/mL) with 50 mM hydroxypyruvate and 50 mM glycolaldehyde through the first microreactor coil at 25°C.

    • Validation: The decarboxylation of hydroxypyruvate releases

      
      . The presence of micro-bubbles in the flow tubing physically validates that C-C bond formation is actively occurring.
      
  • TAm Compartment (Step 2) : Introduce the output stream into a second microreactor coil containing ω-Transaminase (10.8 U/mL) and a high concentration of isopropylamine (amine donor).

    • Causality: Injecting the amine donor only at the second stage prevents the isopropylamine from denaturing the TK enzyme in the first stage.

  • Inline Analytics : Monitor the effluent via inline UV/Vis spectroscopy at 310 nm to track the depletion of the chiral ketodiol intermediate. A flat baseline indicates complete conversion to the chiral amino alcohol.

Visualizing the Synthetic Workflows

Workflows ChemStart Prochiral Alkene (e.g., Cinnamate) SAA Sharpless Aminohydroxylation OsO4 + (DHQ)2PHAL ChemStart->SAA ChemEnd Chiral 1,2-Amino Alcohol (ee: 90-99%) SAA->ChemEnd Quench & Extract BioStart Achiral Precursors (Aldehyde + Ketone) TK Transketolase (TK) C-C Bond Formation BioStart->TK Intermediate Chiral Ketodiol TK->Intermediate TAm ω-Transaminase (TAm) Reductive Amination Intermediate->TAm Isopropylamine BioEnd Chiral 1,3-Amino Alcohol (ee: >99%) TAm->BioEnd Flow Purification

Workflow comparison of Chemical (SAA) vs. Enzymatic (TK/TAm) synthesis of chiral amino alcohols.

Mechanism Donor Hydroxypyruvate (Ketol Donor) TK Transketolase TPP / Mg2+ Donor->TK Acceptor Glycolaldehyde (Acceptor) Acceptor->TK CO2 CO2 (Byproduct) Drives Reaction TK->CO2 Ketodiol L-Erythrulose (Chiral Intermediate) TK->Ketodiol TAm ω-Transaminase PLP Cofactor Ketodiol->TAm Product (2S,3R)-ABT (Chiral Amino Alcohol) TAm->Product Amine Isopropylamine (Amine Donor) Amine->TAm

Mechanistic pathway of the TK/TAm biocatalytic cascade driven by decarboxylation.

Quantitative Performance Comparison

To facilitate strategic decision-making in process chemistry, the following table summarizes the quantitative performance metrics of both methodologies:

ParameterSharpless Asymmetric Aminohydroxylation (SAA)Transketolase / ω-Transaminase Cascade
Typical Yield 40% – 85% (Highly substrate dependent)80% – >95% (With flow optimization)
Enantiomeric Excess (ee) 88% – 99%>99% (Absolute stereocontrol)
Catalyst / Reagents

(Toxic), (DHQ)₂PHAL, FmocNHCl
TK, TAm, TPP, PLP (Biocompatible)
Reaction Conditions 0°C to 25°C, Aqueous/Organic mixtures25°C to 30°C, Aqueous buffer (pH 7.5)
Primary Limitation Osmium toxicity, heavy metal leachingSubstrate solubility, product inhibition
Scalability Strategy Heterogeneous catalysts (e.g., Hydrotalcite)Continuous-flow microreactors

Conclusion & Strategic Recommendations

While the Sharpless Asymmetric Aminohydroxylation remains a versatile and historically significant tool for rapidly functionalizing unactivated alkenes, its industrial application is increasingly bottlenecked by the toxicity and environmental impact of Osmium.

For modern drug development and process scale-up, the Enzymatic TK/TAm Cascade is the superior strategic choice. By transitioning from batch reactors to continuous-flow microreactors, researchers can effectively bypass the inherent thermodynamic limitations of transaminases. This results in a highly intensified, self-validating process that delivers chiral amino alcohols with perfect enantioselectivity and zero heavy-metal footprint.

References

1.1 - The Journal of Organic Chemistry (ACS Publications) 2.2 - MDPI 3.3 - Biotechnology and Bioengineering (PubMed) 4.4 - Organic Process Research & Development (ACS Publications) 5.5 - MDPI

Sources

Validation

Decoding the Molecular Blueprint: A Researcher's Guide to Interpreting Certificates of Analysis for Amines

For the discerning researcher, the journey from a vial of a seemingly simple amine to a groundbreaking discovery is paved with meticulous attention to detail. The Certificate of Analysis (CoA), a document that often acco...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, the journey from a vial of a seemingly simple amine to a groundbreaking discovery is paved with meticulous attention to detail. The Certificate of Analysis (CoA), a document that often accompanies these chemical building blocks, is more than just a piece of paper; it is the molecular blueprint of the reagent in your hands. Misinterpreting this document can lead to failed experiments, irreproducible results, and a significant loss of time and resources. This guide is designed to empower researchers, scientists, and drug development professionals to look beyond the headline purity percentage and critically evaluate the quality of research-grade amines, ensuring the integrity of their scientific endeavors.

The CoA: Your First Line of Defense Against Experimental Variability

A Certificate of Analysis is a batch-specific document that provides a detailed quality assessment of a chemical product.[1] It serves as a guarantee from the manufacturer that the material has been tested and meets a defined set of specifications.[2] For a researcher, the CoA is the primary tool for quality assurance, offering a window into the chemical's identity, purity, and the presence of any potentially problematic impurities.[3] Understanding this document is fundamental to experimental reproducibility and regulatory compliance.[3]

The information presented on a CoA can be dense, but it can be logically broken down into key sections, each providing a crucial piece of the puzzle. The following diagram illustrates a typical workflow for interpreting a CoA in a research context.

CoA_Workflow cluster_0 Initial CoA Review cluster_1 Purity & Impurity Assessment cluster_2 Decision & Verification A Receive Amine & CoA B Verify Header Information (Product Name, CAS, Lot #) A->B Match vial to CoA C Review Physical Properties (Appearance, Solubility) B->C Confirm basic identity D Analyze Purity Data (e.g., GC, HPLC, Titration) C->D Move to quantitative analysis E Scrutinize Impurity Profile (Residual Solvents, Water Content, Related Substances) D->E Assess what makes up the non-amine portion F Consider Impact on Application E->F Crucial step for researchers G Accept for Use F->G If specifications meet experimental needs H Perform In-House Verification (e.g., NMR, HPLC) F->H If verification is needed or for critical applications I Quarantine/Reject Batch F->I If impurities are problematic H->G If verification passes H->I If verification fails

Caption: A typical workflow for the interpretation and verification of a Certificate of Analysis for a research-grade amine.

Deconstructing the Certificate of Analysis: A Section-by-Section Guide

While the format can vary between suppliers, most CoAs for research-grade amines will contain the following key sections:

  • Header Information : This section provides the fundamental identification of the product.[4]

    • Product Name, Catalog Number, CAS Number : Essential for ensuring you have the correct chemical. The CAS (Chemical Abstracts Service) number is a unique identifier that avoids ambiguity with chemical nomenclature.[5]

    • Lot or Batch Number : This is critical as it links the CoA to the specific batch of material you have received.[1][6] All the data presented on the CoA pertains to this unique lot.

    • Molecular Formula, Molecular Weight : Useful for calculations and for verifying the identity of the compound.[6][7]

  • Physical and Chemical Properties : This section describes the expected physical characteristics of the amine.

    • Appearance : A simple but important check. A deviation from the described appearance (e.g., "Colorless liquid") could indicate degradation or contamination.[8]

    • Solubility : Provides information on suitable solvents for your experiments.[6]

    • Identity (IR, NMR) : Confirmatory tests that provide a "fingerprint" of the molecule. An "Conforms to structure" or "Confirm" result indicates that the spectrum of the batch matches that of a reference standard.[6][9]

  • Purity and Assay : This is the core of the CoA, detailing the amount of the desired amine present.

    • Assay/Purity : This value is typically determined by techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or titration.[10][11] It's crucial to note the technique used, as different methods can give slightly different results. For example, a purity value from GC is often an area-percent calculation from the chromatogram and may not account for non-volatile impurities.[5] Titration, on the other hand, measures the amount of basic amine present and is a good indicator of the active amine concentration.[8]

  • Impurity Profile : This section details the substances present in the material that are not the desired amine. The impact of these impurities can range from negligible to catastrophic for an experiment.[11]

    • Water Content : Often determined by Karl Fischer titration. Water can act as a nucleophile in many reactions and can be particularly problematic in moisture-sensitive reactions like amide couplings.[12]

    • Residual Solvents : These are organic volatile chemicals used in the manufacturing process that are not completely removed.[13] Their presence can inhibit reactions or interfere with analytical measurements. The limits for residual solvents are well-defined in pharmaceutical guidelines like USP <467>.[13]

    • Related Substances : This can include starting materials, by-products from the synthesis, or degradation products. These are often detected by HPLC or GC and may be listed as "unidentified impurities" if their structure is not known.

Research Grade vs. GMP Grade: A Tale of Two CoAs

The term "research grade" can be ambiguous, with purity and testing standards varying between manufacturers.[4] In contrast, "Good Manufacturing Practice" (GMP) grade materials are produced under stringent quality control systems intended for use in pharmaceutical and clinical applications.[14] Understanding the differences in their respective CoAs is crucial for selecting the appropriate quality for your application.

Parameter Typical Research Grade CoA (e.g., Triethylamine) Typical GMP Grade CoA (e.g., Triethylamine) Why it Matters for Researchers
Purity (by GC) ≥99.0%[5]≥99.5% with specified limits for individual impuritiesHigher purity in GMP grade provides greater confidence in the absence of unknown side-reactants.
Water Content ≤0.2%≤0.1% with a validated test methodLower water content is critical for moisture-sensitive reactions.
Related Substances May not be specified or listed as "total impurities"Each known impurity is identified and has a specific limit (e.g., ≤0.1%)Knowing the identity and level of specific impurities allows researchers to predict and troubleshoot potential side reactions.
Residual Solvents May not be listed or only for common solventsComprehensive analysis according to USP <467> or ICH Q3C guidelines with specific limits for Class 1, 2, and 3 solvents.[13]The presence of certain solvents can inhibit catalysts or interfere with biological assays.
Trace Metals Typically not reportedOften tested for trace metals with specified limits (e.g., by ICP-MS)Metal contaminants can poison catalysts, leading to failed reactions.
Documentation & Traceability Basic CoAExtensive documentation including batch manufacturing records, full traceability of raw materials.While not always necessary for basic research, full traceability is crucial for studies intended for regulatory submission.

The Impact of Impurities: When "Minor" Components Cause Major Problems

The seemingly small percentages of impurities listed on a CoA can have a significant impact on the outcome of a chemical reaction or biological assay. The following diagram illustrates how common impurities in amines can interfere with a typical synthetic transformation.

Impurity_Impact cluster_0 Desired Reaction: Amide Coupling cluster_1 Interference from Impurities Reactant_A Carboxylic Acid (R-COOH) Product Amide (R-CONR'R'') Reactant_A->Product Side_Product_1 Hydrolysis of Activated Acid Reactant_A->Side_Product_1 Reacts with Side_Product_2 Formation of undesired amide Reactant_A->Side_Product_2 Reacts with Reactant_B Primary/Secondary Amine (R'-NHR'') Reactant_B->Product Impurity_Water Water (H₂O) Impurity_Water->Side_Product_1 Impurity_PrimaryAmine Unreacted Primary Amine (in a secondary amine sample) Impurity_PrimaryAmine->Side_Product_2 Impurity_Solvent Residual Solvent (e.g., Acetone) Side_Product_3 Inhibition of Coupling Reagent Impurity_Solvent->Side_Product_3 Can react with/degrade

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (3R)-3-Amino-3-[4-(methyl...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical not only for regulatory compliance but also for protecting personnel and the environment from potential hazards. The causality behind each step is explained to ensure a deep, functional understanding of the protocol.

Hazard Assessment: Understanding the Risk Profile

While a specific Safety Data Sheet (SDS) for (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL is not always readily available, its structural class—amino alcohols—and data from close analogs like (R)-3-Amino-3-phenylpropan-1-ol suggest a clear hazard profile.[1] Structurally similar compounds are classified as causing severe skin burns and eye damage.[1][2][3] Therefore, it is imperative to handle this compound as, at a minimum, a corrosive and irritant.

Causality: The amino and hydroxyl functional groups can impart corrosive properties, capable of causing significant tissue damage upon contact. Assuming a conservative hazard profile based on analogous structures is a fundamental principle of laboratory safety, ensuring that protective measures are sufficient even in the absence of specific data.

Table 1: Inferred Hazard Classification and Safety Precautions

Hazard Classification (Inferred)GHS PictogramSignal WordKey Hazard StatementsEssential Precautionary Measures
Skin Corrosion/Irritation, Category 1B
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DangerH314: Causes severe skin burns and eye damage.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Serious Eye Damage, Category 1
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DangerH318: Causes serious eye damage.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]
Acute Toxicity, Oral (Harmful)

WarningH302: Harmful if swallowed.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]

Immediate Safety and Handling Protocol

Before beginning any disposal procedure, a controlled environment and appropriate personal protective equipment (PPE) are mandatory. This protocol is a self-validating system; failure to adhere to PPE requirements invalidates the safety of all subsequent steps.

  • Location: All handling of (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL waste should occur within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[6]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required.

    • Eye Protection: Tightly fitting chemical safety goggles and a face shield (8-inch minimum) are essential.[2]

    • Hand Protection: Use chemically resistant gloves, such as nitrile. Gloves must be inspected for integrity before each use.[2][7]

    • Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemically impervious apron is recommended.[7]

Step-by-Step Disposal Procedure

The primary and only acceptable method for disposing of this compound is through a licensed professional waste disposal service.[7] At a federal level, chemical wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Under no circumstances should this chemical or its rinsate be discharged into the sanitary sewer system or the environment. [2][5][7]

Step 1: Waste Segregation

Isolate waste containing (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL from all other waste streams.[10]

  • Causality: Cross-contamination can lead to dangerous chemical reactions. For instance, mixing an amino alcohol (which can act as a base) with an acidic waste stream could generate heat or gas, leading to container pressurization.[11] Segregation also prevents the creation of complex, expensive-to-dispose-of chemical mixtures.[11]

Step 2: Container Selection and Management

Choose a dedicated waste container that is compatible with the chemical.

  • Material: A high-density polyethylene (HDPE) or glass container is appropriate. Do not use metal containers, as bases can be corrosive to them.[8][11]

  • Integrity: The container must be in good condition, with a secure, leak-proof screw cap.[6]

  • Capacity: Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[8]

  • Closure: Keep the waste container closed at all times except when adding waste.[11]

Step 3: Accurate Labeling

Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.

  • Contents: The label must clearly state "Hazardous Waste."[7]

  • Chemical Name: List the full, unambiguous chemical name: "(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL." Avoid using abbreviations or formulas.

  • Hazard Pictograms: Affix the appropriate GHS pictograms for "Corrosion" and "Harmful."

Step 4: Secure Storage

The designated waste container must be stored in a safe and compliant manner pending pickup.

  • Location: Store the container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[8]

  • Secondary Containment: Place the container within a larger, chemically resistant secondary containment bin to contain any potential leaks.[8]

  • Segregation: Ensure the container is stored away from incompatible materials, particularly strong acids and oxidizers.[10]

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[7] Provide them with the full chemical name and quantity to ensure they are equipped to handle it.

Decontamination of Empty Containers

Empty containers that once held (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL must be decontaminated before being discarded as regular waste.

  • Procedure: Triple rinse the empty container with a suitable solvent, such as ethanol or water.[10]

  • Rinsate Disposal: Crucially, the rinsate from this process is also considered hazardous waste. [7] Collect all rinsate and add it to your designated hazardous waste container for this chemical.

  • Final Disposal: Once triple-rinsed, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.[12]

Visual Workflow for Disposal Decision-Making

The following diagram outlines the logical flow for the proper management and disposal of (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL waste.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection & Storage cluster_disposal Phase 3: Final Disposal A Identify Waste: (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL B Don Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat A->B C Work in Fume Hood B->C D Select Compatible Container (Glass or HDPE) C->D E Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms D->E F Add Waste (Max 90% Full) E->F G Store Securely in Secondary Containment F->G H Container Full or Storage Time Limit Reached G->H I Contact EHS or Licensed Waste Contractor for Pickup H->I J Decontaminate Empty Container (Triple Rinse) I->J After Pickup K Collect Rinsate as Hazardous Waste J->K L Dispose of Rinsed Container as Non-Hazardous Waste J->L

Caption: Disposal workflow for (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL.

References

  • Capot Chemical. (2013, September 11). MSDS of (3R)-3-amino-3-phenylpropan-1-ol.
  • BenchChem. (n.d.). Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Sigma-Aldrich. (2026, January 20). SAFETY DATA SHEET.
  • Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • MCF Environmental Services. (2026, February 4). RCRA chemical waste labs.
  • 3-AMINO-1-PROPANOL CAS No 156-87-6 - Safety Data Sheet. (n.d.).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - (R)-3-Amino-3-phenylpropan-1-ol.
  • Nippon Nyukazai Co., Ltd. (2018, June 12). AMINO ALCOHOL EA.
  • Laboratory Equipment. (2022, March 24). Hazardous Waste Management in the Laboratory.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • PubChem. (n.d.). 1-Propanol, 3-amino-3-phenyl-. National Center for Biotechnology Information.
  • Sigma-Aldrich. (2016, May 23). Safety Data Sheet - 1-Propanol.
  • University of Minnesota Health, Safety & Risk Management. (2024, April 16). Chemical Waste Guidelines.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Thermo Fisher Scientific. (2025, November 1). SAFETY DATA SHEET - 1-Propanol.
  • ECHEMI. (n.d.). 3-[Methyl(phenylmethyl)amino]-1-propanol SDS, 5814-42-6 Safety Data Sheets.

Sources

Handling

Personal protective equipment for handling (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL

Technical Safety & Operational Guide: Handling (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL As drug development professionals, handling advanced chiral building blocks like (3R)-3-Amino-3-[4-(methylethyl)phenyl]prop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Operational Guide: Handling (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL

As drug development professionals, handling advanced chiral building blocks like (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL (CAS: 955287-40-8, commonly referred to as 3-Amino-3-(4-isopropylphenyl)propan-1-ol) requires a rigorous, mechanistic approach to laboratory safety. This compound is a highly valuable chiral amino alcohol, but its structural motifs present specific operational hazards.

This guide provides a self-validating framework for personal protective equipment (PPE), operational handling, and disposal. Our goal is to ensure absolute operator safety while preserving the stereochemical integrity of your active pharmaceutical ingredient (API) intermediate.

Part 1: Mechanistic Hazard Analysis (The "Why" Behind the Risk)

To select the correct PPE and engineering controls, we must first understand the molecular causality of the compound's hazards [1].

  • Basicity & Corrosivity (H315 & H318): The primary amine group acts as a localized base. Upon contact with biological tissues, it saponifies dermal lipids and rapidly denatures corneal proteins, leading to serious eye damage and skin irritation.

  • Enhanced Bioavailability (H302): The 4-(methylethyl)phenyl (isopropylphenyl) moiety is highly lipophilic. This lipophilicity significantly enhances dermal penetration and systemic absorption compared to simpler aliphatic amino alcohols, making it highly toxic if swallowed or absorbed through the skin.

  • Particulate Aerosolization (H335): As a solid at room temperature, mechanical agitation during weighing can generate micro-particulates that severely irritate the respiratory tract and mucosal membranes.

Table 1: Quantitative GHS Hazard Profile
GHS CodeHazard DescriptionMechanistic Cause
H302 Harmful if swallowedLipophilic isopropylphenyl group enhances systemic absorption and bioavailability.
H315 Causes skin irritationAmine basicity disrupts epidermal lipid bilayers upon dermal contact.
H318 Causes serious eye damageRapid protein denaturation in the cornea due to localized alkalinity.
H335 May cause respiratory irritationSolid particulate deposition and localized pH changes on mucosal membranes.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for functionalized amino alcohols. The following matrix outlines the required gear, engineered specifically to counteract this chemical's properties [1][2].

Table 2: PPE Specifications & Material Compatibility
PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile or Neoprene gloves (Double-gloving required)Amino alcohols can rapidly degrade natural rubber latex. Nitrile provides superior chemical resistance against basic organic compounds.
Eye Protection Splash-proof chemical goggles AND Face ShieldThe H318 hazard indicates irreversible eye damage; a face shield prevents aerosolized micro-dust from bypassing safety goggles.
Body Protection Flame-retardant lab coat, Tyvek sleevesPrevents the accumulation of lipophilic dust on porous clothing, mitigating delayed dermal exposure.
Respiratory N95/P100 particulate respiratorMandatory if handling outside a fume hood to filter out aerosolized solid particulates that cause H335 respiratory irritation.

Part 3: Operational Workflow (Handling & Transfer Protocol)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the verification criteria are explicitly met.

Step 1: Environmental & PPE Validation

  • Action: Don all PPE specified in Table 2. Activate the chemical fume hood and ensure the sash is lowered to the designated operational height.

  • Causality: The fume hood provides the primary engineering control against H335 (respiratory irritation) by capturing aerosolized dust before it reaches the operator's breathing zone.

  • Verification: Verify the fume hood monitor reads a face velocity of at least 100 feet per minute (fpm). Check outer nitrile gloves for micro-tears using the inflation method.

Step 2: Material Retrieval & Equilibration

  • Action: Retrieve the sealed container from 2-8°C storage. Allow the container to equilibrate to room temperature in a desiccator before opening.

  • Causality: Opening a cold container introduces atmospheric moisture, which can degrade the chiral purity of the amino alcohol and cause clumping, increasing the risk of spills and inaccurate dosing.

  • Verification: The exterior of the container must be completely free of condensation before the inert seal is broken.

Step 3: Weighing & Transfer

  • Action: Purge the analytical balance area with a gentle stream of inert gas (Argon or N₂). Use an anti-static weighing spatula to transfer the solid.

  • Causality: Amino alcohol powders can hold static charges, causing them to "jump" and aerosolize. An inert atmosphere prevents oxidative degradation of the primary amine.

  • Verification: Confirm the balance reads exactly 0.000g before transfer. After transfer, ensure the primary container is flushed with Argon and tightly resealed before returning to 2-8°C storage.

Part 4: Spill Response & Disposal Plan

Because of its toxicity and basicity, spills must be handled as hazardous chemical events, not routine cleaning [2].

Step 1: Containment & Neutralization

  • Action: If a solid spill occurs, do not dry sweep, as this aerosolizes the API. Cover the spill with a damp absorbent pad or an inert absorbent material (e.g., vermiculite). If the compound is spilled in a solvent solution, neutralize carefully with a weak acid (e.g., 5% citric acid) before absorption.

  • Verification: Check the pH of the neutralized liquid with indicator paper to ensure it is between 6.0 and 8.0 before proceeding with cleanup.

Step 2: Collection & Disposal

  • Action: Mechanically collect the absorbed material using a non-sparking scoop. Place the waste into a high-density polyethylene (HDPE) wide-mouth container.

  • Causality: HDPE is chemically compatible with basic amino alcohols, whereas certain plastics (like PET) or metals may degrade over time.

  • Verification: Seal the HDPE container, attach a "Hazardous Waste: Toxic/Corrosive Solid" tag, and transfer it to the facility's designated incineration waste stream.

Part 5: Workflow Visualization

G Start Pre-Operation: PPE & Hood Check Weighing Weighing Solid (Inert Atm, 2-8°C) Start->Weighing Validated Transfer Transfer to Reaction Vessel Weighing->Transfer No Spill Spill Spill Detected? Weighing->Spill Spill Transfer->Spill Check CleanUp Neutralize & Collect Solid Waste Spill->CleanUp Yes Dispose Incineration (Hazardous Waste) Spill->Dispose No (Routine Waste) CleanUp->Dispose To Waste Stream

Operational workflow and spill response logic for chiral amino alcohol APIs.

References

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